Hksox-1
Description
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Properties
IUPAC Name |
2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHIFZGVZWRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H6F10O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unmasking Cellular Superoxide: A Technical Guide to the HkSOX-1 Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the HkSOX-1 fluorescent probe, a powerful tool for the detection and quantification of superoxide (O₂•⁻) in biological systems. We will delve into its core mechanism of action, detail its photophysical and chemical properties, provide comprehensive experimental protocols, and present its performance data in a clear, comparative format.
Core Mechanism of Action: A "Turn-On" Response to Superoxide
This compound is a highly sensitive and selective fluorescent probe designed for the detection of superoxide.[1] Its mechanism relies on a specific chemical reaction with superoxide that triggers a significant increase in fluorescence, a "turn-on" response.[2] The core of the this compound molecule features a non-fluorescent fluorescein scaffold modified with an aryl trifluoromethanesulfonate group.[3][4] This triflate group acts as a protecting group, quenching the fluorescence of the molecule.
In the presence of superoxide, this triflate group is cleaved, yielding a highly fluorescent free phenol product, 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein.[4] This reaction is highly specific to superoxide, with minimal reactivity towards other reactive oxygen species (ROS) and reactive nitrogen species (RNS), making this compound a robust tool for specifically monitoring superoxide levels.
dot
Caption: Reaction mechanism of this compound with superoxide.
Quantitative Data Summary
The performance of this compound has been quantitatively characterized, demonstrating its suitability for sensitive and specific superoxide detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 509 nm | |
| Emission Wavelength (λem) | 534 nm | |
| Reaction Rate Constant with O₂•⁻ | ~2.0 x 10⁵ M⁻¹s⁻¹ | |
| Detection Limit | 23 nM | |
| Selectivity | >650-fold enhancement for O₂•⁻ over other ROS/RNS | |
| pH Stability | Stable in the pH range of 2.2 - 8.8 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for in vitro and cellular assays. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Superoxide Detection
This protocol describes the use of this compound to detect superoxide generated by an enzymatic system (e.g., xanthine/xanthine oxidase).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Xanthine solution
-
Xanthine oxidase solution
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in potassium phosphate buffer.
-
Add the desired concentration of xanthine to the this compound solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
Measure the fluorescence intensity at λex/λem = 509/534 nm.
dot
Caption: Experimental workflow for in vitro superoxide detection.
Cellular Superoxide Detection (Microscopy or Flow Cytometry)
This protocol outlines the use of HkSOX-1r, a derivative optimized for cellular retention, for imaging and quantifying intracellular superoxide.
Materials:
-
HkSOX-1r stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Cells of interest (adherent or in suspension)
-
Fluorescence microscope or flow cytometer
Procedure for Adherent Cells:
-
Culture adherent cells on sterile coverslips.
-
Prepare a working solution of HkSOX-1r (e.g., 1-10 µM) in serum-free medium or PBS.
-
Remove the culture medium and add the HkSOX-1r working solution to the cells.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
Wash the cells twice with medium.
-
Image the cells using a fluorescence microscope with appropriate filters.
Procedure for Suspension Cells:
-
Prepare a cell suspension.
-
Add the HkSOX-1r working solution to the cell suspension.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
dot
Caption: Experimental workflow for cellular superoxide detection.
Signaling Pathway Context: Superoxide in Cellular Processes
Superoxide is a key signaling molecule involved in numerous physiological and pathological processes. This compound can be utilized to study the role of superoxide in various signaling pathways. For instance, in inflammatory responses, NADPH oxidases (NOX) are a major source of superoxide, which can activate downstream pathways leading to cytokine production and immune cell activation.
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References
The Principle of Hksox-1 Fluorescence Turn-On: A Technical Guide for Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent probe Hksox-1 and its application in the detection of superoxide anion radicals (O₂•⁻), a critical reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Here, we detail the core mechanism of its fluorescence turn-on, present key quantitative data, provide comprehensive experimental protocols, and visualize the underlying principles and workflows.
Core Principle: Superoxide-Mediated Cleavage and Fluorescence Activation
This compound is a highly sensitive and selective fluorescent probe designed for the detection of superoxide in living cells and in vivo.[1][2] Its innovative mechanism relies on a specific chemical reaction with O₂•⁻ that triggers a significant increase in its fluorescence intensity—a "turn-on" response. The fundamental principle involves the superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group from the this compound molecule.[2][3] This cleavage reaction yields a highly fluorescent free phenol, which, unlike the parent molecule, exhibits strong fluorescence upon excitation.[3] This targeted reaction ensures high selectivity for superoxide over other reactive oxygen species and common cellular reductants.
Several variants of the this compound probe have been developed to target specific cellular compartments or improve retention. These include Hksox-1r for enhanced cellular retention and Hksox-1m for specific accumulation within the mitochondria.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe and its reaction product.
| Parameter | Value | Reference |
| This compound Excitation Wavelength (Ex) | 509 nm | |
| This compound Emission Wavelength (Em) | 534 nm | |
| Hksox-1m Excitation Wavelength (Ex) | 509 nm | |
| Hksox-1m Emission Wavelength (Em) | 534 nm | |
| Reaction Completion Time | ~10 minutes |
Signaling Pathway and Mechanism
The interaction between this compound and superoxide can be visualized as a direct signaling pathway leading to the generation of a fluorescent signal.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and its variants.
In Vitro Superoxide Detection
This protocol describes the detection of superoxide generated by an enzymatic reaction.
Materials:
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Xanthine
-
Xanthine oxidase
-
DMSO
-
Fluorometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a final concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
To generate superoxide, add xanthine to a final concentration of 300 µM and xanthine oxidase to a final concentration of 0.01 U/mL to the buffer containing this compound.
-
Incubate the reaction mixture at 25°C.
-
Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm. A time-dependent increase in fluorescence indicates the production of superoxide.
Superoxide Detection in Live Cells
This protocol outlines the use of Hksox-1r for imaging superoxide in cultured cells.
Materials:
-
Hksox-1r
-
Cell culture medium
-
Adherent cells cultured on coverslips
-
Fluorescence microscope or flow cytometer
-
Optional: Superoxide inducers (e.g., antimycin A, PMA)
Procedure:
-
Culture adherent cells on sterile coverslips to the desired confluency.
-
Prepare a working solution of Hksox-1r at a concentration of 2-4 µM in cell culture medium.
-
Remove the coverslips from the culture medium and aspirate any excess medium.
-
Add 100 µL of the Hksox-1r working solution to the coverslip, ensuring the cells are completely covered.
-
Incubate the cells at room temperature for 5-30 minutes.
-
Wash the cells twice with fresh cell culture medium for 5 minutes each time to remove excess probe.
-
If investigating induced superoxide production, treat the cells with an appropriate inducer (e.g., 5 µM antimycin A for 30 minutes) either during or after probe loading.
-
Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of Hksox-1r or analyze by flow cytometry.
Experimental Workflow
The general workflow for a cell-based superoxide detection experiment using Hksox-1r is illustrated below.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Highly Selective Fluorescent Probe for the Detection of Superoxide Radicals
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Hksox-1
This technical guide provides a comprehensive overview of the fluorescent probe this compound, its discovery, and its chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and biomedical research who are interested in the detection of reactive oxygen species (ROS).
Superoxide anion radical (O₂•⁻) is the primary ROS in cells, and its formation and fate are linked to various physiological and pathological processes.[1] this compound is a fluorescent probe designed for the highly sensitive and selective detection of O₂•⁻ in living cells and in vivo.[1][2][3] This guide details the experimental protocols for its synthesis and application, presents key quantitative data in a structured format, and illustrates the underlying mechanisms and workflows through diagrams.
Core Principles of this compound
The design of this compound is based on the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group, which yields a free phenol and triggers a fluorescent response.[1] This mechanism provides excellent selectivity for O₂•⁻ over other ROS and biological reductants. Three variants of the probe have been developed:
-
This compound: The foundational probe.
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Hksox-1r: Designed for enhanced cellular retention.
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Hksox-1m: Targeted to the mitochondria.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the performance of this compound.
Table 1: Reactivity and Selectivity of this compound
| Analyte | Concentration (µM) | Fold Fluorescence Increase |
| O₂•⁻ | 40 | >650 |
| H₂O₂ | 100 | ~1 |
| •OH | 100 | ~1 |
| ONOO⁻ | 100 | ~1 |
| NO• | 100 | ~1 |
| ¹O₂ | 100 | ~1 |
| Ascorbic Acid | 100 | ~1 |
| Glutathione | 5000 | ~1 |
Data sourced from Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837-6843.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as its application in biological systems.
Chemical Synthesis of this compound
The synthesis of this compound involves the reaction of 5-carboxy-2',4',5',7'-tetrafluorofluorescein with triflic anhydride.
Materials:
-
5-carboxy-2',4',5',7'-tetrafluorofluorescein
-
Anhydrous pyridine
-
Dry dichloromethane (DCM)
-
Triflic anhydride (Tf₂O)
-
Argon atmosphere
Procedure:
-
Dissolve 5-carboxy-2',4',5',7'-tetrafluorofluorescein (220 mg, 0.49 mmol) in a mixture of anhydrous pyridine (5 mL) and dry DCM (5 mL).
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add triflic anhydride (246 μL, 1.47 mmol) dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product using flash chromatography to yield this compound.
Protocol for Superoxide Detection in Live Cells
This protocol describes the use of Hksox-1r for imaging O₂•⁻ in cultured cells.
Materials:
-
Hksox-1r stock solution (in DMSO)
-
Cultured cells (e.g., HCT116, BV-2, RAW264.7)
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish.
-
Prepare a working solution of Hksox-1r by diluting the stock solution in cell culture medium to a final concentration of 2 µM.
-
Remove the existing cell culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the Hksox-1r working solution for 30 minutes at 37 °C.
-
If inducing O₂•⁻ production, add the stimulus (e.g., 5 µM rotenone, 5 µM FCCP, or 5 µM antimycin A) and co-incubate for an additional 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., Ex/Em = 509/534 nm).
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Signaling Pathway
Caption: Reaction mechanism of this compound with superoxide.
Experimental Workflow
Caption: Workflow for this compound synthesis and application.
Logical Relationship
Caption: Rationale behind the development of this compound.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
The Role of Heme Oxygenase-1 in Reactive Oxygen Species Research: An In-depth Technical Guide
Disclaimer: Initial searches for "Hksox-1" did not yield results corresponding to a recognized gene or protein. Given the context of reactive oxygen species (ROS) research, this guide will focus on Heme Oxygenase-1 (HO-1), a highly relevant and extensively studied enzyme in oxidative stress, which is likely the intended subject.
Executive Summary
Heme Oxygenase-1 (HO-1), a 32-kDa heat shock protein (HSP32), is the inducible isoform of the rate-limiting enzyme in heme catabolism.[1] It is a central player in the cellular defense against oxidative stress and inflammation.[2] HO-1 catalyzes the degradation of pro-oxidant heme into equimolar amounts of biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺).[3][4] Biliverdin is subsequently converted to the potent antioxidant bilirubin.[5] This enzymatic activity and its products are critical in modulating cellular redox homeostasis, making HO-1 a key therapeutic target and biomarker for a multitude of diseases associated with oxidative stress, including cardiovascular, neurodegenerative, and inflammatory disorders, as well as cancer. This guide provides a comprehensive overview of the core functions of HO-1, its regulatory signaling pathways, quantitative data on its expression, and detailed experimental protocols for its study.
Core Function of HO-1 in ROS Regulation
Under conditions of oxidative stress, the induction of HO-1 provides a multifaceted protective response. This cytoprotective effect is achieved through several mechanisms:
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Removal of Pro-oxidant Heme: Free heme can catalyze the formation of ROS, leading to lipid peroxidation and cellular damage. HO-1 activity reduces the bioavailability of this pro-inflammatory molecule.
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Production of Antioxidant Bilirubin: The product of the HO-1 reaction, biliverdin, is rapidly converted to bilirubin, a powerful antioxidant that scavenges peroxyl radicals and protects against lipid peroxidation.
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Signaling Roles of Carbon Monoxide (CO): CO, another product of heme degradation, functions as a gasotransmitter with anti-inflammatory, anti-apoptotic, and anti-proliferative properties. It can modulate cellular signaling pathways, contributing to the overall cytoprotective effect.
-
Iron Sequestration: The release of ferrous iron from heme degradation can potentially be toxic via the Fenton reaction, which generates highly reactive hydroxyl radicals. However, HO-1 induction is often coupled with the upregulation of the iron-sequestering protein ferritin, which safely stores the released iron, thus mitigating its pro-oxidant potential.
The dual role of HO-1 is also evident in the context of ferroptosis, an iron-dependent form of cell death. While HO-1 can trigger ferroptosis by increasing intracellular iron levels, its overall effect—whether cytoprotective or pro-death—depends on the cellular redox balance and the capacity of the cell to handle the byproducts of heme catabolism.
Signaling Pathways Regulating HO-1
The expression of the gene encoding HO-1, HMOX1, is tightly regulated by a network of signaling pathways and transcription factors that are sensitive to cellular redox status.
The Keap1-Nrf2 Pathway: The Master Regulator
The primary transcriptional regulator of HMOX1 is the Nuclear factor erythroid 2-related factor 2 (Nrf2).
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Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation. The transcriptional repressor BACH1 binds to Antioxidant Response Elements (AREs) in the HMOX1 promoter, preventing its transcription.
-
Under Oxidative Stress: ROS or electrophiles modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus. Simultaneously, pro-oxidants inactivate BACH1, causing its dissociation from the AREs. Nuclear Nrf2 then dimerizes with small Maf proteins and binds to the AREs, initiating the transcription of HMOX1 and other cytoprotective genes.
Caption: Nrf2-Mediated Induction of HO-1 under Oxidative Stress.
Other Regulatory Pathways
Several other signaling cascades are involved in modulating HMOX1 expression, often converging on Nrf2 activation. These include:
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Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.
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Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
Protein Kinase C (PKC).
These pathways can be activated by a wide range of stimuli, such as inflammatory cytokines, growth factors, and hypoxia, highlighting the integration of HO-1 into a broad cellular stress response network.
Quantitative Data on HO-1 Expression and Activity
The induction of HO-1 is a quantifiable marker of oxidative stress. Its expression and activity can be measured in response to various stimuli.
| Cell Type/Model | Stressor/Inducer | Fold Increase in HO-1 Activity/Expression | Reference |
| HL-1 Cardiomyocytes | Adenoviral Overexpression | ~6-fold increase in basal activity | |
| BEAS-2B Lung Epithelial | Silica Nanoparticles (200 µg/mL) | Significant increase in mRNA and protein | |
| Human Hepatocytes | Quercetin (Antioxidant) | Nrf2-dependent increase in expression | |
| Aortic Tissue (AAA model) | Antihypertensive Drugs | Associated with increased expression |
Note: This table summarizes qualitative and quantitative findings from various studies. Direct numerical comparisons may be limited due to differing experimental conditions and units of measurement.
Experimental Protocols
Studying the role of HO-1 in ROS research involves a variety of techniques to measure its expression, activity, and the effects of its modulation.
Measurement of HO-1 mRNA Expression by Real-Time PCR (qPCR)
This protocol is used to quantify the transcriptional upregulation of the HMOX1 gene in response to a stimulus.
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Cell Culture and Treatment: Plate cells (e.g., BEAS-2B) and treat with the stimulus of interest (e.g., 200 µg/mL silica nanoparticles) for various time points (e.g., 1.5 to 12 hours).
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
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cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, specific primers for HMOX1, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in HMOX1 expression using the ΔΔCt method.
Measurement of HO-1 Protein Expression by Western Blot
This method detects and quantifies the amount of HO-1 protein.
-
Cell Lysis: After treatment (e.g., 3 to 20 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HO-1 (e.g., rabbit anti-HO-1) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Incubate with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.
Measurement of HO-1 Enzymatic Activity (Spectrophotometric Assay)
This assay measures the function of the HO-1 enzyme by quantifying the production of bilirubin. It is a reliable method for assessing the cellular antioxidant response.
-
Preparation of Microsomal Fraction:
-
Homogenize treated cells or tissues in a phosphate buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains HO-1.
-
-
Preparation of Biliverdin Reductase (BVR): Isolate the cytosolic fraction from rat liver, which is a rich source of BVR, necessary to convert biliverdin to bilirubin.
-
Enzymatic Reaction:
-
Combine the microsomal protein (containing HO-1) with a reaction mixture.
-
The mixture should contain hemin (the substrate), NADPH (the electron source), and the rat liver cytosol (the BVR source) in a potassium phosphate buffer (pH 7.4).
-
Incubate the reaction in the dark at 37°C for 1 hour.
-
-
Bilirubin Measurement:
-
Stop the reaction by placing the tubes on ice.
-
Measure the absorbance of the produced bilirubin by scanning the difference in absorbance between 464 nm and 530 nm.
-
Calculate the amount of bilirubin formed using its molar extinction coefficient (40 mM⁻¹ cm⁻¹).
-
Caption: Workflow for Spectrophotometric HO-1 Activity Assay.
Role in Drug Development and Therapeutics
The potent cytoprotective and anti-inflammatory properties of HO-1 make it an attractive therapeutic target. Strategies for targeting this pathway include:
-
HO-1 Inducers: Development of small molecules that can upregulate HO-1 expression. These compounds could be beneficial in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders.
-
Delivery of HO-1 Products: Administration of CO via CO-releasing molecules (CORMs) or bilirubin/biliverdin to harness their therapeutic effects directly.
-
HO-1 Inhibition: In the context of cancer, where HO-1 is often overexpressed and contributes to tumor progression and therapy resistance, the development of HO-1 inhibitors is a promising strategy to sensitize cancer cells to chemotherapy and radiotherapy.
Conclusion
Heme Oxygenase-1 stands as a cornerstone of the cellular defense against reactive oxygen species. Its induction via the Nrf2 pathway and the subsequent degradation of heme into bioactive products collectively orchestrate a powerful antioxidant and anti-inflammatory response. A thorough understanding of its regulatory mechanisms and the ability to accurately quantify its expression and activity are paramount for researchers and drug developers. The detailed protocols and pathways outlined in this guide provide a solid foundation for investigating the multifaceted role of HO-1 in ROS-related pathologies and for exploring its significant therapeutic potential.
References
- 1. The Role of HO-1 and Its Crosstalk with Oxidative Stress in Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis [frontiersin.org]
- 3. Heme oxygenase-1: redox regulation and role in the hepatic response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Hksox-1m for Specific Mitochondria Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hksox-1m, a fluorescent probe designed for the specific detection of superoxide anion radicals (O₂•⁻) within the mitochondria of living cells. This document details the probe's mechanism of action, experimental protocols, and quantitative data to facilitate its effective implementation in research and development settings.
Introduction to Hksox-1m
Hksox-1m is a specialized derivative of the HKSOX-1 fluorescent probe, engineered for precise mitochondrial targeting.[1][2][3][4] It offers high sensitivity and selectivity for superoxide, a critical reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes.[1] The ability to specifically monitor mitochondrial superoxide production is crucial for understanding cellular signaling, metabolism, and the progression of various diseases.
Mechanism of Action and Targeting
Superoxide Detection Mechanism
The core of Hksox-1m's functionality lies in a non-redox reaction with superoxide. The probe's fluorescence is initially quenched by the presence of two trifluoromethanesulfonate (triflate) ester groups. Superoxide anion radicals act as nucleophiles, cleaving these triflate groups to yield a highly fluorescent free phenol product. This "turn-on" mechanism provides a direct and robust signal corresponding to the concentration of superoxide.
Figure 1: Hksox-1m Superoxide Detection Mechanism.
Mitochondria-Specific Targeting
Hksox-1m achieves its mitochondrial localization through a covalently attached triphenylphosphonium (TPP) cation. The mitochondrial inner membrane maintains a significant negative membrane potential (approximately -180 mV) relative to the cytoplasm. This strong electrochemical gradient drives the accumulation of the positively charged TPP moiety, and thus the entire Hksox-1m probe, within the mitochondrial matrix. This mechanism allows for the specific measurement of superoxide generated by the mitochondrial electron transport chain.
Figure 2: Mitochondria Targeting via Triphenylphosphonium (TPP).
Quantitative Data
The selectivity of the parent probe, this compound, for superoxide over other reactive species and biological reductants is a key feature. The following table summarizes the fluorescence intensity of this compound in the presence of various analytes, demonstrating its high specificity for superoxide.
| Analyte | Concentration | Fluorescence Intensity (Arbitrary Units) |
| Blank (Probe Only) | 10 µM | 7.7 |
| Superoxide (O₂•⁻) | 40 µM | 5029.0 |
| Hydrogen Peroxide (H₂O₂) | 100 µM | 61.8 |
| Nitric Oxide (•NO) | 100 µM | 53.6 |
| Peroxynitrite (ONOO⁻) | 100 µM | 64.3 |
| Hypochlorite (HOCl) | 100 µM | 50.3 |
| Hydroxyl Radical (•OH) | 100 µM | 55.2 |
| Glutathione (GSH) | 5 mM | 76.3 |
| Ascorbic Acid (AA) | 100 µM | 61.6 |
| O₂•⁻ + SOD (40 U/mL) | 40 µM | 117.7 |
Table 1: Selectivity of this compound. Data adapted from the supplementary information of Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837–6843. The significant decrease in fluorescence upon addition of superoxide dismutase (SOD) confirms the specificity for O₂•⁻.
Experimental Protocols
Preparation of Hksox-1m Solutions
-
Stock Solution (1-10 mM): Dissolve Hksox-1m in anhydrous DMSO.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the final desired concentration in a suitable buffer, such as serum-free medium or phosphate-buffered saline (PBS). The optimal concentration may vary depending on the cell type and experimental conditions.
General Workflow for Cell Staining and Imaging
The following diagram outlines a typical workflow for detecting mitochondrial superoxide using Hksox-1m.
Figure 3: Experimental Workflow for Hksox-1m Staining.
Confocal Microscopy Protocol
This protocol is based on the successful imaging of mitochondrial superoxide in differentiated human THP-1 cells.
-
Cell Preparation: Plate differentiated THP-1 cells on a suitable imaging dish or slide.
-
Induction of Superoxide Production (Optional): To observe an increase in superoxide, cells can be co-incubated with an inducer such as Antimycin A (e.g., 1 µM), an inhibitor of Complex III of the electron transport chain.
-
Staining: Add the Hksox-1m working solution (e.g., 10 µM) to the cells. If using an inducer, it can be added concurrently with the probe.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or serum-free medium to remove excess probe.
-
Imaging: Acquire images using a confocal microscope.
-
Excitation: 514 nm
-
Emission: 527–559 nm (band-pass)
-
Laser Power: Use low laser power (e.g., 1%) to minimize phototoxicity and photobleaching.
-
Flow Cytometry Protocol
While the original publication details the use of the related probe HKSOX-1r for flow cytometry, a similar protocol can be adapted for Hksox-1m to quantify mitochondrial superoxide in a cell population.
-
Cell Preparation: Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.
-
Staining: Add the Hksox-1m working solution (a titration from 1-10 µM is recommended to find the optimal concentration) to the cell suspension.
-
Incubation: Incubate for 5-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells (e.g., 400 x g for 4 minutes), discard the supernatant, and wash twice with PBS.
-
Resuspension: Resuspend the cells in PBS or a suitable sheath fluid.
-
Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC or equivalent). Include unstained and untreated (probe only) controls for proper gating and analysis.
Synthesis of Hksox-1m
The synthesis of Hksox-1m involves the conjugation of a tetrafluorofluorescein derivative with a triphenylphosphonium moiety, followed by deprotection and triflation. A detailed synthetic scheme can be found in the supplementary materials of the primary literature (Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837–6843).
Conclusion
Hksox-1m is a powerful and reliable tool for the specific detection and quantification of mitochondrial superoxide. Its high selectivity, sensitivity, and specific subcellular targeting make it an invaluable asset for researchers investigating the roles of mitochondrial ROS in cell biology, drug discovery, and disease pathogenesis. Proper application of the protocols outlined in this guide will enable robust and reproducible measurements of this critical analyte.
References
- 1. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hksox-1 Probe: A Technical Guide to its Selectivity and Sensitivity for Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Hksox-1 fluorescent probe, a powerful tool for the detection and imaging of superoxide anion radicals (O₂•⁻) in biological systems. We will delve into the core principles of its mechanism, its exceptional selectivity and sensitivity, and provide detailed experimental protocols for its application.
Core Principles and Mechanism of Action
The this compound probe and its derivatives (Hksox-1r for cellular retention and Hksox-1m for mitochondria-targeting) are designed for the highly sensitive and selective detection of superoxide.[1][2] The underlying mechanism involves the specific cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻. This reaction yields a free phenol, which is a highly fluorescent species.[1][3][4] The non-fluorescent nature of the intact probe and the "turn-on" fluorescence response upon reaction with superoxide provide a high signal-to-noise ratio, making it ideal for imaging applications.
The reaction of this compound with superoxide is rapid, with a rate constant of approximately 2.0 × 10⁵ M⁻¹ s⁻¹. This allows for the real-time monitoring of superoxide production in living cells and organisms.
Caption: Mechanism of this compound activation by superoxide.
Sensitivity of the this compound Probe
The this compound probe exhibits a strong, dose-dependent fluorescence enhancement in the presence of superoxide. This allows for the quantitative assessment of superoxide levels in various biological samples.
| Parameter | Value | Conditions |
| Excitation Wavelength (Ex) | 509 nm | Potassium phosphate buffer (0.1 M, pH 7.4) |
| Emission Wavelength (Em) | 534 nm | Potassium phosphate buffer (0.1 M, pH 7.4) |
| Linear Range | 0 - 13 µM | This compound (10 µM) in potassium phosphate buffer |
Data compiled from sources and.
Selectivity of the this compound Probe
A key advantage of the this compound probe is its remarkable selectivity for superoxide over other reactive oxygen species (ROS), reactive nitrogen species (RNS), and various biological reductants. This high specificity ensures that the detected fluorescence signal is a true representation of superoxide levels, minimizing the risk of artifacts from interfering molecules.
| Analyte | Concentration | Fluorescence Response (relative to O₂•⁻) |
| Superoxide (O₂•⁻) | 40 µM | 1.0 |
| Hydrogen Peroxide (H₂O₂) | 100 µM | Negligible |
| Hypochlorite (OCl⁻) | 100 µM | Negligible |
| Hydroxyl Radical (•OH) | 100 µM | Negligible |
| Nitric Oxide (NO) | 100 µM | Negligible |
| Peroxynitrite (ONOO⁻) | 10 µM | Negligible |
| Glutathione (GSH) | 10 mM | Negligible |
| Cysteine (Cys) | 10 mM | Negligible |
This table represents a qualitative summary based on graphical data presented in the cited literature, which shows a dramatic fluorescence increase only in the presence of superoxide.
Experimental Protocols
The following are generalized protocols for the use of this compound and its derivatives. Optimization may be required for specific cell types or experimental conditions.
In Vitro Superoxide Detection
This protocol describes the detection of superoxide generated by an enzymatic reaction.
Caption: Workflow for in vitro superoxide detection.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of xanthine and xanthine oxidase.
-
-
Reaction Mixture:
-
In the potassium phosphate buffer, add this compound to a final concentration of 10 µM.
-
Add xanthine to a final concentration of 300 µM.
-
-
Initiation and Measurement:
-
Initiate the superoxide generation by adding xanthine oxidase to a final concentration of 0.01 U/mL.
-
Incubate the reaction mixture at 25°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.
-
Live Cell Imaging of Superoxide
This protocol is a general guideline for using Hksox-1r for live-cell imaging.
Caption: Workflow for live cell imaging of superoxide.
Methodology:
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in imaging-compatible plates.
-
-
Probe Loading:
-
Prepare a working solution of Hksox-1r (typically 1-10 µM) in serum-free cell culture medium or PBS from a 10 mM DMSO stock. The working solution should be prepared fresh and protected from light.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the Hksox-1r working solution for 5-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with fresh medium to remove excess probe.
-
Image the cells using a fluorescence microscope or flow cytometer with appropriate filters for the excitation and emission wavelengths of the probe (Ex/Em = 509/534 nm).
-
Applications in Drug Development
The high selectivity and sensitivity of the this compound probe make it an invaluable tool in drug development for:
-
Screening for compounds that modulate ROS production: The probe can be used in high-throughput screening assays to identify drugs that either induce or inhibit superoxide production.
-
Investigating mechanisms of drug-induced toxicity: Many drugs cause cellular damage through the generation of ROS. This compound can be used to study the role of superoxide in drug-induced cytotoxicity.
-
Evaluating the efficacy of antioxidants: The probe can be used to assess the ability of antioxidant compounds to scavenge superoxide in cellular and in vivo models.
-
Studying diseases associated with oxidative stress: this compound can be employed to investigate the role of superoxide in various pathologies, including inflammation, neurodegenerative diseases, and cancer.
Conclusion
The this compound fluorescent probe represents a significant advancement in the detection of superoxide. Its excellent sensitivity, unparalleled selectivity, and ease of use in both in vitro and in vivo settings make it an indispensable tool for researchers and drug development professionals investigating the complex roles of reactive oxygen species in health and disease.
References
Fluorescence Properties of Hksox-1 and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence properties of Hksox-1 and its derivatives, a class of fluorescent probes designed for the sensitive and selective detection of superoxide anions (O₂•⁻) in biological systems. This document details their mechanism of action, key photophysical parameters, experimental protocols for their application, and the signaling pathways involved in superoxide production that can be monitored using these probes.
Core Principles and Mechanism of Action
This compound and its derivatives are powerful tools for investigating the roles of superoxide in various physiological and pathological processes, including inflammation and mitochondrial stress.[1][2][3][4] Their detection mechanism is based on a "turn-on" fluorescence response. The probes themselves are initially non-fluorescent. In the presence of superoxide, a specific chemical reaction occurs: the aryl trifluoromethanesulfonate group of the Hksox probe is cleaved, releasing a highly fluorescent phenol, 5-carboxy-2',4',5',7'-tetrafluorofluorescein.[5] This reaction is highly selective for O₂•⁻ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The family of Hksox probes includes several derivatives designed for specific experimental needs:
-
This compound: The parent compound.
-
Hksox-1r: A derivative optimized for better cellular retention.
-
Hksox-1m: A mitochondria-targeting derivative, enabling the specific detection of superoxide production within this organelle.
Quantitative Fluorescence Properties
The fluorescence characteristics of the final fluorescent product, 5-carboxy-2',4',5',7'-tetrafluorofluorescein, are critical for quantitative analysis. The following table summarizes the key photophysical properties of this compound and its derivatives upon reaction with superoxide.
| Property | This compound | Hksox-1r | Hksox-1m | Reference(s) |
| Excitation Wavelength (λex) | 509 nm | Not explicitly stated, assumed similar to this compound | 509 nm | |
| Emission Wavelength (λem) | 534 nm | Not explicitly stated, assumed similar to this compound | 534 nm | |
| Quantum Yield (Φf) | Data not available for final product | Data not available for final product | Data not available for final product | |
| Molar Extinction Coefficient (ε) | Data not available for final product | Data not available for final product | Data not available for final product | |
| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |
Note: The quantum yield of the fluorophore template, 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein, has been reported as 0.59, and its molar extinction coefficient as 78,100 cm⁻¹M⁻¹. However, these values may differ for the final fluorescent product after the reaction with superoxide.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described. The following is a summary of the key steps:
Caption: Workflow for the synthesis of the this compound fluorescent probe.
In Vitro Superoxide Detection
This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase system.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of xanthine and xanthine oxidase.
-
-
Assay Procedure:
-
Dilute the this compound stock solution to a final concentration of 10 µM in the phosphate buffer.
-
Add xanthine to a final concentration of 300 µM.
-
Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01 U/mL.
-
Incubate at 25°C.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.
-
Cellular Superoxide Detection (General Protocol)
The following is a general protocol for staining cells with Hksox-1r for fluorescence microscopy or flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips (for microscopy) or in suspension.
-
-
Probe Loading:
-
Prepare a working solution of Hksox-1r (typically 2-10 µM) in serum-free medium or PBS.
-
Incubate the cells with the Hksox-1r working solution for 30 minutes at 37°C.
-
-
Induction of Superoxide Production (Optional):
-
Treat cells with an inducing agent such as Phorbol 12-myristate 13-acetate (PMA) or antimycin A.
-
-
Washing:
-
Wash the cells twice with warm PBS or medium to remove excess probe.
-
-
Imaging or Flow Cytometry:
-
For microscopy, mount the coverslips and image using appropriate filter sets (e.g., excitation at ~488 nm and emission at ~525 nm).
-
For flow cytometry, analyze the cells on a cytometer equipped with a blue laser for excitation and a green emission detector.
-
Signaling Pathways of Superoxide Production
Hksox probes are valuable for studying superoxide production in various signaling pathways. Two common inducers of cellular superoxide are PMA and antimycin A.
PMA-Induced Superoxide Production
PMA is a potent activator of Protein Kinase C (PKC), which in turn activates the NADPH oxidase complex, a major source of cellular superoxide, particularly in phagocytic cells like macrophages.
Caption: Signaling pathway of PMA-induced superoxide production.
Antimycin A-Induced Mitochondrial Superoxide Production
Antimycin A is an inhibitor of Complex III of the mitochondrial electron transport chain. Its binding disrupts the normal flow of electrons, leading to an accumulation of ubisemiquinone, which can then react with molecular oxygen to produce superoxide.
Caption: Mechanism of antimycin A-induced mitochondrial superoxide generation.
Conclusion
This compound and its derivatives represent a significant advancement in the field of fluorescent probes for reactive oxygen species. Their high selectivity and sensitivity for superoxide anions, coupled with the availability of derivatives for specific subcellular targeting, make them invaluable tools for researchers in cell biology, immunology, and drug development. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide will enable researchers to effectively utilize these probes to unravel the complex roles of superoxide in health and disease. Further characterization of the photophysical properties of the final fluorescent product will enhance the quantitative power of these probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Carboxy-2',4,7,7'-tetrachlorofluorescein succinimiyl ester | C25H11Cl4NO9 | CID 44140628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-TET, SE [6-Carboxy-2',4,7',7-tetrachlorofluorescein, SE] - 5 mg [anaspec.com]
- 5. researchgate.net [researchgate.net]
Understanding Hksox-1 Specificity for Superoxide Anion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Hksox-1 and its remarkable specificity for the superoxide anion (O₂⁻). Superoxide is a primary reactive oxygen species (ROS) implicated in a myriad of physiological and pathological processes, making its accurate detection crucial for advancing biomedical research and drug development.[1][2][3] this compound has emerged as a powerful tool for this purpose, exhibiting high sensitivity and selectivity in detecting endogenous superoxide in live cells and in vivo.[1][4]
Core Mechanism of this compound Superoxide Detection
The high specificity of this compound for superoxide lies in its unique chemical design. The probe's core structure is a fluorescein molecule whose fluorescence is initially quenched. The quenching group is an aryl trifluoromethanesulfonate moiety. Superoxide anion triggers the cleavage of this aryl triflate group, resulting in the release of a highly fluorescent phenol product. This reaction is a non-redox mechanism, which contributes to its specificity over other ROS that typically participate in redox reactions.
Quantitative Analysis of this compound Specificity
The performance of this compound as a superoxide probe has been quantitatively evaluated, demonstrating its high sensitivity and selectivity. The key parameters are summarized in the tables below.
| Parameter | Value | Reference |
| Reaction Rate Constant | ca. 2.0 x 10⁵ M⁻¹s⁻¹ | |
| Detection Limit | 23 nM (S/N = 3) | |
| Fluorescence Enhancement | >650-fold | |
| Excitation Wavelength (Ex) | 509 nm | |
| Emission Wavelength (Em) | 534 nm |
Table 1: Key Performance Parameters of this compound.
The selectivity of this compound has been rigorously tested against a panel of other reactive oxygen species (ROS), reactive nitrogen species (RNS), and other biological compounds. The probe shows a dramatic fluorescence increase only in the presence of superoxide.
| Analyte | Fluorescence Response | Reference |
| Superoxide (O₂⁻) | >650-fold increase | |
| Other ROS/RNS | Negligible fluorescence increase | |
| Biological Reductants | No significant response |
Table 2: Selectivity of this compound against various biological species.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.
In Vitro Superoxide Detection Assay
This protocol describes the use of this compound to detect superoxide generated by the xanthine/xanthine oxidase (X/XO) enzymatic system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Xanthine solution
-
Xanthine oxidase (XO) solution
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 µM working solution of this compound in potassium phosphate buffer.
-
Add the this compound working solution to the wells of a 96-well microplate.
-
Initiate the superoxide-generating reaction by adding xanthine and xanthine oxidase to the wells. A typical concentration is 300 µM xanthine and 0.01 U/mL xanthine oxidase.
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 509 nm and emission at 534 nm.
Cellular Superoxide Imaging with Hksox-1r
Hksox-1r is a derivative of this compound designed for improved cellular retention. This protocol outlines its use for confocal imaging of mitochondrial superoxide production.
Materials:
-
Hksox-1r stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Mitochondrial stress inducer (e.g., Antimycin A, Rotenone)
-
Confocal microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 2 µM working solution of Hksox-1r in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the Hksox-1r working solution to the cells and incubate for 30 minutes at 37°C.
-
Induce mitochondrial superoxide production by adding a stress inducer (e.g., 5 µM Antimycin A) and incubate for an additional 30 minutes.
-
Wash the cells twice with medium to remove excess probe.
-
Acquire images using a confocal microscope with appropriate laser excitation and emission filters.
Signaling Pathway Context
This compound is a valuable tool for investigating the role of superoxide in various signaling pathways. Superoxide is generated by several enzymatic sources, most notably the NADPH oxidase (NOX) family of enzymes and as a byproduct of mitochondrial respiration. It is a key signaling molecule in processes such as inflammation, cell proliferation, and apoptosis.
Conclusion
This compound and its derivatives are highly specific and sensitive fluorescent probes for the detection of superoxide anion. Their unique reaction mechanism, coupled with favorable photophysical properties, makes them invaluable tools for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide aim to facilitate the effective application of this compound in elucidating the complex roles of superoxide in health and disease.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Illuminating the Role of Superoxide: A Technical Guide to the Fluorescent Probe Hksox-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hksox-1, a fluorescent probe designed for the sensitive and selective detection of superoxide (O₂•⁻), a primary reactive oxygen species (ROS). We will delve into the core principles of this compound, its practical applications in cellular and in vivo imaging, and detailed protocols to facilitate its integration into your research.
Introduction to this compound: A Selective Superoxide Sensor
Superoxide is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3][4] Its transient nature and rapid conversion to other ROS necessitate highly specific and sensitive detection methods. This compound and its derivatives have emerged as powerful tools for imaging and quantifying endogenous superoxide in living systems.[1]
The core mechanism of this compound involves the selective cleavage of an aryl trifluoromethanesulfonate group by superoxide, resulting in the release of a highly fluorescent free phenol. This "turn-on" fluorescence response provides a direct and robust signal for the presence of superoxide.
Key Characteristics and Variants
The Hksox family of probes includes several variants tailored for specific experimental needs:
-
This compound: The foundational probe for superoxide detection.
-
Hksox-1r: A version designed for enhanced cellular retention.
-
Hksox-1m: A mitochondria-targeting variant for studying mitochondrial superoxide production.
These probes exhibit excellent selectivity for superoxide over other reactive oxygen and nitrogen species (ROS/RNS) and are effective over a broad pH range.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its variants based on preliminary studies.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 509 nm | |
| Emission Wavelength (Em) | 534 nm | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Recommended Working Concentration | 1-10 µM | |
| Estimated Detection Limit | 23 nM | |
| Rate Constant with Superoxide | ~2.0 x 10⁵ M⁻¹s⁻¹ |
Table 1: Photophysical and General Use Properties of this compound
| Cell Line | Inducer | Hksox-1r Concentration | Incubation Time | Observation | Reference |
| HCT116, BV-2, RAW264.7 | Rotenone (5 µM), FCCP (5 µM), Malonic Acid (500 µM), Antimycin A (5 µM) | 2 µM | 30 min | Significant fluorescence increase | |
| RAW264.7 | fMLP (0.5-10 µM) | 2 µM | 30 min | Dose-dependent fluorescence increase | |
| RAW264.7 | Cytochalasin D (0.1-10 µM) | 2 µM | 30 min | Dose-dependent fluorescence increase | |
| THP-1 (differentiated) | Antimycin A (1 µM) | 10 µM (Hksox-1m) | 30 min | Increased mitochondrial superoxide signal |
Table 2: Exemplary Cellular Applications of Hksox-1r and Hksox-1m
Experimental Protocols
In Vitro Superoxide Detection
This protocol describes the use of this compound to detect superoxide generated by an enzymatic reaction.
Materials:
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Xanthine
-
Xanthine oxidase
-
Fluorometer
Procedure:
-
Prepare a 10 µM working solution of this compound in potassium phosphate buffer.
-
To generate superoxide, add xanthine (final concentration 300 µM) and xanthine oxidase (final concentration 0.01 U/mL) to the this compound solution.
-
Incubate the reaction mixture at 25°C.
-
Monitor the fluorescence intensity at an excitation of 509 nm and an emission of 534 nm. A significant increase in fluorescence indicates the presence of superoxide.
Cellular Superoxide Detection in Suspension Cells
This protocol is suitable for detecting superoxide in non-adherent cells using Hksox-1r.
Materials:
-
Hksox-1r stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Suspension cells (e.g., RAW264.7)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 1-10 µM working solution of Hksox-1r in serum-free cell culture medium or PBS.
-
Harvest cells and adjust the cell density to approximately 1x10⁶ cells/mL.
-
Add 1 mL of the Hksox-1r working solution to the cell suspension.
-
Incubate at room temperature for 5-30 minutes.
-
Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each time.
-
Resuspend the cells in serum-free cell culture medium or PBS.
-
Observe the cells under a fluorescence microscope or analyze by flow cytometry.
Cellular Superoxide Detection in Adherent Cells
This protocol is designed for imaging superoxide in adherent cells grown on coverslips.
Materials:
-
Hksox-1r stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Adherent cells cultured on sterile coverslips
-
Fluorescence microscope
Procedure:
-
Prepare a 1-10 µM working solution of Hksox-1r in serum-free cell culture medium or PBS.
-
Remove the coverslip with adherent cells from the culture medium and aspirate any excess medium.
-
Add 100 µL of the Hksox-1r working solution to the coverslip, ensuring the cells are completely covered.
-
Incubate at room temperature for 5-30 minutes.
-
Wash the cells twice with fresh medium for 5 minutes each time.
-
Mount the coverslip and observe under a fluorescence microscope.
Visualizing Core Concepts
The following diagrams illustrate the mechanism of this compound, a typical experimental workflow, and a simplified signaling pathway involving superoxide production.
Caption: Mechanism of this compound activation by superoxide.
Caption: General experimental workflow for cellular ROS detection.
Caption: Simplified pathway of cellular superoxide production.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Photophysical Properties of Hksox-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of Hksox-1, a highly selective and sensitive fluorescent probe for the detection of superoxide anion radicals (O₂•⁻). This document outlines the core characteristics of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.
Core Photophysical Properties and Mechanism of Action
This compound is a fluorescent probe designed for the imaging and detection of endogenous superoxide in living cells and in vivo.[1][2][3] Its mechanism relies on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the release of a highly fluorescent product, 5-carboxy-2',4',5',7'-tetrafluorofluorescein.[2][4] This reaction leads to a significant "turn-on" fluorescence response, enabling the sensitive detection of O₂•⁻. This compound exhibits excellent selectivity for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as other biological compounds.
The probe and its derivatives, Hksox-1r for enhanced cellular retention and Hksox-1m for mitochondrial targeting, have been successfully applied in various biological models to study the roles of superoxide in physiological and pathological processes.
Quantitative Photophysical Data
The key photophysical and performance characteristics of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 509 nm | |
| Emission Maximum (λem) | 534 nm | |
| Fluorescence Quantum Yield (Φ) of Product | 0.59 | |
| Molar Extinction Coefficient (ε) of Product | 78,100 M⁻¹cm⁻¹ | |
| Detection Limit for O₂•⁻ | 23 nM |
Table 1: Core Photophysical Properties of this compound Reaction Product.
| Analyte | Concentration | Fluorescence Intensity (a.u.) |
| Blank (probe only) | 10 µM | 7.7 |
| O₂•⁻ | 40 µM | 5029 |
| H₂O₂ | 100 µM | 61.8 |
| •OH | 100 µM | 55.2 |
| ¹O₂ | 100 µM | 75.1 |
| NO• | 100 µM | 53.6 |
| ONOO⁻ | 100 µM | 64.3 |
| HOCl | 100 µM | 50.3 |
| ROO• | 100 µM | 56.6 |
| TBHP | 100 µM | 53.2 |
| Fe²⁺ | 100 µM | 60.6 |
| Ascorbic acid (AA) | 100 µM | 61.6 |
| Glutathione (GSH) | 5 mM | 76.3 |
| Esterase | 0.4 U/mL | 54.5 |
Table 2: Fluorescence Response of this compound to Various Analytes.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation of this compound Stock and Working Solutions
1. Stock Solution Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to a recommended concentration of 10 mM.
-
Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in an appropriate buffer, such as 0.1 M potassium phosphate buffer (pH 7.4), or serum-free cell culture medium.
-
The working solution should be prepared fresh and used immediately, keeping it protected from light.
In Vitro Superoxide Detection
This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase enzymatic system.
1. Reagent Preparation:
-
Prepare a 10 µM working solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of xanthine and xanthine oxidase.
2. Reaction and Measurement:
-
To the 10 µM this compound solution, add xanthine to a final concentration of 300 µM.
-
Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01 U/mL.
-
Incubate the reaction mixture at 25°C.
-
Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.
Cellular Imaging of Superoxide
This protocol provides a general workflow for imaging endogenous superoxide in live cells.
1. Cell Culture:
-
Culture cells (e.g., RAW264.7 macrophages, HCT116) on sterile coverslips or in imaging dishes.
2. Probe Loading:
-
Prepare a working solution of Hksox-1r (for cellular retention) at a concentration of 1-10 µM in serum-free cell culture medium or an appropriate buffer like PBS.
-
Remove the culture medium from the cells and add the probe working solution.
-
Incubate the cells for 5-30 minutes at room temperature or 37°C.
3. Washing:
-
Wash the cells twice with fresh, pre-warmed medium or PBS to remove excess probe (5 minutes per wash).
4. Imaging:
-
Image the cells using a fluorescence microscope or confocal microscope with excitation and emission wavelengths appropriate for the this compound reaction product (Ex/Em ≈ 509/534 nm).
Visualizations
Signaling Pathway: this compound Activation by Superoxide
Caption: Mechanism of this compound activation by superoxide.
Experimental Workflow: In Vitro Superoxide Detection
References
Detecting Endogenous Superoxide in Live Cells: A Technical Guide to the HKSOX-1 Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the HKSOX-1 series of fluorescent probes, specifically designed for the sensitive and selective detection of endogenous superoxide (O₂•⁻) in live cells and in vivo models. Superoxide, a primary reactive oxygen species (ROS), is a critical signaling molecule in numerous physiological and pathological processes, making its accurate detection essential for advancing research in areas such as inflammation, mitochondrial stress, and drug discovery.
Core Principles of this compound
The this compound probe series, which includes the parent molecule this compound, a retention-enhanced version HKSOX-1r, and a mitochondria-targeting variant HKSOX-1m, operates on a novel and highly selective chemical mechanism.[1][2][3] The core of this technology lies in the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which uncages a fluorescein-based fluorophore, resulting in a significant "turn-on" fluorescence signal.[1][2] This reaction is highly specific to O₂•⁻, showing minimal cross-reactivity with other ROS and reactive nitrogen species (RNS), as well as common biological reductants like glutathione.
Mechanism of Action
The detection strategy of this compound is based on a non-redox reaction where superoxide anion radical directly attacks the electron-deficient sulfur atom of the trifluoromethanesulfonate group. This leads to the irreversible cleavage of the sulfonate ester, releasing a highly fluorescent phenol derivative.
Quantitative Data Summary
The this compound probes exhibit excellent photophysical properties and high sensitivity for superoxide detection. The key quantitative parameters are summarized in the table below for easy comparison.
| Parameter | This compound | HKSOX-1r | HKSOX-1m | Reference |
| Excitation (Ex) | ~509 nm | ~509 nm | ~509 nm | |
| Emission (Em) | ~534 nm | ~534 nm | ~534 nm | |
| Limit of Detection (LOD) | 23 nM | Not specified | Not specified | |
| Fluorescence Fold Change | >650-fold | Not specified | Not specified | |
| Targeting Moiety | None | Carboxylate group for cellular retention | Triphenylphosphonium for mitochondria |
Experimental Protocols
This section provides detailed methodologies for the application of HKSOX-1r, the most commonly used variant for live-cell imaging, in detecting endogenous superoxide.
A. Reagent Preparation
-
Stock Solution Preparation : Dissolve 1 mg of HKSOX-1r in 117 µL of anhydrous DMSO to create a 10 mM stock solution.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For long-term storage, -80°C for up to 6 months is recommended.
-
Working Solution Preparation : On the day of the experiment, dilute the stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to a final working concentration of 1-10 µM (a common starting concentration is 2 µM).
B. Live-Cell Staining and Imaging Protocol
The following protocol is a general guideline for staining adherent cells. Modifications may be required for suspension cells or specific experimental conditions.
-
Cell Preparation : Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Induction of Superoxide Production (Optional) : To validate the probe's response, cells can be treated with known inducers of superoxide. For example, incubate with mitochondrial respiratory chain inhibitors like Antimycin A (1-5 µM) or rotenone (5 µM) for 30 minutes.
-
Probe Loading : Remove the culture medium and add the HKSOX-1r working solution to the cells. Incubate for 5-30 minutes at room temperature or 37°C.
-
Washing : Aspirate the probe-containing medium and wash the cells twice with warm serum-free medium or PBS to remove excess probe.
-
Imaging : Mount the coverslip on a slide and immediately proceed with fluorescence imaging using a confocal microscope or a standard fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP channel).
C. Flow Cytometry Analysis
HKSOX-1r is also suitable for quantitative analysis of superoxide production in cell populations via flow cytometry.
-
Cell Preparation : Prepare a single-cell suspension.
-
Probe Loading : Incubate the cells with the HKSOX-1r working solution (e.g., 4 µM) for 30 minutes.
-
Washing : Centrifuge the cells, discard the supernatant, and wash twice with PBS.
-
Resuspension and Analysis : Resuspend the cells in serum-free medium or PBS and analyze using a flow cytometer with a blue laser for excitation and a green emission detector.
Application in Signaling Pathway Analysis
This compound probes are powerful tools for investigating the role of superoxide in various signaling pathways. For instance, they can be used to monitor NADPH oxidase (NOX)-dependent superoxide production during inflammation or superoxide generation from the mitochondrial electron transport chain (ETC) in response to metabolic stress.
The diagram below illustrates a simplified signaling pathway leading to superoxide production that can be monitored using this compound.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
Foundational Research on Hksox-1 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding Hksox-1 and its analogs, a class of fluorescent probes designed for the sensitive and selective detection of superoxide anion radicals (O₂•⁻). Superoxide is a primary reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, making its accurate detection crucial for advancing research in areas such as inflammation, mitochondrial stress, and drug discovery. This document outlines the core principles of this compound, its targeted derivatives, experimental applications, and key quantitative data to facilitate its effective use in a research setting.
Core Principles and Mechanism of Action
This compound is a fluorescent probe that operates on a "turn-on" mechanism initiated by the presence of superoxide. The core of its design is the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group.[1][2][3] In its native state, the this compound molecule is non-fluorescent. However, upon reaction with a superoxide radical, this masking group is cleaved, yielding a highly fluorescent phenol product.[1][2] This reaction is highly selective for O₂•⁻ over other reactive oxygen and nitrogen species, ensuring a specific detection signal.
The underlying fluorophore of this compound is a 5-carboxy-2',4',5',7'-tetrafluorofluorescein, chosen for its high fluorescence quantum yield and photostability. The excitation and emission maxima for the activated probe are approximately 509 nm and 534 nm, respectively, falling within the green spectrum.
This compound Analogs and Their Applications
To enhance the utility of this compound in diverse biological contexts, two primary analogs have been developed with specific targeting capabilities.
-
Hksox-1r: This analog is engineered for improved cellular retention . This modification allows for longer-term imaging studies within the cytoplasm of living cells.
-
Hksox-1m: This analog is specifically designed for mitochondrial targeting . Given that mitochondria are a primary source of cellular superoxide, Hksox-1m is an invaluable tool for investigating mitochondrial oxidative stress.
References
Methodological & Application
Application Notes and Protocols: Hksox-1 for Live Cell Imaging of Superoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Superoxide anion (O₂•⁻) is a primary reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, including inflammation, mitochondrial stress, and various diseases.[1][2] Accurate and sensitive detection of O₂•⁻ in living systems is crucial for understanding its roles in health and disease.[1][3] Hksox-1 is a novel fluorescent probe designed for the highly sensitive and selective detection of superoxide in live cells and in vivo.[4] This document provides detailed application notes and protocols for the use of this compound and its derivatives, Hksox-1r (for enhanced cellular retention) and Hksox-1m (for mitochondria-targeting), in live cell imaging applications.
Mechanism of Action
The detection strategy of this compound is based on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the formation of a free phenol and a significant "turn-on" fluorescence response. This reaction is highly selective for O₂•⁻ over other reactive oxygen and nitrogen species (ROS/RNS) and is not affected by abundant intracellular reductants like glutathione.
Data Presentation
Spectral Properties
| Probe | Excitation (Ex) | Emission (Em) |
| This compound | 509 nm | 534 nm |
Quantitative Analysis
| Parameter | Value | Conditions |
| Detection Limit | 23 nM | In potassium phosphate buffer (0.1 M, pH 7.4) |
| Linear Range | 0 - 13 µM | In potassium phosphate buffer (0.1 M, pH 7.4) |
| Fluorescence Enhancement | >650-fold | In the presence of 4 equivalents of O₂•⁻ |
Recommended Working Concentrations
| Application | Cell Line/Model | Probe & Concentration | Incubation Time |
| Confocal Microscopy | HCT116, BV-2, RAW264.7 | Hksox-1r (2 µM) | 30 min |
| Confocal Microscopy | Differentiated THP-1 | Hksox-1m (10 µM) | 30 min |
| Flow Cytometry | RAW264.7 | Hksox-1r (4 µM) | 30 min |
| In Vivo Imaging | Zebrafish Embryos | Hksox-1r (10 µM) | 20 min |
Experimental Protocols
Stock Solution Preparation
-
Solvent: Prepare a 10 mM stock solution of this compound or its derivatives in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light and avoid repeated freeze-thaw cycles.
Live Cell Imaging Protocol (Adherent Cells)
-
Cell Seeding: Plate adherent cells on sterile coverslips or in a suitable imaging dish and culture overnight to allow for attachment.
-
Working Solution Preparation: Immediately before use, dilute the 10 mM Hksox-1r stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS). A common starting concentration is 2 µM.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the Hksox-1r working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. An incubation time of 30 minutes is commonly used.
-
Washing: Wash the cells twice with fresh, pre-warmed medium or buffer to remove excess probe. Each wash should be for 5 minutes.
-
Imaging: a. Mount the coverslip on a slide or place the imaging dish on the microscope stage. b. Image the cells using a fluorescence microscope (confocal is recommended) with excitation at ~509 nm and emission collection at ~534 nm. For two-photon microscopy, an excitation wavelength of 730 nm can be used.
Flow Cytometry Protocol
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Working Solution Preparation: Dilute the Hksox-1r stock solution to a final concentration of 4 µM in an appropriate buffer.
-
Cell Staining: Incubate the cells with the Hksox-1r working solution for 30 minutes. Include appropriate controls, such as unstained cells and cells treated with an inducer of superoxide production (e.g., antimycin A).
-
Analysis: Analyze the stained cells using a flow cytometer equipped with a blue laser for excitation and an appropriate emission filter (e.g., FITC channel).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound activation by superoxide.
Experimental Workflow
Caption: Workflow for live cell imaging with Hksox-1r.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: HKSOX-1m for Mitochondrial Superoxide Detection in Zebrafish Embryos
Introduction
HKSOX-1m is a fluorescent probe specifically designed for the sensitive and selective detection of superoxide anions (O₂•⁻) within the mitochondria of living organisms.[1][2][3] Superoxide is the primary reactive oxygen species (ROS) and plays a crucial role in a variety of physiological and pathological processes, including cellular signaling, inflammation, and mitochondrial stress.[1][2] The HKSOX-1m probe offers a valuable tool for in vivo imaging, enabling researchers to visualize and quantify mitochondrial superoxide production in real-time within intact zebrafish embryos. Its mechanism relies on the cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻, which uncages a fluorescein molecule, leading to a significant "turn-on" fluorescent signal. These application notes provide a detailed protocol for using HKSOX-1m to stain zebrafish embryos and guidance on data interpretation.
Principle of Detection
The HKSOX-1m probe is engineered for high selectivity towards superoxide over other reactive species commonly found in cells. A mitochondria-targeting moiety directs the probe's accumulation within the mitochondrial matrix. In the presence of O₂•⁻, the probe undergoes a chemical reaction that results in a dramatic increase in fluorescence, allowing for precise localization of superoxide production.
Figure 1: Mechanism of HKSOX-1m activation by mitochondrial superoxide.
Protocol: Staining of Live Zebrafish Embryos with HKSOX-1m
This protocol is adapted from methods used for the related probe HKSOX-1r and general practices for live imaging in zebrafish. Optimization may be required depending on the zebrafish developmental stage and the specific experimental conditions.
Materials
-
HKSOX-1m probe
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
E3 embryo medium
-
Zebrafish embryos (dechorionated)
-
Microfuge tubes or multi-well imaging plates
-
Confocal microscope with appropriate filter sets (e.g., Ex/Em ~490/525 nm)
Reagent Preparation
1. HKSOX-1m Stock Solution (e.g., 10 mM):
- Dissolve the required amount of HKSOX-1m powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.
- Vortex briefly to ensure it is fully dissolved.
- Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
2. HKSOX-1m Working Solution (e.g., 10 µM):
- On the day of the experiment, dilute the 10 mM stock solution in E3 embryo medium to a final working concentration. A typical starting concentration is 10 µM.
- For a 1 mL working solution, add 1 µL of the 10 mM stock solution to 999 µL of E3 medium.
- Mix gently by inversion. Prepare this solution fresh before each use.
Staining Procedure
Figure 2: Experimental workflow for HKSOX-1m staining in zebrafish embryos.
-
Embryo Preparation:
-
Collect healthy, normally developing zebrafish embryos at the desired stage (e.g., 24, 48, or 72 hours post-fertilization, hpf).
-
If the chorion is present, manually dechorionate the embryos using fine forceps. This step is crucial for probe penetration.
-
Wash the dechorionated embryos twice with fresh E3 medium.
-
-
Probe Incubation (Loading):
-
Transfer a group of 5-10 embryos into a microfuge tube or a well of a glass-bottom plate.
-
Remove the E3 medium and add the freshly prepared HKSOX-1m working solution (e.g., 10 µM).
-
Incubate the embryos for 20-30 minutes at 28.5°C in the dark.
-
-
Induction of Superoxide (Optional):
-
To study induced superoxide production, a positive control is recommended. After the initial loading period, embryos can be challenged with a known inducer of mitochondrial ROS.
-
For example, replace the loading solution with E3 medium containing both 10 µM HKSOX-1m and an inducer like Antimycin A (e.g., 500 nM) for an additional 15-30 minutes.
-
-
Washing:
-
Carefully remove the HKSOX-1m solution.
-
Wash the embryos three times with fresh E3 medium to remove any excess, non-internalized probe.
-
-
Mounting and Imaging:
-
Mount the embryos for live imaging. For lateral or dorsal views, embryos can be placed in a small drop of E3 medium on a glass-bottom dish. For immobilization, low-melting-point agarose (0.3-0.5%) in E3 medium containing a mild anesthetic like tricaine (MS-222) can be used.
-
Image the embryos immediately using a confocal microscope. Use a 488 nm or similar laser line for excitation and collect emission at approximately 500-550 nm.
-
It is critical to use consistent laser power and detector gain settings across all experimental groups to allow for quantitative comparisons.
-
Data Presentation and Interpretation
Fluorescence intensity from stained embryos can be quantified using image analysis software such as ImageJ/Fiji. A region of interest (ROI) should be defined, and the mean fluorescence intensity should be measured. Data should be presented with background fluorescence subtracted.
| Parameter | Recommended Condition | Range for Optimization | Reference |
| Probe Concentration | 10 µM | 2 - 20 µM | |
| Loading Time | 20 minutes | 15 - 60 minutes | |
| Inducer (Antimycin A) | 500 nM | 100 nM - 1 µM | |
| Induction Time | 15 minutes | 10 - 30 minutes | |
| Excitation Wavelength | ~490 nm | 488 - 495 nm | |
| Emission Wavelength | ~525 nm | 515 - 540 nm |
Table 1: Summary of Quantitative Parameters for HKSOX-1m Staining. The provided values are based on protocols for the related probe HKSOX-1r and should serve as a starting point for optimization.
Troubleshooting
-
No/Weak Signal:
-
Increase probe concentration or incubation time.
-
Ensure embryos are properly dechorionated.
-
Verify the health of the embryos, as moribund embryos may have compromised mitochondrial function.
-
Check microscope filter sets and laser lines.
-
-
High Background:
-
Ensure adequate washing steps are performed.
-
Decrease the probe concentration.
-
Check for autofluorescence in control (unstained) embryos at the same developmental stage.
-
-
Phototoxicity/Bleaching:
-
Reduce laser power and/or exposure time.
-
Increase the speed of image acquisition.
-
By following this detailed protocol, researchers can effectively utilize the HKSOX-1m probe to gain valuable insights into the spatial and temporal dynamics of mitochondrial superoxide production during zebrafish development and in models of disease.
References
Application Notes and Protocols for the Use of HKSOX-1 in Cell Culture Experiments
Topic: Optimal HKSOX-1 Concentration for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives (e.g., HKSOX-1r for cellular retention and HKSOX-1m for mitochondria-targeting) are not bioactive compounds that modulate cellular signaling pathways. Instead, they are highly specific fluorescent probes designed for the detection and quantification of superoxide anion radicals (O₂•⁻), a key reactive oxygen species (ROS), in living cells.[1][2] Therefore, the "optimal concentration" of this compound is not one that elicits a biological response, but rather one that provides the best signal-to-noise ratio for imaging and detection of superoxide.[3][4]
These probes are invaluable tools for studying cellular processes where superoxide is implicated, such as inflammation, mitochondrial stress, and apoptosis.[1] This document provides detailed protocols and recommended working concentrations for the use of this compound and its derivatives in various cell culture applications.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound probes can vary depending on the cell type, the specific probe derivative used, and the experimental application. The following table summarizes recommended starting concentrations from published studies. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions.
| Probe Derivative | Application | Cell Line(s) | Recommended Concentration Range | Incubation Time | Reference(s) |
| HKSOX-1r | Confocal Microscopy | RAW264.7, HCT116, BV-2 | 2 µM | 30 minutes | |
| Confocal Microscopy | RAW264.7 | 2 µM (for fMLP or cytoD stimulation) | 30 minutes | ||
| 96-well microplate assay | RAW264.7 | 2 µM | 30 minutes | ||
| Flow Cytometry (FACS) | RAW264.7 | 4 µM | 30 minutes | ||
| HKSOX-1m | Confocal Microscopy | Differentiated THP-1 | 10 µM | 30 minutes | |
| HKSOX-1r | In vivo imaging | Zebrafish embryos | 10 µM | 20 minutes |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Stock Solution Preparation (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of HKSOX-1r in 117 µL of dimethyl sulfoxide (DMSO).
-
Note: It is recommended to store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
b. Working Solution Preparation (1-10 µM): Dilute the 10 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to obtain the desired working concentration (typically between 1-10 µM).
-
Note: The working solution should be prepared fresh and used immediately. Protect from light.
Protocol for Staining Adherent Cells for Fluorescence Microscopy
This protocol is suitable for imaging superoxide production in adherent cells cultured on coverslips or in imaging-compatible plates.
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish to the desired confluency.
-
Remove the culture medium.
-
Add the HKSOX-1r working solution (e.g., 100 µL for a well in a 96-well plate) to the cells. Gently swirl the plate to ensure the cells are completely covered.
-
Incubate the cells at 37°C for 5-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Wash the cells twice with warm serum-free medium or PBS for 5 minutes each time.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~509/534 nm for this compound).
Protocol for Staining Suspension Cells for Flow Cytometry
This protocol is designed for the quantification of superoxide levels in suspension cells or adherent cells that have been detached.
-
Harvest suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes at 4°C). For adherent cells, detach them using a suitable method (e.g., trypsinization) and resuspend in culture medium.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free cell culture medium or PBS at a concentration of approximately 1x10⁶ cells/mL.
-
Add 1 mL of the HKSOX-1r working solution to the cell suspension.
-
Incubate at 37°C for 5-30 minutes, protected from light.
-
Centrifuge the cells at 400 x g at 4°C for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis.
-
Analyze the stained cells by flow cytometry using the appropriate laser and emission filters.
Visualizations
Experimental Workflow for Superoxide Detection
The following diagram illustrates the general workflow for detecting cellular superoxide using this compound probes.
Caption: Workflow for superoxide detection using this compound probes.
Signaling Pathway Involving Superoxide Production
This compound probes can be used to measure superoxide produced during various signaling events. The diagram below illustrates a simplified, representative pathway where extracellular stimuli lead to the production of mitochondrial superoxide, a process that can be monitored using HKSOX-1m.
Caption: Simplified pathway of stimulus-induced superoxide production.
Reactive oxygen species like superoxide can act as second messengers in various signaling pathways, influencing processes like cell proliferation, apoptosis, and inflammation. The sources of cellular ROS are diverse and include both mitochondrial and non-mitochondrial enzymes like NADPH oxidases. This compound probes are valuable for investigating the role of superoxide in these complex biological systems.
References
Application Notes and Protocols for Hksox-1r: Achieving Maximal Fluorescence Signal for Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing the fluorescent probe Hksox-1r for the detection and imaging of endogenous superoxide (O₂•⁻) in live cells. The optimal incubation time to achieve a maximal fluorescence signal is a critical parameter that can be influenced by cell type, experimental conditions, and the specific stimulus used to induce superoxide production.
Hksox-1r is a highly sensitive and selective probe for superoxide.[1][2][3][4] Its mechanism involves the cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the release of a fluorescent phenol derivative.[1] This reaction leads to a significant "turn-on" fluorescence response, enabling the visualization and quantification of superoxide levels.
Key Experimental Parameters
For reproducible and optimal results, several experimental parameters should be considered. The following table summarizes the recommended ranges and conditions for using Hksox-1r, based on established protocols.
| Parameter | Recommended Conditions | Notes |
| Probe Concentration | 1-10 µM | A working concentration of 2 µM is commonly used in various cell lines. |
| Incubation Time | 5-30 minutes | While a 30-minute incubation is frequently employed, kinetic studies have shown that the signal can plateau in as little as 10 minutes under certain conditions. |
| Cell Types | Adherent and suspension cells | Protocols have been successfully applied to cell lines such as RAW264.7, HCT116, BV-2, and THP-1. |
| Incubation Temperature | Room Temperature or 37°C | Protocols vary, with room temperature being suitable for shorter incubations. For live-cell imaging, 37°C is recommended. |
| Vehicle | DMSO | The stock solution of Hksox-1r is typically prepared in DMSO. |
| Working Solution | Serum-free medium or PBS | Dilute the stock solution in a buffer appropriate for your cells. |
Determining Optimal Incubation Time
The time required to reach a maximal fluorescence signal is dependent on the rate of superoxide production in your experimental system.
-
For rapid, induced superoxide production: In experiments where cells are treated with a potent stimulus (e.g., antimycin A), the fluorescence signal can develop quickly, reaching a plateau in approximately 10 minutes.
-
For basal or lower levels of superoxide: A longer incubation time of up to 30 minutes is recommended to allow for sufficient signal accumulation.
It is advisable to perform a time-course experiment for your specific cell type and experimental conditions to empirically determine the optimal incubation time. This can be achieved by measuring the fluorescence intensity at several time points (e.g., 5, 10, 15, 20, 30 minutes) after adding the probe and stimulus.
Signaling Pathway and Probe Activation
The following diagram illustrates the general pathway of superoxide production from the mitochondrial electron transport chain and the subsequent detection by Hksox-1r.
Caption: Superoxide (O₂•⁻) production and Hksox-1r activation.
Experimental Workflow
The general workflow for a cell-based superoxide detection assay using Hksox-1r involves probe loading, optional stimulation, and subsequent analysis.
Caption: General experimental workflow for superoxide detection.
Detailed Protocols
Protocol 1: Preparation of Hksox-1r Solutions
-
Stock Solution (10 mM): Dissolve 1 mg of Hksox-1r in 117 µL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired final concentration in serum-free cell culture medium or Phosphate Buffered Saline (PBS).
Protocol 2: Superoxide Detection in Adherent Cells
-
Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., glass-bottom dish, 96-well plate, or coverslips) and allow them to adhere overnight.
-
Cell Treatment (Optional): If applicable, treat the cells with your compound of interest or stimulus for the desired period.
-
Probe Loading: Remove the culture medium and add the Hksox-1r working solution to the cells.
-
Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light. For experiments involving a superoxide inducer, the inducer can be co-incubated with the probe.
-
Washing: Discard the probe solution and wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging/Analysis: Immediately analyze the fluorescence signal using a fluorescence microscope, high-content imager, or microplate reader. For Hksox-1r, the excitation is approximately 509 nm, and the emission is approximately 534 nm.
Protocol 3: Superoxide Detection in Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Resuspend the cell pellet in serum-free medium or PBS to a density of approximately 1x10⁶ cells/mL.
-
Probe Loading: Add the Hksox-1r working solution to the cell suspension.
-
Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, with gentle agitation and protected from light.
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cell pellet twice with PBS.
-
Resuspension: Resuspend the final cell pellet in serum-free medium or PBS for analysis.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
Concluding Remarks
The Hksox-1r probe is a powerful tool for the sensitive and selective detection of superoxide in living cells. The provided protocols offer a robust starting point for your experiments. However, for achieving the most accurate and reproducible data, it is highly recommended to optimize the probe concentration and incubation time for your specific cellular model and experimental setup. A kinetic analysis will reveal the point of maximal fluorescence signal, ensuring the capture of the peak superoxide production in your system.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Superoxide Imaging Using HkSOX-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2] Dysregulation of superoxide production is implicated in the pathogenesis of numerous diseases, including inflammation, cardiovascular diseases, and neurodegenerative disorders. The fluorescent probe HkSOX-1 offers a highly sensitive and selective method for the detection and imaging of superoxide in live cells and in vivo.[1][3][4] This document provides detailed application notes and protocols for the use of this compound and its variants for in vivo superoxide imaging.
This compound is a non-fluorescent probe that, upon reaction with superoxide, undergoes cleavage of its aryl trifluoromethanesulfonate group to yield a highly fluorescent phenol product. This reaction is highly specific for superoxide and is not significantly affected by other ROS or cellular reductants. Several variants of this compound are available to suit different experimental needs:
-
This compound: The original probe suitable for general superoxide detection.
-
HkSOX-1r: A version designed for enhanced cellular retention, making it ideal for in vivo imaging.
-
HkSOX-1m: A mitochondria-targeted probe for the specific detection of superoxide production within the mitochondria.
Key Probe Characteristics
| Probe | Target | Excitation (nm) | Emission (nm) | Key Advantages |
| HkSOX-1r | General Cellular Superoxide | ~514 | ~527-559 | High selectivity and sensitivity for superoxide; enhanced cellular retention. |
| HkSOX-1m | Mitochondrial Superoxide | ~514 | ~527-559 | Specific targeting to mitochondria with high selectivity. |
Experimental Protocols
In Vitro Superoxide Detection in Cell Culture
This protocol describes the use of HkSOX-1r for the detection of superoxide in cultured mammalian cells using confocal microscopy.
Materials:
-
HkSOX-1r (or HkSOX-1m for mitochondrial superoxide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Confocal microscope
-
Inducers of superoxide production (e.g., Lipopolysaccharide (LPS), Antimycin A)
-
Inhibitors of superoxide production (e.g., Diphenyleneiodonium (DPI) for NADPH oxidase, Mito-TEMPO for mitochondrial superoxide)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of HkSOX-1r in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Induction of Superoxide Production (Optional): To induce superoxide production, treat cells with an appropriate stimulus. For example, to model inflammation-induced superoxide, treat macrophages with LPS (e.g., 1 µg/mL) for the desired time. To induce mitochondrial superoxide, treat cells with Antimycin A (e.g., 10 µM).
-
Probe Loading: Dilute the HkSOX-1r stock solution in serum-free cell culture medium or PBS to a final working concentration of 2-5 µM. Remove the cell culture medium from the cells and add the probe-containing solution.
-
Incubation: Incubate the cells with the HkSOX-1r probe for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells twice with warm PBS or cell culture medium to remove excess probe.
-
Imaging: Image the cells using a confocal microscope with excitation at ~514 nm and emission collection at ~527-559 nm. For two-photon imaging, an excitation wavelength of ~730 nm can be used.
-
Controls: Include appropriate controls in your experiment:
-
Negative Control: Cells not treated with a superoxide inducer.
-
Positive Control: Cells treated with a known superoxide inducer.
-
Inhibitor Control: Cells pre-treated with a superoxide production inhibitor before the addition of the inducer and probe.
-
-
Image Analysis: Quantify the fluorescence intensity of the images using appropriate software. The increase in fluorescence intensity corresponds to an increase in superoxide levels.
In Vivo Superoxide Imaging in Zebrafish Embryos
This protocol provides a method for imaging superoxide production in live zebrafish embryos using HkSOX-1r.
Materials:
-
HkSOX-1r
-
Anhydrous DMSO
-
E3 medium for zebrafish
-
Inducers of superoxide production (e.g., Phorbol 12-myristate 13-acetate (PMA))
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of HkSOX-1r in anhydrous DMSO.
-
Embryo Preparation: Collect zebrafish embryos and maintain them in E3 medium. For imaging, use embryos at the desired developmental stage (e.g., 48-72 hours post-fertilization).
-
Probe Loading: Dilute the HkSOX-1r stock solution in E3 medium to a final concentration of 5-10 µM. Place the zebrafish embryos in the probe-containing medium.
-
Incubation: Incubate the embryos for 1-2 hours at 28.5°C in the dark.
-
Induction of Superoxide Production (Optional): To induce superoxide production, add an inducer such as PMA (e.g., 1 µg/mL) to the medium containing the embryos and probe.
-
Washing: After incubation, wash the embryos several times with fresh E3 medium to remove the excess probe.
-
Imaging: Mount the embryos in a small drop of E3 medium on a microscope slide or imaging dish. Image the embryos using a fluorescence microscope with appropriate filters for HkSOX-1r (Ex: ~514 nm, Em: ~527-559 nm).
-
Image Analysis: Quantify the fluorescence intensity in the region of interest.
Generalized Protocol for In Vivo Superoxide Imaging in Mice
Disclaimer: To date, a specific, validated protocol for the in vivo use of this compound in mammalian models has not been extensively published. The following is a generalized protocol based on the use of other fluorescent probes for in vivo superoxide imaging in mice and should be optimized for your specific experimental needs.
Materials:
-
HkSOX-1r
-
Vehicle for injection (e.g., sterile saline with a small percentage of DMSO and a surfactant like Tween 80 to aid solubility)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS or a two-photon microscope)
-
Animal model of interest (e.g., LPS-induced inflammation model)
Procedure:
-
Animal Model Preparation: Induce the desired pathological condition in the mice (e.g., intraperitoneal injection of LPS to induce systemic inflammation).
-
Probe Preparation: Prepare the injection solution of HkSOX-1r in a suitable vehicle. The final concentration and volume will need to be optimized, but a starting point could be a dose range of 1-10 mg/kg body weight. Ensure the probe is fully dissolved.
-
Probe Administration: Anesthetize the mouse. Administer the HkSOX-1r solution via a suitable route, such as intravenous (tail vein) or intraperitoneal injection. The choice of administration route will depend on the target organ and the desired biodistribution of the probe.
-
Circulation and Incubation: Allow the probe to circulate and accumulate in the target tissue. The optimal incubation time will need to be determined empirically but may range from 30 minutes to a few hours.
-
Imaging: Position the anesthetized mouse in the in vivo imaging system.
-
Whole-body imaging: Use an IVIS or similar system with appropriate filters for HkSOX-1r.
-
High-resolution imaging of specific organs: For tissues like the brain, a cranial window preparation combined with two-photon microscopy may be necessary. Use an excitation wavelength of ~730 nm for two-photon imaging of HkSOX-1r.
-
-
Image Acquisition and Analysis: Acquire images at different time points to monitor the change in fluorescence. Quantify the fluorescence intensity in the regions of interest and normalize to a control group or a baseline measurement.
Data Presentation
Quantitative Analysis of Superoxide Production
The following tables summarize representative quantitative data from in vitro experiments using this compound probes. In vivo quantitative data for this compound in mammalian models is currently limited in the literature.
Table 1: In Vitro Superoxide Detection with HkSOX-1r in RAW264.7 Macrophages
| Treatment | Concentration | Incubation Time | Fold Increase in Fluorescence (vs. Control) |
| Antimycin A | 5 µM | 30 min | ~8-10 fold |
| FCCP | 5 µM | 30 min | ~6-7 fold |
| Rotenone | 5 µM | 30 min | ~4-5 fold |
| LPS | 1 µg/mL | 4 hours | Significant increase (exact fold change varies) |
Table 2: Flow Cytometry Analysis of Superoxide Production with HkSOX-1r
| Cell Line | Treatment | Concentration | Incubation Time | Change in Mean Fluorescence Intensity |
| RAW264.7 | Antimycin A | 50 nM - 1 µM | 30 min | Dose-dependent increase |
| HCT116 | Antimycin A | 5 µM | 30 min | Significant increase |
| BV-2 | Antimycin A | 5 µM | 30 min | Significant increase |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LPS-Induced Superoxide Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can lead to the production of superoxide via the NADPH oxidase (NOX) complex.
Caption: LPS signaling cascade leading to NADPH oxidase activation and superoxide production.
Signaling Pathway of Antimycin A-Induced Mitochondrial Superoxide Production
Antimycin A is an inhibitor of Complex III of the mitochondrial electron transport chain (ETC), leading to an accumulation of electrons and subsequent "leaking" to molecular oxygen to form superoxide.
Caption: Inhibition of mitochondrial Complex III by Antimycin A results in superoxide generation.
Experimental Workflow for In Vivo Superoxide Imaging
The following diagram illustrates a general workflow for conducting in vivo superoxide imaging experiments.
References
- 1. Early lipopolysaccharide-induced reactive oxygen species production evokes necrotic cell death in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
Application Notes and Protocols for High-Throughput Superoxide Measurement using Hksox-1r Microplate Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Hksox-1r fluorescent probe in a high-throughput microplate assay for the quantitative measurement of superoxide (O₂⁻).
Introduction
Superoxide is a primary reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including inflammation, mitochondrial stress, and cellular signaling.[1][2] The Hksox-1r probe is a highly sensitive and selective fluorescent sensor designed for the detection of superoxide in living cells.[1][2] Its mechanism relies on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, resulting in the formation of a fluorescent phenol product.[1] This reaction provides a robust "turn-on" fluorescence response, making it ideal for quantitative assays. The Hksox-1r probe is optimized for cellular retention and has been successfully applied in various platforms, including confocal microscopy, flow cytometry, and 96-well microplate assays.
Principle of the Assay
The Hksox-1r microplate assay is based on the direct reaction between the non-fluorescent Hksox-1r probe and intracellular superoxide. The resulting fluorescent product can be quantified using a microplate reader, with the fluorescence intensity being directly proportional to the amount of superoxide produced.
Key Features of the Hksox-1r Probe:
-
High Selectivity: Exhibits excellent selectivity for superoxide over other reactive oxygen and nitrogen species.
-
High Sensitivity: Capable of detecting nanomolar concentrations of superoxide.
-
Live-Cell Compatibility: Optimized for use in living cells and in vivo models.
-
High-Throughput Screening: Amenable to a 96-well plate format for rapid and efficient analysis of multiple samples.
Materials and Reagents
-
Hksox-1r fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well black, clear-bottom microplates
-
Test compounds or stimuli for inducing superoxide production (e.g., antimycin A, PMA, FCCP)
-
Control compounds (e.g., superoxide dismutase (SOD), N-acetylcysteine (NAC))
-
Microplate reader with fluorescence detection capabilities
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. Hksox-1r Stock Solution (10 mM):
- Dissolve 1 mg of Hksox-1r in 117 µL of anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
1.2. Hksox-1r Working Solution (1-10 µM):
- On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (e.g., 2-5 µM) in serum-free cell culture medium or an appropriate buffer (e.g., HBSS).
- Protect the working solution from light.
Protocol 2: High-Throughput Superoxide Measurement in Adherent Cells
2.1. Cell Seeding:
- Seed adherent cells (e.g., RAW264.7, HCT116, BV-2) in a 96-well black, clear-bottom microplate at a density of 5 x 10⁵ cells/mL (100 µL/well) and culture overnight to allow for cell attachment.
2.2. Cell Treatment:
- The following day, remove the culture medium.
- Wash the cells once with warm PBS or HBSS.
- Add 50 µL of HBSS containing 2 µM Hksox-1r to each well and incubate for 30 minutes at 37°C.
- Prepare a 2X solution of the desired stimulus (e.g., antimycin A, FCCP, oligomycin A) in HBSS also containing 2 µM Hksox-1r.
- Add 50 µL of the 2X stimulus solution to the corresponding wells to achieve the final desired concentration.
- Incubate for an additional 30 minutes at 37°C, protected from light.
2.3. Fluorescence Measurement:
- Measure the fluorescence intensity using a microplate reader.
- Excitation Wavelength: ~509 nm
- Emission Wavelength: ~534 nm
Protocol 3: High-Throughput Superoxide Measurement in Suspension Cells
3.1. Cell Preparation:
- Harvest suspension cells by centrifugation (e.g., 400 x g for 4 minutes).
- Wash the cells once with warm PBS or HBSS.
- Resuspend the cells in serum-free medium or HBSS at an appropriate density.
3.2. Cell Staining and Treatment:
- Add the Hksox-1r working solution to the cell suspension to achieve a final concentration of 1-10 µM.
- Incubate for 5-30 minutes at room temperature, protected from light.
- Add the desired stimulus to the cell suspension.
- Incubate for the desired period.
3.3. Fluorescence Measurement:
- Transfer 100 µL of the cell suspension to each well of a 96-well black microplate.
- Measure the fluorescence intensity as described in section 2.3.
Data Presentation
Quantitative Data Summary
The following tables summarize the dose-dependent fluorescence response of Hksox-1r to various inducers of superoxide production in RAW264.7 macrophage cells.
Table 1: Dose-Dependent Fluorescence Response to Mitochondrial Inhibitors
| Inducer | Concentration Range (µM) | Cell Line | Hksox-1r Conc. (µM) | Incubation Time (min) |
| Antimycin A | 0.05 - 10 | RAW264.7 | 2 | 30 |
| FCCP | 0.05 - 10 | RAW264.7 | 2 | 30 |
| Oligomycin A | 0.05 - 10 | RAW264.7 | 2 | 30 |
Table 2: Dose-Dependent Fluorescence Response in Flow Cytometry
| Inducer | Concentration Range (nM) | Cell Line | Hksox-1r Conc. (µM) | Incubation Time (min) |
| Antimycin A | 50 - 1000 | RAW264.7 | 4 | 30 |
Visualizations
Signaling Pathway of Mitochondrial Superoxide Production
Caption: Mitochondrial electron transport chain and sites of superoxide production.
Experimental Workflow for Hksox-1r Microplate Assay
Caption: Workflow for the Hksox-1r microplate assay in adherent cells.
Logical Relationship of the Hksox-1r Assay
Caption: Principle of superoxide detection by the Hksox-1r probe.
References
Application Notes and Protocols for Hksox-1 in Inflammation and Mitochondrial Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hksox-1 and its derivatives, Hksox-1r and Hksox-1m, as fluorescent probes for the detection of superoxide anion radicals (O₂•⁻) in cellular models of inflammation and mitochondrial stress. The following sections detail the mechanism of action, experimental protocols, and data presentation for the effective application of these tools in research and drug development.
This compound probes are designed for high sensitivity and selectivity in detecting O₂•⁻.[1][2][3] The underlying mechanism involves the cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻, which results in the release of a fluorescent phenol molecule.[1][2] This reaction provides a "turn-on" fluorescent signal, allowing for the quantification of superoxide production. This compound and its derivatives are valuable tools for studying the role of reactive oxygen species (ROS) in various pathological and physiological processes.
Variants of this compound:
-
This compound: The primary fluorescent probe.
-
Hksox-1r: A derivative designed for enhanced cellular retention.
-
Hksox-1m: A mitochondria-targeting derivative.
Data Presentation
The following tables summarize the key optical properties and experimental parameters for the application of this compound probes.
Table 1: Optical Properties of this compound Probes
| Probe | Excitation (Ex) Wavelength | Emission (Em) Wavelength |
| This compound (5/6-mixture) | 509 nm | 534 nm |
| Hksox-1m (5/6-mixture) | 509 nm | 534 nm |
Table 2: Recommended Reagent Concentrations for In Vitro Models
| Reagent | Cell Line | Working Concentration | Inducer/Inhibitor |
| Hksox-1r | RAW264.7, HCT116, BV-2 | 2 µM | Antimycin A (50 nM - 10 µM), Rotenone (5 µM), FCCP (5 µM), Malonic Acid (500 µM), PMA (0.1 - 1 µg/mL), fMLP (0.5 - 10 µM), Cytochalasin D (0.1 - 10 µM), Zymosan (100 µg/mL) |
| Hksox-1r | RAW264.7 | 4 µM | Antimycin A (50 nM - 1 µM) |
| Hksox-1m | Differentiated THP-1 | 10 µM | Antimycin A (1 µM) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of this compound action, a typical experimental workflow, and the logical relationship of its application in studying cellular stress.
Experimental Protocols
Protocol 1: Detection of Superoxide in Macrophages using Confocal Microscopy (Inflammation Model)
This protocol is adapted for use with RAW264.7 mouse macrophages.
Materials:
-
Hksox-1r
-
RAW264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Phorbol 12-myristate 13-acetate (PMA) or other inflammatory stimulant
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO₂. For imaging, seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading: Prepare a 1-10 µM working solution of Hksox-1r in serum-free medium or PBS. Remove the culture medium from the cells, wash once with PBS, and add the Hksox-1r working solution. Incubate for 30 minutes at 37°C, protected from light.
-
Induction of Inflammation: Prepare a working solution of the inflammatory stimulant (e.g., 1 µg/mL PMA). After incubation with the probe, either co-incubate with the stimulant or replace the probe solution with the stimulant solution, depending on the experimental design. A 30-minute incubation with the stimulant is often sufficient.
-
Imaging: Wash the cells twice with PBS to remove excess probe and stimulant. Add fresh PBS or imaging buffer to the cells. Image the cells using a confocal microscope with excitation at approximately 509 nm and emission detection between 527-559 nm.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate software. Compare the fluorescence intensity of stimulated cells to that of unstimulated controls.
Protocol 2: Quantification of Mitochondrial Superoxide by Flow Cytometry (Mitochondrial Stress Model)
This protocol is suitable for the analysis of mitochondrial superoxide production in response to mitochondrial inhibitors.
Materials:
-
Hksox-1m
-
Appropriate cell line (e.g., THP-1, HCT116)
-
Complete cell culture medium
-
PBS
-
Mitochondrial stress inducer (e.g., Antimycin A)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells to a sufficient density for flow cytometry analysis.
-
Treatment and Staining: Resuspend cells in serum-free medium. Add the mitochondrial stress inducer (e.g., 1 µM Antimycin A) and Hksox-1m (10 µM working concentration) to the cell suspension. Incubate for 30 minutes at 37°C, protected from light. Include an unstained cell sample and a sample with the probe but without the inducer as controls.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Flow Cytometry: Resuspend the cells in PBS or flow cytometry buffer. Analyze the samples on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Data Analysis: Gate on the live cell population based on forward and side scatter properties. Analyze the geometric mean fluorescence intensity of the stained populations. Compare the fluorescence of the stimulated cells to the control populations.
Protocol 3: High-Throughput Screening using a 96-Well Plate Reader
This protocol allows for the rapid screening of compounds that may modulate superoxide production.
Materials:
-
Hksox-1r
-
Adherent cell line (e.g., RAW264.7)
-
Complete cell culture medium
-
HBSS or other suitable buffer
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading: Prepare a 2 µM working solution of Hksox-1r in HBSS. Remove the culture medium and wash the cells once with PBS. Add 50 µL of the Hksox-1r working solution to each well and incubate for 30 minutes at 37°C.
-
Compound Treatment: Prepare serial dilutions of test compounds and inducers (e.g., FCCP, Antimycin A, Oligomycin A) in HBSS also containing 2 µM Hksox-1r. Add 50 µL of these solutions to the respective wells for a final volume of 100 µL. Incubate for an additional 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 509 nm and 534 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from wells containing only buffer and the probe. Normalize the fluorescence values to a positive control (inducer alone) and a negative control (probe alone). Calculate dose-response curves for the test compounds.
References
Application Notes: Live-Cell Staining with Hksox-1 for Dynamic ROS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes.[1][2] Among them, the superoxide anion radical (O₂•⁻) is a primary ROS, the study of which is fundamental to understanding cellular redox biology and its implications in disease and drug development.[1][2] Hksox-1 is a highly sensitive and selective fluorescent probe designed for the imaging and detection of endogenous superoxide in live cells and in vivo.[1] This document provides detailed application notes and protocols for utilizing this compound in dynamic ROS studies.
This compound operates via a mechanism involving the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group, which yields a fluorescent phenol product. This reaction provides a "turn-on" fluorescence response, exhibiting excellent selectivity for superoxide over other reactive species. Variants of the probe, such as Hksox-1r for enhanced cellular retention and Hksox-1m for mitochondrial targeting, are also available to suit specific experimental needs.
Key Features of this compound
-
High Selectivity: Demonstrates a greater than 650-fold enhancement in fluorescence intensity in the presence of superoxide compared to other ROS and biological compounds.
-
High Sensitivity: Capable of detecting superoxide with a detection limit as low as 23 nM.
-
Versatility: Applicable across various platforms including confocal microscopy, flow cytometry, and 96-well microplate assays.
-
Live-Cell and In Vivo Compatibility: Successfully used for dynamic ROS detection in multiple cell lines and in living organisms like zebrafish embryos.
Applications in Research and Drug Development
-
Inflammation Studies: Investigate the role of superoxide in inflammatory responses in immune cells like macrophages.
-
Mitochondrial Stress Analysis: Assess the impact of mitochondrial toxins and dysfunction on superoxide production.
-
Drug Screening: Evaluate the efficacy of antioxidant compounds or the pro-oxidant effects of novel drug candidates.
-
Disease Modeling: Study the involvement of oxidative stress in various disease models.
Quantitative Data Summary
The following tables summarize quantitative data from experiments using Hksox-1r to assess superoxide production in RAW264.7 cells.
Table 1: Flow Cytometry Analysis of Superoxide Production Induced by Antimycin A
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | - | Baseline |
| Antimycin A | 50 nM | Increased |
| Antimycin A | 100 nM | Further Increased |
| Antimycin A | 500 nM | Significant Increase |
| Antimycin A | 1000 nM | Maximum Increase |
| Antimycin A (1 µM) + NAC (10 mM) | - | Reduced (compared to Antimycin A alone) |
Data is presented as mean ± SEM. Statistical significance (p < 0.05, p < 0.01, p < 0.001) was observed for treated versus untreated cells.
Table 2: 96-Well Microplate Fluorometric Measurement of Superoxide Production
| Inducer | Concentration Range | Observed Effect |
| FCCP | 0.05 - 10 µM | Dose-dependent fluorescence increase |
| Antimycin A | 0.05 - 10 µM | Dose-dependent fluorescence increase |
| Oligomycin A | 0.05 - 10 µM | Dose-dependent fluorescence increase |
Data is presented as mean ± SEM from at least three independent experiments with replicates (n=4).
Table 3: Confocal Microscopy Quantification of Superoxide Production
| Treatment Group | Concentration | Relative Mean Fluorescence Level (vs. Untreated) |
| Antimycin A | 50 nM - 5 µM | Dose-dependent increase |
| fMLP | 0.5 - 10 µM | Dose-dependent increase |
| Cytochalasin D (cytoD) | 0.1 - 10 µM | Dose-dependent increase |
Data is presented as mean ± SEM from 46-100 cells. Statistical significance (p < 0.001) was observed for treated versus untreated cells.
Signaling and Detection Pathway
The following diagram illustrates the mechanism of this compound activation and the primary cellular sources of superoxide.
Caption: this compound activation by superoxide from cellular sources.
Experimental Protocols
Protocol 1: Live-Cell Staining for Fluorescence Microscopy
This protocol is optimized for adherent cells cultured on sterile coverslips or glass-bottom dishes.
Materials:
-
Hksox-1r probe
-
DMSO
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on coverslips or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (Ex/Em ≈ 509/534 nm)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Hksox-1r by dissolving 1 mg in 117 µL of DMSO.
-
Aliquot and store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM (a concentration of 2 µM is a good starting point).
-
The working solution should be prepared fresh and used immediately, keeping it protected from light.
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the Hksox-1r working solution to the cells and incubate for 5-30 minutes at room temperature.
-
Wash the cells twice with fresh, pre-warmed culture medium, with each wash lasting 5 minutes.
-
Image the cells immediately using a fluorescence microscope.
Protocol 2: Superoxide Detection by Flow Cytometry
This protocol is suitable for suspension cells or adherent cells that have been detached.
Materials:
-
Hksox-1r probe
-
DMSO
-
Serum-free cell culture medium or PBS
-
Suspension cells or detached adherent cells
-
Flow cytometer
Staining Procedure:
-
Adjust the cell density to 1-5 x 10⁵ cells/mL.
-
Add the Hksox-1r working solution (final concentration of 4 µM has been shown to be effective) to the cell suspension.
-
Incubate for 30 minutes.
-
If including inducers (e.g., Antimycin A) or inhibitors (e.g., N-acetylcysteine), they can be co-incubated with the probe.
-
Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis.
-
Analyze the cells on a flow cytometer.
Protocol 3: 96-Well Microplate Assay for Quantitative Analysis
This protocol allows for high-throughput screening of compounds affecting superoxide production.
Materials:
-
Hksox-1r probe
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Adherent cells cultured in a 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Preload RAW264.7 cells with 2 µM Hksox-1r in 50 µL of HBSS for 30 minutes.
-
Add 50 µL of HBSS containing the desired concentrations of inducers (e.g., FCCP, Antimycin A) and 2 µM Hksox-1r to the wells.
-
Incubate for an additional 30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
References
Application Note: Design and Implementation of a Multiparameter Flow Cytometry Panel for Cellular Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for designing and executing a multiparameter flow cytometry experiment, with a focus on integrating a novel or user-defined marker, here denoted as [Marker-of-Interest (e.g., Hksox-1r)], into a complex panel. The principles and protocols outlined are broadly applicable for immunophenotyping and functional cellular analysis.
Introduction to Multiparameter Flow Cytometry
Multiparameter flow cytometry is a powerful technique that allows for the simultaneous measurement of multiple characteristics of individual cells within a heterogeneous population. By combining a panel of fluorescently labeled antibodies and dyes, researchers can identify specific cell subsets, quantify protein expression levels, and assess cellular functions with high throughput and precision.
The successful design of a multiparameter panel is critical and depends on a strategic selection of markers and fluorochromes to maximize data resolution while minimizing spectral overlap. This note details a systematic approach to panel design, optimization, and execution.
Panel Design Strategy
A robust panel design follows a logical sequence to ensure optimal data quality.
2.1. Marker Selection and Classification: Markers are categorized based on their expression patterns to guide fluorochrome assignment.
-
Primary Markers: Define major cell lineages (e.g., CD3 for T cells, CD19 for B cells). These are typically well-characterized and highly expressed.
-
Secondary Markers: Identify specific subsets within a primary lineage (e.g., CD4/CD8 for T cell subsets).
-
Tertiary/Exploratory Markers: These are often markers with unknown expression levels or low antigen density, such as transcription factors, cytokines, or the [Marker-of-Interest (e.g., Hksox-1r)].
2.2. Fluorochrome Selection: The choice of fluorochromes is paramount to minimize spectral spillover and ensure the detection of dimly expressed antigens.
-
Brightness: Assign the brightest fluorochromes (e.g., PE, BV421, APC) to markers with low antigen density (Tertiary/Exploratory Markers).
-
Spectral Overlap: Utilize online spectral analyzers to visualize the emission profiles of selected fluorochromes and identify potential areas of high spillover. Group fluorochromes with significant overlap on mutually exclusive markers.
-
Instrument Configuration: The panel must be designed around the specific lasers and detectors available on your cytometer.
Table 1: Example Panel Design Incorporating [Marker-of-Interest (e.g., Hksox-1r)]
| Target Marker | Marker Class | Fluorochrome | Laser (nm) | Detector | Antibody Clone |
| CD45 | Primary | BUV395 | 355 (UV) | 379/28 | HI30 |
| CD3 | Primary | Alexa Fluor 700 | 640 (Red) | 712/21 | UCHT1 |
| CD19 | Primary | APC-H7 | 640 (Red) | 780/60 | SJ25C1 |
| CD4 | Secondary | BV786 | 405 (Violet) | 785/62 | RPA-T4 |
| CD8 | Secondary | PerCP-Cy5.5 | 488 (Blue) | 695/40 | SK1 |
| CD56 | Secondary | PE-Cy7 | 561 (Y-G) | 782/67 | B159 |
| [Marker-of-Interest] | Tertiary | PE | 561 (Y-G) | 582/15 | [Specify Clone] |
| Viability Dye | Control | Ghost Dye Violet 510 | 405 (Violet) | 510/50 | N/A |
Experimental Protocols
3.1. Antibody Titration: Prior to staining, each antibody must be titrated to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Prepare a serial dilution of the antibody (e.g., 8 points, 1:2 dilutions).
-
Stain a known positive cell type with each dilution.
-
Acquire data on the flow cytometer.
-
Calculate the Stain Index (SI) for each concentration: SI = (MFI_positive - MFI_negative) / (2 * SD_negative)
-
Select the concentration that provides the maximal or saturating Stain Index.
3.2. Staining Protocol for Cell Surface and Intracellular Markers:
This protocol assumes the [Marker-of-Interest (e.g., Hksox-1r)] is an intracellular protein.
-
Cell Preparation: Start with 1-2 x 10^6 cells per sample in a 5 mL FACS tube.
-
Viability Staining: Resuspend cells in 100 µL of PBS and add the viability dye according to the manufacturer's protocol. Incubate for 15 minutes at 4°C, protected from light.
-
Wash: Add 2 mL of FACS Buffer (PBS + 2% FBS) and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 50 µL of the surface antibody cocktail (containing antibodies for CD45, CD3, CD19, etc., at their pre-titrated concentrations). Incubate for 20 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of FACS Buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set). Incubate for 30-45 minutes at room temperature in the dark.
-
Wash: Wash cells once with 2 mL of 1X Permeabilization Buffer.
-
Intracellular Staining: Resuspend the pellet in 50 µL of the intracellular antibody cocktail (containing the antibody for [Marker-of-Interest (e.g., Hksox-1r)]) diluted in 1X Permeabilization Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash cells twice with 2 mL of 1X Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of FACS Buffer and acquire samples on the flow cytometer within 1-2 hours.
3.3. Controls:
-
Unstained Cells: To set baseline fluorescence.
-
Single-Stain Compensation Controls: For calculating the spectral overlap matrix.
-
Fluorescence Minus One (FMO) Controls: To accurately set gates for markers, especially for dimly expressed or continuously distributed antigens like the [Marker-of-Interest (e.g., Hksox-1r)].
Data Presentation and Analysis
Table 2: Quantitative Data Summary from a Hypothetical Experiment
| Cell Population | Parent Population | % of Parent | [Marker-of-Interest] MFI |
| Live Cells | Total Events | 92.5% | N/A |
| T Cells (CD3+) | Live, CD45+ | 65.2% | 15,430 |
| B Cells (CD19+) | Live, CD45+ | 15.8% | 1,250 |
| Helper T Cells (CD4+) | T Cells | 70.1% | 18,980 |
| Cytotoxic T Cells (CD8+) | T Cells | 28.5% | 9,560 |
Mandatory Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: Tissue Preparation for In Vivo Imaging with Hksox-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hksox-1 is a fluorescent probe designed for the sensitive and selective detection of superoxide anion radicals (O₂•⁻), a primary reactive oxygen species (ROS), in living systems.[1][2][3] Its utility has been demonstrated in various applications, including confocal imaging, flow cytometry, and 96-well microplate assays in cellular models of inflammation and mitochondrial stress.[1][2] this compound and its variants, Hksox-1r (for cellular retention) and Hksox-1m (for mitochondria-targeting), operate via an O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group, which yields a fluorescent phenol product. This mechanism provides high selectivity for superoxide over other ROS and common biological reductants. These probes have been successfully used to visualize O₂•⁻ in intact live zebrafish embryos, highlighting their potential for in vivo applications.
This document provides detailed protocols for the preparation of tissues for in vivo and ex vivo imaging of superoxide using the this compound probe, catering to researchers in basic science and drug development.
Product Information and Specifications
This compound is a fluorescent probe that exhibits a "turn-on" fluorescence response upon reaction with superoxide. The probe and its variants are designed for high sensitivity and selectivity.
Spectral Properties:
| Property | Wavelength |
| Excitation (Ex) | 509 nm |
| Emission (Em) | 534 nm |
Table 1: Spectral properties of this compound.
Variants of this compound:
| Probe | Target | Key Feature |
| This compound | General Superoxide | The foundational probe for superoxide detection. |
| Hksox-1r | Cytosolic Superoxide | Modified for enhanced cellular retention, making it suitable for longer-term imaging studies. |
| Hksox-1m | Mitochondrial Superoxide | Specifically targets mitochondria, allowing for the investigation of superoxide production within this organelle. |
Table 2: Variants of the this compound probe and their specific applications.
Signaling Pathway of Superoxide Production
Superoxide is a key signaling molecule in many physiological and pathological processes. Its production is tightly regulated by various enzymes, with NADPH oxidases (NOX) and the mitochondrial electron transport chain being major sources.
Caption: Cellular superoxide production and detection by this compound.
Experimental Protocols
Protocol 1: In Vivo Imaging in Live Zebrafish Embryos
This protocol is adapted from established methods for using Hksox-1r in a live, transparent model organism.
Materials:
-
Hksox-1r probe
-
DMSO (anhydrous)
-
Embryo medium (e.g., E3 medium)
-
Zebrafish embryos (2-3 days post-fertilization)
-
Microscope slides with depressions
-
Confocal or fluorescence microscope
Procedure:
-
Prepare Hksox-1r Stock Solution: Dissolve Hksox-1r in DMSO to create a 10 mM stock solution. Store at -20°C or -80°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: Dilute the stock solution in embryo medium to a final working concentration of 5-10 µM. The working solution should be prepared fresh and protected from light.
-
Incubate Embryos: Place zebrafish embryos in the Hksox-1r working solution and incubate for 20-30 minutes at 28°C in the dark.
-
Wash: After incubation, wash the embryos two to three times with fresh embryo medium to remove excess probe.
-
Mounting: Mount the embryos on a depression slide in a small volume of embryo medium.
-
Imaging: Proceed with imaging using a confocal or fluorescence microscope with appropriate filter sets (Ex/Em: ~509/534 nm).
Protocol 2: Ex Vivo Imaging of Fresh Tissue Sections (Cryosections)
This protocol provides a general framework for preparing fresh tissue cryosections for imaging with this compound. This is suitable for rapid detection of superoxide in tissues immediately after collection.
Materials:
-
Hksox-1r probe
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Humidified chamber
Procedure:
-
Tissue Collection and Freezing:
-
Excise the tissue of interest and immediately embed it in OCT compound in a suitable mold.
-
Freeze the tissue rapidly in liquid nitrogen or isopentane pre-cooled with liquid nitrogen. Store at -80°C until sectioning.
-
-
Cryosectioning:
-
Cut tissue sections at a thickness of 5-10 µm using a cryostat.
-
Mount the sections onto microscope slides. Thaw sections at room temperature and allow them to dry for 30 minutes.
-
-
Probe Incubation:
-
Prepare a 1-10 µM working solution of Hksox-1r in PBS from a 10 mM DMSO stock.
-
Cover the tissue section with 100-400 µL of the working solution and incubate in a humidified chamber for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the slides twice with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the slides with a fluorescence-compatible mounting medium and a coverslip.
-
Immediately proceed to imaging on a fluorescence or confocal microscope.
-
Protocol 3: Staining of Fixed Tissue Sections
For studies where tissue morphology needs to be preserved and co-localization with other markers is desired, a fixation step can be included. Note that fixation can potentially alter endogenous superoxide levels, so this should be validated for the specific application.
Materials:
-
All materials from Protocol 2
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
Procedure:
-
Tissue Preparation and Sectioning: Follow steps 1 and 2 from Protocol 2.
-
Fixation:
-
Immerse the slides in cold 4% PFA for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If co-staining with intracellular antibodies, incubate with a permeabilization buffer for 10 minutes. Wash with PBS.
-
Probe Incubation: Follow step 3 from Protocol 2.
-
Washing: Follow step 4 from Protocol 2.
-
Mounting and Imaging: Follow step 5 from Protocol 2.
Workflow for Tissue Preparation and Imaging
Caption: Workflow for ex vivo tissue imaging with this compound.
Quantitative Data Summary
The Hksox-1r probe has been utilized in various quantitative assays to measure superoxide levels in cell lines. These results demonstrate the probe's sensitivity and dose-dependent response.
| Cell Line | Inducer (Concentration) | Assay Type | Hksox-1r Conc. | Incubation Time | Result |
| RAW264.7 | Antimycin A (50 nM - 5 µM) | Confocal Imaging | 2 µM | 30 min | Dose-dependent increase in fluorescence. |
| RAW264.7 | FCCP (0.05 - 10 µM) | 96-well Plate Assay | 2 µM | 30 min | Dose-dependent increase in fluorescence. |
| RAW264.7 | Antimycin A (0.05 - 10 µM) | 96-well Plate Assay | 2 µM | 30 min | Dose-dependent increase in fluorescence. |
| RAW264.7 | Oligomycin A (0.05 - 10 µM) | 96-well Plate Assay | 2 µM | 30 min | Dose-dependent increase in fluorescence. |
| RAW264.7 | Antimycin A (50-1000 nM) | Flow Cytometry | 4 µM | 30 min | Dose-dependent shift in fluorescence intensity. |
| HCT116, BV-2 | Rotenone, FCCP, Antimycin A | Confocal Imaging | 2 µM | 30 min | Significant fluorescence increase vs. untreated cells. |
Table 3: Summary of quantitative data from cellular assays using Hksox-1r.
Troubleshooting and Considerations
-
Autofluorescence: Tissues can exhibit natural autofluorescence. It is crucial to include unstained control tissues to establish a baseline. Aldehyde fixatives, in particular, can increase autofluorescence.
-
Probe Stability: Prepare working solutions of this compound immediately before use and protect them from light to prevent degradation.
-
Specificity Controls: To confirm that the signal is from superoxide, consider pre-treating a control tissue section with a superoxide scavenger like TEMPOL or superoxide dismutase (SOD) before adding the this compound probe.
-
Cytotoxicity: In live-cell imaging, this compound, Hksox-1r, and Hksox-1m have been shown to be virtually non-toxic to cells at concentrations up to 10 µM for 24 hours.
-
Tissue Type: The optimal probe concentration and incubation time may vary depending on the tissue type and its metabolic activity. It is recommended to perform initial optimization experiments.
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
Application Notes: Imaging and Quantitative Analysis of Superoxide Using Hksox-1 Fluorescent Probes
Introduction
Superoxide anion (O2•−) is a primary reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, including inflammation, mitochondrial stress, and various diseases.[1][2] The Hksox-1 series of fluorescent probes are highly sensitive and selective tools for the detection and quantification of superoxide in live cells and in vivo.[1][2][3] This series includes this compound, Hksox-1r for enhanced cellular retention, and Hksox-1m for specific targeting of mitochondria. These probes operate via an O2•−-mediated cleavage of an aryl trifluoromethanesulfonate group, which results in the release of a fluorescent reporter. This document provides detailed protocols for the application of this compound probes in various imaging modalities and a comprehensive workflow for the subsequent data analysis.
Key Features of this compound Probes:
-
High Selectivity and Sensitivity: this compound probes exhibit exceptional selectivity for O2•− over other ROS and reactive nitrogen species (RNS).
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Versatility: These probes are suitable for a range of applications, including confocal microscopy, flow cytometry, and high-throughput 96-well plate assays.
-
Live-Cell and In Vivo Imaging: The probes have been successfully used to visualize superoxide in various cell lines and in live zebrafish embryos.
-
Subcellular Localization: The mitochondria-targeted variant, Hksox-1m, allows for the specific investigation of mitochondrial superoxide production.
Experimental Protocols
Protocol 1: Live Cell Imaging of Superoxide using Confocal Microscopy
This protocol describes the use of Hksox-1r for imaging superoxide in live mammalian cells.
Materials:
-
Hksox-1r fluorescent probe
-
Mammalian cell line of interest (e.g., RAW264.7 macrophages, HCT116)
-
Appropriate cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
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Inducers of superoxide production (e.g., antimycin A, rotenone, FCCP)
-
Inhibitors of superoxide production (e.g., N-acetylcysteine (NAC), DPI)
-
Confocal microscope with appropriate filter sets (Excitation/Emission ~509/534 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of Hksox-1r in DMSO. On the day of the experiment, dilute the stock solution in HBSS to the final working concentration (typically 2-4 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Hksox-1r working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Induction/Inhibition of Superoxide Production:
-
For experiments involving inducers or inhibitors, these can be co-incubated with the probe or added after the initial 30-minute loading period.
-
Refer to the experimental design for specific concentrations and incubation times. For example, antimycin A can be used at concentrations ranging from 50 nM to 5 µM.
-
-
Image Acquisition:
-
After incubation, wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Add fresh HBSS to the cells for imaging.
-
Acquire images using a confocal microscope with excitation at or near 514 nm and emission collection between 527-559 nm.
-
Acquire images for control (untreated) and experimental groups under identical imaging settings.
-
Protocol 2: Quantitative Analysis of Superoxide by Flow Cytometry
This protocol details the use of Hksox-1r for the quantitative analysis of superoxide levels in a cell population.
Materials:
-
Hksox-1r fluorescent probe
-
Cell suspension of the desired cell line
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Inducers and inhibitors of superoxide production
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Staining and Treatment:
-
Resuspend the cells in pre-warmed HBSS or culture medium.
-
Add Hksox-1r to a final concentration of 4 µM.
-
Add inducers (e.g., antimycin A at 50-1000 nM) or inhibitors (e.g., NAC at 10 mM) as required by the experimental design.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells once with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., FITC channel).
-
Collect data for unstained cells, cells treated with the probe alone, and experimental groups.
-
Data Presentation
Table 1: Example Experimental Conditions for Hksox-1r Application
| Application | Cell Line | Probe Concentration | Inducer/Inhibitor | Inducer/Inhibitor Concentration | Incubation Time |
| Confocal Microscopy | RAW264.7 | 2 µM | Antimycin A | 50 nM - 5 µM | 30 min |
| Confocal Microscopy | HCT116 | 2 µM | Rotenone | 5 µM | 30 min |
| Flow Cytometry | RAW264.7 | 4 µM | Antimycin A | 50 - 1000 nM | 30 min |
| 96-well Plate Assay | RAW264.7 | 2 µM | FCCP | 0.05 - 10 µM | 30 min |
Table 2: Quantitative Fluorescence Data from a 96-well Plate Assay
| Treatment Group | Mean Fluorescence Intensity (± SEM) | Fold Change vs. Control |
| Control (Probe only) | 150 ± 10 | 1.0 |
| Antimycin A (1 µM) | 450 ± 25 | 3.0 |
| Antimycin A (1 µM) + NAC (10 mM) | 175 ± 15 | 1.17 |
Data Analysis Workflow
A robust data analysis workflow is crucial for obtaining reliable and reproducible results from this compound imaging experiments. The following sections and diagram outline a general workflow.
Image Pre-processing
-
Background Subtraction: Reduces the impact of non-specific fluorescence from the background.
-
Cell Segmentation: Identifies and outlines individual cells to enable single-cell analysis. This can be performed using automated algorithms based on fluorescence intensity or bright-field images.
-
Intensity Measurement: For each segmented cell, the mean fluorescence intensity is calculated.
Quantitative Analysis
-
Data Normalization: To compare between different experiments, fluorescence intensities can be normalized to a control group.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of observed differences between experimental groups.
-
Data Visualization: Results are typically presented as bar graphs with error bars representing the standard error of the mean (SEM) or standard deviation.
Signaling Pathway Context
This compound probes are designed to detect superoxide, a key signaling molecule involved in numerous cellular processes. Superoxide is primarily generated by the mitochondrial electron transport chain and by NADPH oxidases (NOX). It can be dismutated to hydrogen peroxide (H2O2) by superoxide dismutase (SOD) or react with nitric oxide (NO) to form peroxynitrite (ONOO−). These ROS can then modulate various downstream signaling pathways, leading to diverse cellular responses, including inflammation, apoptosis, and proliferation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Fluorescence Signal with Hksox-1
For researchers, scientists, and drug development professionals utilizing the Hksox-1 fluorescent probe, a weak or absent signal can be a significant experimental hurdle. This guide provides a structured approach to troubleshooting and answers frequently asked questions to help you achieve optimal results in your superoxide detection assays.
Troubleshooting Guide: Weak Fluorescence Signal
This guide is designed to walk you through the most common causes of a weak fluorescence signal when using this compound and its variants (Hksox-1r, Hksox-1m).
Question 1: My fluorescence signal is very weak or non-existent. Where should I start troubleshooting?
A weak signal can stem from several factors, ranging from probe preparation to the biological sample itself. Start by systematically evaluating the following critical aspects of your experiment.
dot
Caption: Initial troubleshooting workflow for a weak this compound signal.
Question 2: How can I ensure my this compound probe is active and properly prepared?
Improper storage and handling can lead to the degradation of the probe.
-
Storage: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Working Solution: Prepare the working solution fresh for each experiment by diluting the stock solution in a suitable buffer, such as serum-free medium or PBS.[1] Do not store the diluted working solution.[2]
-
Probe Viability Test: To confirm the reactivity of your probe, you can perform an in vitro assay. React this compound with a known superoxide-generating system, such as xanthine and xanthine oxidase, and measure the fluorescence.[2]
| Parameter | Recommendation |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), in the dark. |
| Working Solution Prep | Prepare fresh for each experiment. |
| Recommended Dilution | 1-10 µM in serum-free medium or PBS. |
Question 3: My probe is fine. Could my experimental protocol be the issue?
Optimizing the experimental conditions for your specific cell type and model is crucial.
-
Probe Concentration: The optimal concentration of this compound can vary. A concentration that is too low will result in a weak signal. It is advisable to perform a concentration titration to find the ideal balance between signal intensity and background noise.
-
Incubation Time: The incubation time may be insufficient for the probe to react with the intracellular superoxide. The recommended incubation time is typically between 5 and 30 minutes. A time-course experiment can help determine the optimal incubation period for your system.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase. Unhealthy or dying cells may not produce detectable levels of superoxide.
| Parameter | Range | Recommendation |
| Probe Concentration | 1-10 µM | Titrate to find the optimal concentration for your cell type. |
| Incubation Time | 5-30 minutes | Optimize with a time-course experiment. |
| Incubation Temperature | Room Temperature or 37°C | Maintain consistent temperature during incubation. |
dot
Caption: General experimental workflow for cell staining with this compound.
Question 4: I've optimized my protocol, but the signal is still weak. What about my imaging setup?
Incorrect microscope or flow cytometer settings are a common source of a weak signal.
-
Excitation and Emission Wavelengths: Ensure that your instrument's settings match the spectral properties of this compound. The maximum excitation and emission wavelengths for this compound are approximately 509 nm and 534 nm, respectively.
-
Exposure Time and Gain: A low exposure time or gain setting may not be sufficient to detect the fluorescence. Gradually increase these settings to enhance the signal, being mindful of increasing the background noise.
-
Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. The use of an anti-fade mounting medium can also help preserve the signal.
| Parameter | Wavelength |
| Excitation (Ex) | ~509 nm |
| Emission (Em) | ~534 nm |
Question 5: Could the issue be with my biological sample?
The biological context plays a critical role in the generation of a detectable signal.
-
Low Superoxide Levels: Your experimental model may not be producing enough superoxide to be detected by this compound. Consider using a positive control, such as stimulating cells with agents known to induce superoxide production (e.g., PMA, antimycin A), to confirm that the probe is working and that your system is capable of generating a signal.
-
Presence of Scavengers: The presence of high concentrations of endogenous or exogenous antioxidants can quench the superoxide before it has a chance to react with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a "turn-on" fluorescent probe. In its native state, it is non-fluorescent. In the presence of superoxide (O₂⁻), a specific chemical reaction occurs where an aryl trifluoromethanesulfonate group is cleaved, yielding a highly fluorescent free phenol product.
dot
Caption: Simplified signaling pathway of this compound activation by superoxide.
Q2: What is the difference between this compound, Hksox-1r, and Hksox-1m?
These are variants of the this compound probe designed for different experimental needs:
-
This compound: The original probe.
-
Hksox-1r: Modified for better cellular retention.
-
Hksox-1m: Specifically targets the mitochondria.
Q3: Is this compound specific to superoxide?
This compound exhibits excellent selectivity for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as common biological reductants.
Q4: Can I use this compound for in vivo imaging?
Yes, this compound and its variants have been successfully used for imaging superoxide in vivo in models such as zebrafish embryos.
Q5: How can I perform a positive control experiment?
To induce superoxide production and confirm the functionality of this compound, you can treat your cells with known inducers. The choice of inducer depends on the cellular pathway you are investigating.
| Inducer | Common Concentration | Primary Site of Action |
| PMA (Phorbol 12-myristate 13-acetate) | 0.1 - 1 µg/mL | Activates NADPH oxidase (NOX) |
| Antimycin A | 1 - 10 µM | Mitochondrial Complex III inhibitor |
| Rotenone | 5 µM | Mitochondrial Complex I inhibitor |
| FCCP | 5 µM | Mitochondrial uncoupler |
Detailed Experimental Protocol: General Cell Staining
This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation: Culture adherent cells on sterile coverslips or in a suitable imaging dish until they reach the desired confluency.
-
Prepare Working Solution: Immediately before use, prepare the this compound working solution by diluting the 10 mM DMSO stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or PBS.
-
Incubation: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.
-
Washing: a. Aspirate the working solution. b. Wash the cells twice with pre-warmed medium or PBS for 5 minutes each time.
-
Imaging: a. Mount the coverslip on a slide with mounting medium (an anti-fade formulation is recommended). b. Image the cells using a fluorescence microscope with the appropriate filter set (Ex/Em: ~509/534 nm). For flow cytometry, resuspend the cells in PBS and analyze immediately.
References
how to reduce high background noise in Hksox-1 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with high background noise in Hksox-1 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe designed for the sensitive and selective detection of superoxide anion (O₂⁻), a key reactive oxygen species (ROS), in live cells and in vivo.[1][2][3][4][5] It operates on a turn-on fluorescence mechanism, where the probe's fluorescence intensity increases upon reaction with superoxide.
Q2: What are the different variants of the this compound probe?
There are several variants of the this compound probe tailored for specific experimental needs:
-
This compound: The original probe for superoxide detection.
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Hksox-1r: A version designed for enhanced cellular retention.
-
Hksox-1m: A mitochondria-targeting variant for visualizing mitochondrial superoxide dynamics.
Q3: What are the excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound and its variants are approximately 509 nm and 534 nm, respectively.
Q4: What is a typical working concentration and incubation time for this compound?
The recommended working concentration for this compound probes typically ranges from 1 to 10 µM. Incubation times for live cell imaging are generally between 5 and 30 minutes at room temperature. However, optimal conditions should be determined empirically for each cell type and experimental setup.
Troubleshooting Guide: High Background Noise in this compound Imaging
High background fluorescence can significantly impact the quality and interpretation of this compound imaging data. This guide provides a systematic approach to identifying and mitigating common causes of high background.
A troubleshooting workflow for addressing high background in this compound imaging.
Caption: Troubleshooting workflow for high background in this compound imaging.
| Problem | Potential Cause | Recommended Solution |
| High fluorescence in unstained control cells | Autofluorescence: Many cell types naturally contain fluorescent molecules like NADH, riboflavin, and collagen, which can contribute to background signal. | * Image an unstained control to determine the basal level of autofluorescence. * Use a phenol red-free medium during the experiment, as phenol red can be a source of background fluorescence. * Consider using a commercial autofluorescence quenching reagent if intrinsic fluorescence is high. * If possible, shift to far-red fluorophores for other markers in multiplexing experiments, as autofluorescence is often lower at longer wavelengths. |
| High background in both control and experimental samples | Excessive Probe Concentration: Using a higher than necessary concentration of this compound can lead to non-specific staining and high background. | * Titrate the this compound concentration. Start with the lower end of the recommended range (e.g., 1-2 µM) and incrementally increase to find the optimal signal-to-noise ratio. |
| Prolonged Incubation Time: Incubating cells with the probe for too long can increase non-specific binding. | * Optimize the incubation time. Test shorter incubation periods (e.g., 5, 10, 15 minutes) to minimize background while still allowing for sufficient superoxide detection. | |
| Probe Aggregation: this compound, like many fluorescent dyes, can form aggregates, which appear as bright, non-specific puncta. | * Ensure the probe is fully dissolved in DMSO before diluting in buffer. * Vortex the probe solution before adding it to the cells. * Consider filtering the diluted probe solution through a 0.22 µm syringe filter if aggregation is suspected. | |
| Inadequate Washing: Insufficient washing after probe incubation can leave residual, unbound probe in the well, contributing to high background. | * Increase the number and duration of wash steps. Wash cells at least twice with a suitable buffer (e.g., PBS or HBSS) after removing the this compound solution. | |
| High background in cell-free controls (media + this compound) | Spontaneous Probe Oxidation: Components in the cell culture medium or buffer can cause the probe to oxidize and fluoresce in the absence of cellular superoxide. | * Run a cell-free control with your experimental medium and this compound to quantify background from the solution itself. * Use a simplified, serum-free buffer like PBS or HBSS for probe loading and imaging. |
| Light-Induced Probe Degradation: this compound is light-sensitive and can degrade, leading to increased background fluorescence. | * Protect the probe from light at all stages, including storage of the stock solution and during incubation with cells. * Prepare working solutions of this compound immediately before use. | |
| High background that appears diffuse or uneven | Suboptimal Imaging Parameters: Incorrect microscope settings can exacerbate background noise. | * Adjust the gain and offset on your microscope. Increase the gain to enhance the specific signal and adjust the offset to subtract the background. * Optimize the laser power and exposure time to maximize the signal-to-noise ratio. Use the lowest laser power and shortest exposure time that provide a clear signal. |
Experimental Protocol: Live Cell Imaging of Superoxide with Hksox-1r
This protocol provides a general guideline for using Hksox-1r to detect superoxide in live adherent cells.
A diagram illustrating the experimental workflow for live cell imaging with Hksox-1r.
Caption: Experimental workflow for live cell imaging with Hksox-1r.
Materials:
-
Hksox-1r probe
-
Anhydrous DMSO
-
Serum-free cell culture medium or buffer (e.g., PBS or HBSS), pre-warmed to 37°C
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Preparation of Hksox-1r Stock Solution:
-
Prepare a 10 mM stock solution of Hksox-1r in anhydrous DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Hksox-1r Working Solution:
-
Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free medium or buffer to a final concentration of 1-10 µM.
-
The optimal concentration should be determined for your specific cell type and experimental conditions.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed, serum-free medium or buffer.
-
Add the Hksox-1r working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the Hksox-1r working solution.
-
Wash the cells twice with the pre-warmed, serum-free medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with filters appropriate for Hksox-1r (Excitation: ~509 nm, Emission: ~534 nm).
-
Signaling Pathway Context: Superoxide Production
This compound is designed to detect superoxide (O₂⁻), a primary reactive oxygen species. Superoxide is generated from molecular oxygen (O₂) through the action of various enzymes, most notably NADPH oxidases (NOX) and as a byproduct of mitochondrial respiration.
A simplified diagram of major superoxide production pathways.
Caption: Major superoxide production pathways detected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
Technical Support Center: Assessing and Minimizing Hksox-1 Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Hksox-1, a fluorescent probe for superoxide detection, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed for the highly sensitive and selective detection of superoxide anion radicals (O₂•−) in cellular environments.[1][2][3] Its primary application is in imaging and quantifying superoxide production in live cells and in vivo, which is crucial for studying processes like inflammation and mitochondrial stress.[1][4]
Q2: Is this compound cytotoxic?
Q3: What are the potential sources of cytotoxicity when using this compound in long-term studies?
Potential sources of cytotoxicity in long-term studies using fluorescent probes like this compound can be multifactorial:
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Intrinsic Toxicity of the Probe: Although short-term toxicity is low, prolonged exposure to any foreign compound, including this compound, could potentially interfere with cellular processes.
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Phototoxicity: Fluorescent molecules, when excited by light, can generate reactive oxygen species (ROS), which can be harmful to cells, especially with repeated imaging over long durations. This is a significant concern in long-term live-cell imaging.
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Probe Concentration: While effective at low concentrations, higher than necessary concentrations of this compound could lead to off-target effects or cellular stress over time.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.1%.
-
Probe Stability: The stability of this compound in cell culture medium over extended periods should be considered, as degradation products could potentially be cytotoxic.
Q4: How can I minimize phototoxicity in my long-term experiments with this compound?
Minimizing phototoxicity is critical for the health of your cells during long-term fluorescence microscopy. Here are some strategies:
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Use the lowest possible excitation light intensity that still provides a detectable signal.
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Minimize exposure time by using sensitive cameras and acquiring images only when necessary.
-
Reduce the frequency of imaging to the minimum required by your experimental design.
-
Consider using longer wavelength excitation light if alternative probes are available, as it is generally less damaging to cells.
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Incorporate antioxidants into the imaging medium to help quench reactive oxygen species.
Q5: What cellular signaling pathways might be affected by prolonged exposure to superoxide or the use of a superoxide-detecting probe?
While this compound is designed to be a passive reporter of superoxide, the very process it measures—prolonged or elevated superoxide levels—is linked to the activation of various signaling pathways. These can include:
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Inflammatory Pathways: Superoxide is a key signaling molecule in inflammation. Its sustained presence can activate transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.
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Stress-Activated Protein Kinase (SAPK) Pathways: Elevated ROS, including superoxide, can activate stress-response pathways such as the p38 MAPK and JNK pathways, which can lead to cell cycle arrest or apoptosis.
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Apoptosis Pathways: Chronic oxidative stress can trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
-
Nrf2 Pathway: This is a primary cellular defense mechanism against oxidative stress. Prolonged superoxide might lead to the sustained activation of Nrf2 and the upregulation of antioxidant enzymes.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Increased cell death in this compound treated cells compared to controls over time. | Intrinsic toxicity of the probe at the concentration used for long-term exposure. | - Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell line and experiment. - Reduce the concentration of this compound used in your long-term study. |
| Phototoxicity from repeated imaging. | - Decrease the excitation light intensity and exposure time. - Reduce the frequency of image acquisition. - Use a more sensitive camera to allow for lower light levels. - Include an "imaging control" group of cells that are treated with this compound but not subjected to imaging to differentiate between probe toxicity and phototoxicity. | |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent in the culture medium is below 0.1%. | |
| Decreased fluorescence signal from this compound over time. | Photobleaching of the fluorescent probe. | - Reduce the intensity and duration of light exposure. - Use an anti-fade reagent in your imaging medium. |
| Instability or degradation of the this compound probe in the culture medium. | - Increase the frequency of media changes with freshly prepared this compound. - Empirically test the stability of this compound in your culture medium at 37°C over time by measuring its fluorescence. | |
| Changes in cellular superoxide levels. | - This may be a real biological effect. Consider corroborating with other methods of superoxide detection if possible. | |
| Altered cell morphology or behavior in this compound treated cells. | Cellular stress induced by the probe or imaging conditions. | - Perform detailed morphological analysis at different time points. - Assess markers of cellular stress, such as heat shock proteins or DNA damage markers (e.g., γH2AX). - Compare to control cells not treated with the probe. |
| High background fluorescence. | Excess unbound probe in the medium. | - Wash cells with fresh medium after loading with this compound and before imaging. |
| Autofluorescence from cells or media. | - Use a phenol red-free medium for imaging. - Acquire an image of unstained cells using the same imaging parameters to determine the level of autofluorescence. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment of this compound using MTT Assay
This protocol outlines a method to assess the effect of prolonged this compound exposure on cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
-
DMSO (or other appropriate solvent)
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96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add the this compound dilutions and vehicle control to the respective wells. Include wells with medium only for background control.
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Incubation: Incubate the plate for your desired long-term study period (e.g., 24, 48, 72, 96 hours). If your experiment is longer than 48-72 hours, you may need to replace the medium with fresh treatment solutions.
-
MTT Addition: At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessing Membrane Integrity in Long-Term this compound Studies using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
-
DMSO
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (usually included in the kit) for positive control
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for a positive control (cells to be lysed to measure maximum LDH release).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: At each time point, carefully collect a sample of the culture supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using the untreated cells as a negative control and the lysed cells as a positive control for 100% LDH release.
Visualizations
Caption: Workflow for assessing long-term cytotoxicity of this compound.
Caption: Potential signaling pathways affected by elevated superoxide.
References
Technical Support Center: Optimizing Hksox-1r Probe for Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of the Hksox-1r probe for detecting superoxide (O₂•⁻) in live cells by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Hksox-1r probe?
A1: Hksox-1r is a fluorescent probe designed for the highly sensitive and selective detection of superoxide anion radicals (O₂•⁻) in cellular environments.[1] The probe utilizes an aryl trifluoromethanesulfonate group that is cleaved by O₂•⁻, releasing a free phenol and emitting a fluorescent signal.[1][2][3][4]
Q2: What are the excitation and emission wavelengths for Hksox-1r?
A2: The optimal excitation and emission wavelengths for Hksox-1r are approximately 509 nm and 534 nm, respectively.
Q3: How should the Hksox-1r probe be stored?
A3: The stock solution of Hksox-1r should be stored at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When stored at -80°C, the probe is stable for up to 6 months, and at -20°C, it is stable for up to 1 month.
Q4: Is Hksox-1r specific to superoxide?
A4: Yes, Hksox-1r exhibits excellent selectivity for superoxide over a broad range of pH and in the presence of other strong oxidants and reductants commonly found in cells.
Q5: What are the recommended positive and negative controls for a Hksox-1r flow cytometry experiment?
A5:
-
Unstained Cells: To determine the baseline autofluorescence of your cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the Hksox-1r probe.
-
Positive Control: Cells stimulated to produce superoxide. Common inducers include Antimycin A or Phorbol 12-myristate 13-acetate (PMA).
-
Negative Control (Scavenger): Cells pre-treated with a superoxide scavenger, such as N-acetylcysteine (NAC) or Mito-TEMPO, before adding the Hksox-1r probe and inducer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Probe Concentration: The concentration of Hksox-1r is too low. | Perform a titration experiment to determine the optimal probe concentration for your specific cell type and experimental conditions (see detailed protocol below). |
| Insufficient Incubation Time: The probe has not had enough time to enter the cells and react with superoxide. | Optimize the incubation time (typically between 5-30 minutes). | |
| Low Superoxide Production: The cells are not producing a detectable level of superoxide. | Ensure your positive control (inducer) is working effectively. You may need to adjust the concentration or incubation time of the inducer. | |
| Improper Probe Storage: The probe has degraded due to improper storage or handling. | Ensure the probe is stored at -20°C or -80°C, protected from light, and avoid multiple freeze-thaw cycles. | |
| Incorrect Instrument Settings: The flow cytometer's laser and filter settings are not optimal for Hksox-1r. | Use the appropriate laser (e.g., 488 nm or 561 nm) and a filter that captures the emission peak around 534 nm. | |
| High Background Signal | Excessive Probe Concentration: The concentration of Hksox-1r is too high, leading to non-specific staining. | Titrate the probe to a lower concentration. |
| Cell Autofluorescence: The cell type being used has high intrinsic fluorescence. | Include an unstained control to set the baseline fluorescence and adjust the instrument settings accordingly. | |
| Cell Lysis: Damaged or dying cells can non-specifically take up the probe. | Handle cells gently, avoid harsh vortexing or centrifugation, and use a viability dye to exclude dead cells from the analysis. | |
| Contamination: Bacterial or fungal contamination can contribute to background fluorescence. | Ensure aseptic technique and use fresh, sterile reagents. | |
| High Variability Between Replicates | Inconsistent Cell Numbers: The number of cells varies significantly between samples. | Count cells accurately and ensure an equal number of cells are used for each sample. |
| Inconsistent Staining: Variations in probe concentration or incubation time between samples. | Prepare a master mix of the staining solution and add it to all samples simultaneously. Ensure consistent incubation times and temperatures. | |
| Instrument Drift: The flow cytometer's performance is not stable over time. | Calibrate the instrument using fluorescent beads before each experiment. |
Experimental Protocols
Protocol for Optimizing Hksox-1r Probe Concentration (Titration)
This protocol outlines the steps to determine the optimal concentration of the Hksox-1r probe for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture your cells of interest to the desired density.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS or serum-free medium).
-
-
Probe Dilution Series:
-
Prepare a stock solution of Hksox-1r in DMSO (e.g., 10 mM).
-
Create a series of working solutions of Hksox-1r at different concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM, 8 µM, 10 µM) in your chosen buffer. It is important to keep the final DMSO concentration consistent across all samples and below 0.5%.
-
-
Experimental Setup:
-
Set up a series of flow cytometry tubes, each containing 1 x 10⁶ cells.
-
Include the following controls:
-
Unstained cells
-
Cells with vehicle (DMSO) only
-
Cells with a known inducer of superoxide (positive control)
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Cells with the inducer and a superoxide scavenger (negative control)
-
-
-
Staining:
-
To the experimental tubes, add the different concentrations of the Hksox-1r working solutions.
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Incubate the cells for a fixed time (e.g., 30 minutes) at 37°C, protected from light.
-
-
Induction (for positive and negative controls):
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After the initial probe incubation, add the superoxide inducer to the relevant tubes.
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For the negative control, pre-incubate with the scavenger before adding the probe and inducer.
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-
Data Acquisition:
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Analyze the samples on a flow cytometer using the appropriate laser and filter combination for Hksox-1r (e.g., excitation at 488 nm or 561 nm, emission collected around 530/30 nm).
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Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
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Gate on the live, single-cell population.
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Calculate the mean fluorescence intensity (MFI) for each sample.
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Plot the MFI against the Hksox-1r concentration.
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The optimal concentration is the one that provides the best signal-to-noise ratio (a strong signal in the induced sample with low background in the uninduced sample).
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Data Presentation: Example of a Titration Experiment
| Hksox-1r Concentration (µM) | Mean Fluorescence Intensity (MFI) - Uninduced | Mean Fluorescence Intensity (MFI) - Induced | Signal-to-Noise Ratio (Induced MFI / Uninduced MFI) |
| 0 (Unstained) | 50 | 55 | 1.1 |
| 0.5 | 150 | 800 | 5.3 |
| 1 | 200 | 2500 | 12.5 |
| 2 | 250 | 6000 | 24.0 |
| 4 | 300 | 9500 | 31.7 |
| 8 | 450 | 10500 | 23.3 |
| 10 | 600 | 11000 | 18.3 |
In this example, 4 µM would be chosen as the optimal concentration as it provides the highest signal-to-noise ratio.
Visualizations
Caption: Mechanism of superoxide detection by the Hksox-1r probe.
References
Technical Support Center: Hksox-1 Spectral Overlap and Interference
Welcome to the technical support center for the fluorescent probe Hksox-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in multicolor imaging experiments and to address potential issues related to spectral overlap and interference with other fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a green fluorescent probe designed for the detection of superoxide radicals in live cells and in vivo.[1] Its key spectral characteristics are provided in the table below.
| Probe | Excitation Maximum (Ex) | Emission Maximum (Em) | Color |
| This compound | 509 nm | 534 nm | Green |
Q2: Can this compound be used in multicolor imaging experiments with other fluorescent probes?
A2: Yes, this compound and its variants (Hksox-1r for cellular retention and Hksox-1m for mitochondria-targeting) can be used in multicolor imaging experiments. Successful co-staining has been reported with red and blue fluorescent probes, such as MitoTracker Red and Hoechst 33342.[2] Careful selection of probes with minimal spectral overlap and the use of appropriate filter sets are crucial for successful multicolor imaging.
Q3: Which fluorescent probes are known to be compatible with this compound for multicolor imaging?
A3: Based on published research, the following probes have been successfully used in conjunction with Hksox-1r:
| Co-stain Probe | Target Organelle/Molecule | Spectral Properties (Ex/Em) |
| MitoTracker Red CMXRos | Mitochondria | 579 nm / 599 nm[3][4] |
| Hoechst 33342 | Nucleus (DNA) | 350 nm / 461 nm[5] |
This combination allows for the simultaneous visualization of superoxide production (green), mitochondria (red), and the nucleus (blue).
Troubleshooting Guide: Spectral Overlap and Interference
Spectral overlap, or bleed-through, occurs when the emission signal of one fluorophore is detected in the channel intended for another. This can lead to false positives and inaccurate colocalization analysis. This guide provides a systematic approach to troubleshoot and mitigate these issues when using this compound.
Problem 1: Bleed-through from this compound into the red channel.
Cause: The emission spectrum of this compound has a tail that can extend into the red region of the spectrum. If the emission filter for the red probe is not sufficiently narrow, it may capture some of the fluorescence from this compound.
Solution:
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Select a red probe with a more red-shifted emission spectrum. Probes with emission maxima further away from this compound's emission peak (534 nm) are less likely to suffer from bleed-through.
-
Use a narrow-band emission filter for the red channel. A filter that specifically captures the peak emission of your red probe while blocking shorter wavelengths will minimize the detection of this compound fluorescence.
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Perform sequential scanning. Instead of exciting all fluorophores simultaneously, excite and capture the signal for each probe sequentially. This is a highly effective method to eliminate bleed-through.
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Use spectral unmixing. If your confocal microscope is equipped with a spectral detector, you can use linear unmixing algorithms to computationally separate the emission spectra of this compound and the red probe.
Problem 2: Non-specific signal or high background fluorescence.
Cause: This can be due to several factors, including probe concentration, cell health, and autofluorescence.
Solution:
-
Optimize probe concentration. Use the lowest concentration of this compound and other probes that still provides a detectable signal. For Hksox-1r, a concentration of 2 µM has been used successfully.
-
Ensure proper washing steps. After incubation with the probes, wash the cells sufficiently to remove any unbound dye.
-
Include proper controls. Always prepare single-stained control samples for each probe to assess the level of bleed-through and to set up compensation if your imaging software supports it. An unstained control is also essential to determine the level of cellular autofluorescence.
-
Check for autofluorescence. Some cell types or experimental conditions can lead to increased autofluorescence, which often appears in the green and yellow channels. Acquire an image of unstained cells using the same settings as your experiment to assess the contribution of autofluorescence.
Experimental Protocols
Multicolor Imaging of Superoxide, Mitochondria, and Nuclei
This protocol is adapted from a study that successfully co-stained cells with Hksox-1r, MitoTracker Red, and Hoechst 33342.
Materials:
-
Hksox-1r
-
MitoTracker Red CMXRos
-
Hoechst 33342
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Live-cell imaging medium (e.g., HBSS)
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Confocal microscope with appropriate lasers and filters (e.g., Zeiss LSM 510 Meta)
Procedure:
-
Cell Preparation: Culture your cells of interest on a suitable imaging dish or slide.
-
Probe Preparation: Prepare stock solutions of Hksox-1r, MitoTracker Red CMXRos, and Hoechst 33342 according to the manufacturer's instructions.
-
Staining:
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Prepare a staining solution containing the desired final concentrations of each probe in live-cell imaging medium. A previously used concentration for Hksox-1r is 2 µM. Recommended concentrations for MitoTracker Red CMXRos are in the range of 10-50 nM, and for Hoechst 33342, 1.0 µg/mL.
-
Remove the culture medium from the cells and add the staining solution.
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Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probes.
-
Imaging:
-
Mount the sample on the confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for each probe. An example of imaging parameters on a Zeiss LSM 510 Meta for Hksox-1r is excitation at 514 nm and emission collection between 527–559 nm.
-
For multicolor imaging, it is highly recommended to use sequential scanning to avoid bleed-through.
-
Imaging Parameter Recommendations:
| Probe | Excitation Laser | Emission Filter/Detector Range |
| Hoechst 33342 | 405 nm | 420-480 nm |
| Hksox-1r | 488 nm or 514 nm | 520-560 nm |
| MitoTracker Red CMXRos | 561 nm or 543 nm | 585-640 nm |
Note: These are starting recommendations. The optimal settings may vary depending on the specific microscope, filter sets available, and the experimental conditions. It is crucial to optimize these parameters for your specific setup.
Visual Guides
Logical Workflow for Troubleshooting Spectral Overlap
Caption: A logical workflow for identifying and resolving spectral overlap issues in multicolor imaging experiments involving this compound.
Experimental Workflow for Multicolor Staining
Caption: A streamlined experimental workflow for performing multicolor live-cell imaging using this compound in combination with other fluorescent probes.
References
effect of antioxidants on Hksox-1 fluorescence quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hksox-1, a fluorescent probe for the detection of superoxide anion radicals (O₂•⁻). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of antioxidants on this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does this compound detect superoxide?
A1: this compound is a "turn-on" fluorescent probe. In its native state, it is non-fluorescent. This compound selectively reacts with superoxide anion radicals (O₂•⁻). This reaction involves the cleavage of an aryl trifluoromethane sulfonate group on the this compound molecule. This cleavage results in the formation of a highly fluorescent product.[1] The increase in fluorescence intensity is directly proportional to the concentration of superoxide.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The fluorescent product of the this compound reaction has an excitation maximum at approximately 509 nm and an emission maximum at approximately 534 nm.[1]
Q3: What is the mechanism of "fluorescence quenching" by antioxidants in an this compound assay?
A3: In the context of the this compound assay, "quenching" by antioxidants is typically an indirect effect. Antioxidants, particularly superoxide scavengers like superoxide dismutase (SOD) or mimetics like TEMPOL, do not directly quench the fluorescence of the activated this compound probe. Instead, they compete with this compound for superoxide radicals.[1] By scavenging O₂•⁻, they prevent it from reacting with this compound, thus inhibiting the generation of the fluorescent product and resulting in a lower fluorescence signal.
Q4: Can I use this compound in live cells?
A4: Yes, this compound and its derivatives (like HKSOX-1r for cellular retention) are designed for imaging and detection of endogenous superoxide in live cells and even in vivo.[2][3]
Q5: What is a typical working concentration for this compound?
A5: A common starting concentration for this compound in in vitro assays is 10 µM. For live-cell imaging, concentrations may vary, so it is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Superoxide Production | Ensure your experimental system is generating sufficient O₂•⁻. Include a positive control (e.g., using xanthine/xanthine oxidase in vitro, or a cellular stimulant like antimycin A) to validate the assay setup. |
| Low Probe Concentration | The concentration of this compound may be too low. Perform a concentration titration to find the optimal working concentration for your experiment. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer, plate reader, or microscope are correctly set for this compound (Ex: 509 nm, Em: 534 nm). |
| Photobleaching | The fluorescent product can be susceptible to photobleaching. Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy. |
| Antioxidant Interference | If your sample or media contains high levels of antioxidants or superoxide scavengers, they will compete with this compound and reduce the signal. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Probe Autofluorescence/Impurities | While this compound is designed to have low background, impurities could be an issue. Ensure you are using a high-purity probe. Run a blank control with only the probe and buffer/media to measure background. |
| Autofluorescence of Biological Samples | Cells and media components (like phenol red and fetal bovine serum) can autofluoresce. Use phenol red-free media and perform measurements in a buffered salt solution (e.g., HBSS) if possible. Include an unstained sample control to assess autofluorescence. |
| Probe Concentration Too High | An excessively high concentration of this compound can lead to increased background signal. Titrate the probe to the lowest concentration that provides a robust signal-to-noise ratio. |
| Light Scatter | Particulates in the sample can cause light scattering. Centrifuge your samples or filter your solutions to remove any precipitates. |
Data on Antioxidant Effects
Antioxidants that scavenge superoxide will reduce the fluorescence signal in an this compound assay. This effect can be used to quantify the superoxide scavenging activity of a compound.
| Antioxidant | Concentration | System | Observed Effect | Reference |
| N-acetylcysteine (NAC) | 10 mM | Antimycin A-stimulated RAW264.7 cells | Efficiently reduced the O₂•⁻ signal. | |
| TEMPOL | 40 µM | Xanthine/Xanthine Oxidase Assay | Added as a superoxide scavenger to remove O₂•⁻. | |
| Superoxide Dismutase (SOD) | Not specified | Xanthine/Xanthine Oxidase Assay | Used as a superoxide scavenger to remove O₂•⁻. | |
| Mito-TEMPO | 50, 100, and 300 µM | Antimycin A-stimulated cells | Dose-dependently ablated the superoxide signal. |
Experimental Protocols
Protocol 1: In Vitro Superoxide Detection using Xanthine/Xanthine Oxidase
This protocol describes a cell-free assay to measure superoxide production and the effect of antioxidants.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of xanthine and xanthine oxidase.
-
Prepare stock solutions of the antioxidant(s) to be tested.
-
-
Assay Procedure:
-
In a 96-well black plate, add potassium phosphate buffer.
-
Add this compound to a final concentration of 10 µM.
-
Add the antioxidant at the desired final concentration (or vehicle control).
-
To initiate the reaction, add xanthine and then xanthine oxidase to generate superoxide.
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~509 nm and emission at ~534 nm.
-
-
Controls:
-
Blank: Buffer and this compound only.
-
Negative Control: Buffer, this compound, and xanthine (no xanthine oxidase).
-
Positive Control: Buffer, this compound, xanthine, and xanthine oxidase (no antioxidant).
-
Protocol 2: Detection of Intracellular Superoxide in Live Cells
This protocol provides a general guideline for measuring superoxide production in cultured cells.
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of Hksox-1r (for cellular retention) in serum-free medium or a buffered salt solution (e.g., HBSS) at a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with the buffered salt solution.
-
Add the Hksox-1r working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Treatment:
-
If testing the effect of an antioxidant, it can be co-incubated with the probe or added prior to stimulation.
-
To induce superoxide production, add your stimulus (e.g., antimycin A, PMA) and incubate for the desired time.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Add fresh buffered salt solution.
-
Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Visualizations
References
Technical Support Center: Optimizing Laser Parameters for Hksox-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hksox-1. While this compound is primarily a fluorescent probe for detecting superoxide (O₂•⁻)[1][2][3][4], this guide will address its use in experiments involving controlled light exposure to study the localized effects of its fluorescence activation, a scenario analogous to photodynamic therapy (PDT) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a highly sensitive and selective fluorescent probe designed for imaging and detecting endogenous superoxide anion radicals (O₂•⁻) in live cells and in vivo.[1] It provides a "turn-on" fluorescence response upon reaction with O₂•⁻.
Q2: Can this compound be used as a photosensitizer for photodynamic therapy (PDT)?
A2: While this compound is activated by light to fluoresce after reacting with superoxide, it is not a conventional photosensitizer for PDT. Photosensitizers in PDT are typically designed to generate cytotoxic reactive oxygen species (ROS) upon light activation to induce cell death. This compound's primary described function is to detect existing superoxide. However, researchers may utilize its light-dependent fluorescence to study the effects of localized superoxide generation.
Q3: What are the key parameters to consider when optimizing laser settings for this compound experiments?
A3: The key parameters to optimize are laser power (or intensity) and exposure time. The goal is to achieve a balance between maximizing the fluorescent signal for detection and minimizing phototoxicity and photobleaching.
Q4: What is the recommended excitation and emission wavelength for this compound?
A4: The recommended excitation and emission maxima for this compound are approximately 509 nm and 534 nm, respectively.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving laser-induced fluorescence of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | Inadequate Laser Power: The laser intensity is insufficient to excite this compound effectively. | Gradually increase the laser power. Be mindful of potential phototoxicity at higher power levels. |
| Suboptimal Exposure Time: The duration of laser exposure is too short to capture a stable signal. | Increase the exposure time incrementally. Note that longer exposure can increase the risk of photobleaching. | |
| Incorrect Wavelength: The laser wavelength is not aligned with the excitation peak of this compound (around 509 nm). | Ensure your laser source is tuned to the correct excitation wavelength for this compound. | |
| Low this compound Concentration: The concentration of the probe within the cells is insufficient. | Optimize the loading concentration of this compound. A typical starting concentration is around 10 µM. | |
| High Background Fluorescence | Excessive Laser Power: High laser intensity can lead to autofluorescence from cellular components. | Reduce the laser power to the minimum level that still provides a detectable signal from this compound. |
| Non-optimal Filter Sets: The emission filter may be allowing bleed-through from other fluorescent sources. | Use a narrow bandpass emission filter centered around the emission peak of this compound (534 nm). | |
| Media Components: Phenol red or other components in the cell culture medium can contribute to background fluorescence. | Image cells in a phenol red-free medium or phosphate-buffered saline (PBS). | |
| Phototoxicity / Cell Death | Excessive Light Dose (Power x Time): High laser power or prolonged exposure can induce cellular damage. | Reduce both the laser power and exposure time to the minimum required for adequate signal detection. Consider using a pulsed laser to minimize thermal effects. |
| Photosensitizer-Induced Damage: Even though not a traditional photosensitizer, high-intensity light in the presence of this compound could lead to unintended ROS generation. | Perform control experiments with the laser alone and this compound alone (in the dark) to isolate the cause of toxicity. | |
| Photobleaching (Signal Fades Over Time) | High Laser Intensity: Intense laser light can permanently destroy the fluorophore. | Decrease the laser power. Use neutral density filters to attenuate the laser beam if necessary. |
| Long Exposure Times: Continuous exposure to the excitation light will lead to faster photobleaching. | Use the shortest possible exposure time that provides a good signal-to-noise ratio. Acquire images in a time-lapse series with intervals rather than continuous exposure. |
Experimental Protocol: Optimizing Laser Power and Exposure Time for this compound
This protocol provides a general framework for determining the optimal laser settings for imaging this compound in a cellular context.
Objective: To determine the optimal laser power and exposure time that maximizes the fluorescent signal of this compound while minimizing phototoxicity and photobleaching.
Materials:
-
Cells of interest cultured on an appropriate imaging dish or plate
-
This compound fluorescent probe
-
Cell culture medium (phenol red-free recommended for imaging)
-
Confocal or fluorescence microscope with a tunable laser source
-
Image analysis software
Methodology:
-
Cell Preparation and this compound Loading:
-
Plate cells at an appropriate density for imaging.
-
Prepare a working solution of this compound (e.g., 10 µM in serum-free medium).
-
Incubate the cells with the this compound working solution for the recommended time (e.g., 30 minutes) at 37°C, protected from light.
-
Wash the cells with fresh, phenol red-free medium or PBS to remove excess probe.
-
-
Initial Microscope Setup:
-
Set the excitation wavelength to ~509 nm.
-
Set the emission detection range to capture the fluorescence around 534 nm.
-
Start with a low laser power setting (e.g., 1-5% of maximum) and a moderate exposure time (e.g., 100-500 ms).
-
-
Laser Power Optimization:
-
Select a field of view with healthy, probe-loaded cells.
-
Keeping the exposure time constant, acquire a series of images at increasing laser power increments (e.g., 1%, 2%, 5%, 10%, 20%, 50%).
-
Measure the mean fluorescence intensity of the cells for each power setting.
-
Observe the cells for any signs of phototoxicity (e.g., blebbing, detachment).
-
Plot the mean fluorescence intensity against laser power. Identify the power at which the signal begins to plateau or where signs of phototoxicity appear. The optimal power will be in the linear range of this curve, providing a good signal without causing damage.
-
-
Exposure Time Optimization:
-
Using the optimal laser power determined in the previous step, acquire a series of images at varying exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms, 1000 ms).
-
Measure the mean fluorescence intensity for each exposure time.
-
Assess photobleaching by acquiring a time-lapse series at each exposure time and measuring the rate of signal decay.
-
Select the exposure time that provides a strong signal with minimal photobleaching over the desired imaging period.
-
-
Data Analysis and Final Parameter Selection:
-
Analyze the collected data to determine the combination of laser power and exposure time that yields the best signal-to-noise ratio with the least phototoxicity and photobleaching.
-
These optimized parameters should then be used for subsequent experiments.
-
Data Presentation:
The results of the optimization experiments can be summarized in the following tables:
Table 1: Laser Power Optimization (Constant Exposure Time)
| Laser Power (%) | Mean Fluorescence Intensity (a.u.) | Observations (e.g., Phototoxicity) |
| 1 | ||
| 2 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 |
Table 2: Exposure Time Optimization (Optimal Laser Power)
| Exposure Time (ms) | Mean Fluorescence Intensity (a.u.) | Photobleaching Rate (% signal loss/min) |
| 50 | ||
| 100 | ||
| 200 | ||
| 500 | ||
| 1000 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hksox-1 Fluorescent Probe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hksox-1 fluorescent probe for the detection of superoxide (O₂•⁻).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed for the sensitive and selective detection of superoxide anion radicals (O₂•⁻) in living cells and in vivo.[1][2][3][4] Its fluorescence activates upon reaction with O₂•⁻, making it a valuable tool for studying oxidative stress and related physiological and pathological processes.[1]
Q2: What are the excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound are approximately 509 nm and 534 nm, respectively.
Q3: Is the fluorescence of this compound dependent on pH?
This compound exhibits stable fluorescence over a broad pH range. Experimental data indicates that the fluorescence intensity of this compound remains consistent across a pH range of 2 to 8.8. This stability makes it a reliable probe for studying superoxide in various cellular compartments with different pH environments.
Q4: What are the different variants of the this compound probe?
Besides the primary this compound probe, there are two main variants:
-
Hksox-1r: This version is designed for improved cellular retention.
-
Hksox-1m: This variant is specifically targeted to the mitochondria, allowing for the investigation of mitochondrial superoxide production.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inadequate probe concentration. | Optimize the working concentration of this compound. A starting concentration of 10 µM is often recommended. |
| Low levels of superoxide in the sample. | Use a positive control to ensure the experimental setup can detect superoxide. For example, induce superoxide production using agents like antimycin A or PMA. | |
| Incorrect filter sets on the microscope or plate reader. | Ensure that the excitation and emission filters are appropriate for this compound's spectral properties (Ex/Em ≈ 509/534 nm). | |
| High background fluorescence | Probe concentration is too high. | Perform a titration to determine the optimal probe concentration that maximizes signal-to-noise ratio. |
| Autofluorescence from cells or media. | Image an unstained sample to determine the level of background autofluorescence and subtract it from the experimental samples. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity of the excitation light or the exposure time. Use of an anti-fade mounting medium can also be beneficial. |
| Uneven staining | Incomplete probe distribution. | Ensure thorough mixing of the probe in the sample medium and allow for an adequate incubation period for the probe to permeate the cells or tissue. |
Experimental Protocols
In Vitro Superoxide Detection
This protocol describes the general procedure for detecting superoxide in a cell-free system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Source of superoxide (e.g., xanthine and xanthine oxidase)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 10 µM).
-
Add the superoxide-generating system to the this compound solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
Measure the fluorescence intensity at Ex/Em = 509/534 nm.
Live-Cell Imaging of Superoxide
This protocol provides a general guideline for imaging intracellular superoxide using Hksox-1r for enhanced cellular retention.
Materials:
-
Hksox-1r stock solution (e.g., 10 mM in DMSO)
-
Cells cultured on a suitable imaging dish or plate
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Hksox-1r by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the Hksox-1r working solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells twice with warm PBS or culture medium to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Ex/Em ≈ 509/534 nm).
Data Presentation
Table 1: pH Stability of this compound Fluorescence
The fluorescence intensity of this compound (10 µM) was measured in a 0.1 M potassium phosphate buffer at various pH values. The data demonstrates the probe's stability across a wide pH range.
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | ~100 |
| 3.0 | ~100 |
| 4.0 | ~100 |
| 5.0 | ~100 |
| 6.0 | ~100 |
| 7.0 | ~100 |
| 7.4 | ~100 |
| 8.0 | ~100 |
| 8.8 | ~100 |
Note: Data is interpreted from graphical representations in the cited literature and presented as a percentage of maximum fluorescence.
Visualizations
References
- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Superoxide Measurement with Hksox-1 Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hksox-1 fluorescent probes for the accurate measurement of superoxide (O₂•⁻). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you avoid common artifacts and ensure reliable data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound probes.
Question: I am observing high background fluorescence in my negative controls. What are the possible causes and solutions?
Answer: High background fluorescence can obscure the specific signal from superoxide and lead to inaccurate quantification. Here are the common causes and recommended troubleshooting steps:
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Autofluorescence: Cellular components such as NADH, flavins, and collagen can emit their own fluorescence, particularly when excited with blue or UV light.
-
Solution: Always include an unstained control (cells treated with all reagents except this compound) to determine the baseline autofluorescence. If autofluorescence is high, consider using a microscope with spectral unmixing capabilities or selecting a different imaging channel if possible.
-
-
Excess Probe Concentration: Using a higher-than-optimal concentration of this compound can lead to non-specific binding and increased background.
-
Solution: Titrate the this compound probe to determine the optimal concentration for your cell type and experimental conditions. Start with the recommended concentration of 10 µM and perform a dose-response experiment to find the concentration that provides the best signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the wells, contributing to high background.
-
Solution: Increase the number and duration of wash steps after incubating with this compound. Use a mild detergent like Tween-20 in your wash buffer to help remove non-specifically bound probe.
-
-
Contaminated Reagents: Buffers and media can become contaminated with fluorescent impurities or microorganisms.
-
Solution: Prepare fresh buffers and media for your experiments. Filter-sterilize all solutions to remove any potential contaminants.
-
Question: My fluorescent signal is weak or absent, even in my positive controls. What should I do?
Answer: A weak or absent signal can be frustrating. Here are several factors to investigate:
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Suboptimal Probe Concentration: The concentration of this compound may be too low to detect the levels of superoxide in your samples.
-
Solution: As with high background, perform a titration to find the optimal probe concentration.
-
-
Incorrect Filter Sets: The excitation and emission filters on your microscope or plate reader must match the spectral properties of this compound (Ex/Em = 509/534 nm).[1]
-
Solution: Verify that you are using the correct filter sets for fluorescein or a similar fluorophore.
-
-
Photobleaching: The this compound fluorophore can be sensitive to photobleaching, especially with prolonged exposure to high-intensity light.
-
Solution: Minimize the exposure time and excitation light intensity during image acquisition. Use an anti-fade mounting medium if you are preparing fixed samples for microscopy.
-
-
Probe Instability: this compound solutions should be prepared fresh and protected from light to prevent degradation.[2][3]
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Ineffective Induction of Superoxide: Your positive control may not be generating a sufficient amount of superoxide.
-
Solution: Ensure that your positive control (e.g., menadione, antimycin A) is at a concentration and incubation time known to induce superoxide production in your specific cell type.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
This compound is a highly selective fluorescent probe for superoxide. Its mechanism is based on the cleavage of an aryl trifluoromethanesulfonate group by superoxide, which releases a highly fluorescent free phenol. This "turn-on" fluorescence response ensures a high signal-to-noise ratio.
Q2: How specific is this compound for superoxide compared to other reactive oxygen species (ROS)?
This compound exhibits excellent selectivity for superoxide over other ROS and reactive nitrogen species (RNS). Studies have shown a greater than 650-fold increase in fluorescence intensity in the presence of superoxide compared to other analytes. It is also resistant to interference from cellular reductants like glutathione.
Q3: What are the different variants of this compound and when should I use them?
There are three main variants of the this compound probe:
-
This compound: The original probe suitable for many live-cell imaging applications.
-
Hksox-1r: A version designed for improved cellular retention, making it ideal for longer-term imaging experiments and flow cytometry.
-
Hksox-1m: A mitochondria-targeted version for specifically measuring superoxide production within the mitochondria.
Q4: Can I use this compound for in vivo imaging?
Yes, this compound probes have been successfully used to visualize superoxide in intact live zebrafish embryos, demonstrating their potential for in vivo applications.
Q5: How should I store the this compound probe?
Stock solutions of this compound should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment and used immediately.
Data Presentation
Table 1: Selectivity of this compound Probe
| Analyte | Fold-Increase in Fluorescence (Relative to Superoxide) |
| Superoxide (O₂•⁻) | >650x |
| Other ROS/RNS (e.g., H₂O₂, ONOO⁻, NO•, ClO⁻) | Minimal |
| Cellular Reductants (e.g., Glutathione) | No significant interference |
Note: This table is a summary based on published data indicating high selectivity. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution:
-
Dissolve the this compound compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 6 months at -80°C.
-
-
Preparation of 10 µM Working Solution:
-
Immediately before the experiment, dilute the 10 mM stock solution in a suitable buffer (e.g., phosphate buffer, serum-free cell culture medium) to a final working concentration of 10 µM.
-
Protect the working solution from light.
-
Protocol 2: Superoxide Detection in Adherent Cells using Fluorescence Microscopy
-
Cell Seeding: Plate adherent cells on sterile coverslips or in a multi-well imaging plate at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Cell Treatment (Optional): If using inducers or inhibitors of superoxide production, treat the cells for the desired time and concentration.
-
Probe Loading:
-
Remove the cell culture medium.
-
Add the freshly prepared 10 µM this compound working solution to the cells.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS or cell culture medium for 5 minutes each time.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~509 nm, Emission: ~534 nm).
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Include positive (e.g., cells treated with antimycin A) and negative (untreated cells) controls in your experiment.
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Protocol 3: Superoxide Detection in Suspension Cells using Flow Cytometry (using Hksox-1r)
-
Cell Preparation: Adjust the cell density of your suspension cells to 1x10⁶ cells/mL in a suitable buffer or medium.
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Cell Treatment (Optional): Treat the cells with your compounds of interest.
-
Probe Loading:
-
Add the freshly prepared Hksox-1r working solution to the cell suspension.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
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Resuspend the cells in serum-free medium or PBS.
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Analyze the cells on a flow cytometer using the appropriate laser and emission filter for this compound.
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Include unstained cells as a negative control to set the baseline fluorescence.
-
Visualizations
Caption: General experimental workflow for superoxide detection using this compound probes.
Caption: Simplified signaling pathways involving superoxide production and downstream effects.
References
Validation & Comparative
Validating the Specificity of Hksox-1 for Superoxide Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of superoxide (O₂⁻) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides an objective comparison of Hksox-1, a fluorescent probe for superoxide, with other common detection methods. We present supporting experimental data, detailed protocols for specificity validation, and visual diagrams to clarify complex mechanisms and workflows.
This compound has emerged as a promising tool for the sensitive and selective detection of superoxide in living cells and in vivo.[1][2] Its mechanism relies on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which liberates a highly fluorescent phenol product.[1][2][3] This reaction design confers high selectivity for superoxide over other reactive oxygen species (ROS) and biological reductants. This guide will delve into the quantitative performance of this compound and compare it with established methods such as Dihydroethidium (DHE), MitoSOX Red, Nitroblue Tetrazolium (NBT), and Lucigenin.
Quantitative Comparison of Superoxide Probes
The selection of an appropriate superoxide probe depends on a balance of sensitivity, specificity, and the experimental context. The following table summarizes key quantitative parameters for this compound and its alternatives.
| Parameter | This compound | Dihydroethidium (DHE) / MitoSOX Red | Lucigenin | Nitroblue Tetrazolium (NBT) |
| Detection Principle | Superoxide-mediated cleavage of a trifluoromethanesulfonate group, releasing a fluorescent product. | Oxidation by superoxide to form a fluorescent product (2-hydroxyethidium). | Chemiluminescence resulting from reaction with superoxide. | Reduction by superoxide to form a colored formazan precipitate. |
| Reaction Rate Constant with O₂⁻ | ~2.0 x 10⁵ M⁻¹s⁻¹ | Reported values vary, with some studies suggesting a slower rate of ~2.17 x 10³ M⁻¹s⁻¹, while others report ~2.6 x 10⁵ M⁻¹s⁻¹. | - | - |
| Selectivity over other ROS | High (at least 66-100 fold over other ROS) | Can be oxidized by other ROS, leading to non-specific signals. HPLC is often required to specifically detect the superoxide-specific product. | Can undergo redox cycling, potentially generating superoxide itself, especially at higher concentrations. | Can be reduced by other cellular components and enzymes, leading to false positives. |
| Limit of Detection | As low as 23 nM | - | - | - |
| Excitation/Emission (nm) | ~509 / 534 | DHE: ~480 / 567 (for 2-hydroxyethidium); MitoSOX Red: ~396 / 610 | Chemiluminescence (light emission) | Absorbance measurement of formazan |
| Key Limitations | - | Formation of non-specific oxidation products; potential for photo-oxidation and photobleaching; requires HPLC for accurate quantification. | Redox cycling can artificially amplify superoxide signals; sensitive to chloride ions. | Low specificity; formation of insoluble formazan complicates quantification. |
Experimental Protocols for Specificity Validation
To ensure the reliability of superoxide detection, rigorous validation of probe specificity is essential. The following protocols outline key experiments for this purpose.
In Vitro Specificity Assay
This assay assesses the probe's reactivity with various ROS and other biologically relevant molecules in a cell-free system.
Materials:
-
Superoxide probe (e.g., this compound)
-
Superoxide generation system (e.g., xanthine and xanthine oxidase)
-
Other ROS: Hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), hydroxyl radical (•OH), etc.
-
Reducing agents: Glutathione (GSH), Ascorbic Acid
-
Superoxide dismutase (SOD)
-
Phosphate buffer (pH 7.4)
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a working solution of the superoxide probe in phosphate buffer.
-
In separate wells of a microplate, add the probe solution.
-
To test for superoxide specificity, add the superoxide generating system (e.g., xanthine followed by xanthine oxidase).
-
To other wells, add the various interfering substances (other ROS, reducing agents) at physiologically relevant concentrations.
-
To a control well with the superoxide generating system, add SOD to confirm that the signal is indeed from superoxide.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Compare the signal intensity in the presence of superoxide to that in the presence of other substances. A highly specific probe will show a significant signal increase only in the presence of superoxide, which is quenchable by SOD.
In Cellulo Specificity Assay
This assay validates the probe's performance within a cellular context.
Materials:
-
Cells in culture (e.g., macrophages, endothelial cells)
-
Superoxide probe
-
Superoxide inducer (e.g., Phorbol myristate acetate (PMA), Antimycin A)
-
Superoxide scavenger (e.g., cell-permeable SOD mimetic like Tempol)
-
Confocal microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the superoxide probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Treat the cells with a superoxide inducer to stimulate O₂⁻ production.
-
For a negative control, pre-treat a separate group of cells with a superoxide scavenger before adding the inducer.
-
Image the cells using a confocal microscope or analyze by flow cytometry at the appropriate excitation and emission wavelengths.
-
A specific probe will show a significant increase in fluorescence in induced cells, and this increase will be attenuated in cells pre-treated with the scavenger.
Visualizing Mechanisms and Workflows
To further clarify the processes involved in superoxide detection and validation, the following diagrams are provided.
Caption: Reaction mechanism of this compound with superoxide.
References
A Head-to-Head Comparison: Hksox-1 versus MitoSOX for Mitochondrial Superoxide Analysis
For researchers, scientists, and drug development professionals navigating the complexities of mitochondrial superoxide detection, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent probes: Hksox-1 and MitoSOX, offering insights into their mechanisms, performance, and experimental considerations to aid in the selection of the most suitable tool for your research needs.
At a Glance: Key Differences
| Feature | Hksox-1m | MitoSOX Red |
| Mechanism of Action | Superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group, releasing a fluorescent phenol.[1][2][3] | Oxidation of a hydroethidine derivative by superoxide, with the product intercalating with mitochondrial nucleic acids to fluoresce.[4] |
| Primary Reported Advantage | High selectivity for superoxide over other reactive oxygen and nitrogen species (ROS/RNS).[2] | Well-established and widely used for mitochondrial superoxide detection. |
| Potential Limitation | Newer probe with fewer citations compared to MitoSOX. | Potential for oxidation by other ROS, which may lead to non-specific signals. |
| Excitation Wavelength | ~509 nm | ~396 nm (for superoxide-specific product) or ~510 nm |
| Emission Wavelength | ~534 nm | ~580 nm or ~610 nm |
| Typical Working Concentration | 2-10 µM | 1-5 µM (1 µM may offer better specificity) |
| Typical Incubation Time | 30 minutes | 10-30 minutes |
Delving Deeper: Mechanism of Action and Specificity
The fundamental difference between Hksox-1m and MitoSOX Red lies in their chemical reaction with superoxide.
Hksox-1m employs a highly specific chemical reaction. Its design is based on the cleavage of an aryl trifluoromethanesulfonate group, a reaction reported to be selectively triggered by superoxide. This direct, cleavage-based mechanism is designed to minimize cross-reactivity with other ROS and RNS, offering a high degree of specificity for superoxide detection.
MitoSOX Red , a derivative of dihydroethidium (also known as hydroethidine), is targeted to the mitochondria by a cationic triphenylphosphonium group. In the presence of superoxide, it is oxidized to 2-hydroxyethidium, which then binds to mitochondrial nucleic acids and emits a red fluorescence. While primarily oxidized by superoxide, some studies suggest that other cellular oxidants could potentially lead to the formation of ethidium, a fluorescent product that can generate a non-specific signal. To address this, a dual-excitation ratiometric approach has been developed to better distinguish the superoxide-specific product.
Experimental Performance and Considerations
Both probes have been successfully used in a variety of applications, including confocal microscopy, flow cytometry, and microplate-based assays to measure mitochondrial superoxide levels in live cells.
Hksox-1m has been demonstrated to be effective in detecting both basal and stimulated mitochondrial superoxide production. Its high selectivity is a key feature highlighted in the literature, suggesting a lower likelihood of false-positive signals from other reactive species.
MitoSOX Red is a more established probe with a broader history of use in the scientific community. Studies have shown its utility in quantifying relative changes in mitochondrial superoxide levels in response to various stimuli. However, researchers should be mindful of the potential for non-specific oxidation and consider appropriate controls and imaging techniques to ensure data accuracy. For instance, using a lower concentration of MitoSOX Red (e.g., 1 µM) may enhance its specificity for mitochondrial superoxide.
Experimental Workflows and Signaling Pathways
To visualize the application of these probes and the biological context of their target, the following diagrams are provided.
References
A Comparative Analysis of Hksox-1 and Dihydroethidium (DHE) for Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Probe for Superoxide Anion Radical Detection.
The accurate detection and quantification of superoxide (O₂⁻), a primary reactive oxygen species (ROS), is paramount to understanding its intricate roles in a myriad of physiological and pathological processes. This guide provides a comprehensive comparative analysis of two prominent fluorescent probes used for superoxide detection: Hksox-1 and dihydroethidium (DHE). We will delve into their mechanisms of action, performance metrics, and experimental protocols, presenting quantitative data in accessible formats to inform your selection of the most suitable probe for your research needs.
At a Glance: this compound vs. DHE
| Feature | This compound | Dihydroethidium (DHE) |
| Mechanism of Action | Superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group, releasing a fluorescent phenol.[1][2][3][4][5] | Oxidation by superoxide to form the specific fluorescent product 2-hydroxyethidium (2-OH-E⁺). |
| Primary Fluorescent Product | 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein | 2-hydroxyethidium (2-OH-E⁺) |
| Excitation/Emission (nm) | ~509 / ~534 | ~500-530 / ~590-620 (for 2-OH-E⁺) |
| Reaction Rate Constant with O₂⁻ | ~2.0 x 10⁵ M⁻¹s⁻¹ | ~2.169 x 10³ M⁻¹s⁻¹ |
| Selectivity for Superoxide | Excellent, with minimal reactivity towards other ROS and biological reductants. | Can be non-specifically oxidized by other ROS (e.g., peroxynitrite, hydroxyl radicals) to form ethidium (E⁺), a potential source of artifacts. |
| Key Advantages | High sensitivity and specificity for superoxide, robust performance across a broad pH range. | Well-established probe for superoxide detection. |
| Potential Limitations | Newer probe with fewer historical citations compared to DHE. | Potential for non-specific oxidation leading to confounding signals from ethidium (E⁺). |
Delving Deeper: Mechanism of Action
To appreciate the nuances of these probes, it is crucial to understand their distinct mechanisms for detecting superoxide.
This compound: A Highly Specific, Turn-On Response
This compound operates on a specific chemical reaction triggered by superoxide. The probe consists of a fluorescein molecule whose fluorescence is quenched by an aryl trifluoromethanesulfonate group. In the presence of superoxide, this group is cleaved, releasing the highly fluorescent 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein. This "turn-on" mechanism is highly selective for superoxide, exhibiting minimal interference from other reactive oxygen species or cellular reductants.
Dihydroethidium (DHE): The Classic Probe with a Caveat
Dihydroethidium, a more traditional probe, is cell-permeable and, upon reaction with superoxide, is oxidized to 2-hydroxyethidium (2-OH-E⁺). This product intercalates with DNA, leading to a significant enhancement of its fluorescence. However, a critical consideration when using DHE is its potential for non-specific oxidation by other ROS, which results in the formation of ethidium (E⁺). Ethidium also fluoresces and intercalates with DNA, and its emission spectrum overlaps with that of 2-OH-E⁺, which can lead to an overestimation of superoxide levels.
Visualizing the Chemistry: Reaction Mechanisms
References
- 1. Uncovering the source of mitochondrial superoxide in pro-inflammatory macrophages: Insights from immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial superoxide regulates pro-inflammatory macrophages | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 3. Mitochondria Control Immune Response and Inflammation | Technology Networks [technologynetworks.com]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
Hksox-1 Demonstrates High Selectivity for Superoxide Over Other Reactive Species
The fluorescent probe Hksox-1 exhibits exceptional selectivity for superoxide anion radicals (O₂⁻) compared to a wide range of other reactive oxygen species (ROS) and reactive nitrogen species (RNS). Experimental data reveals a greater than 650-fold increase in fluorescence intensity upon reaction with superoxide, while showing minimal to no response to other reactive molecules, underscoring its utility for specific superoxide detection in complex biological environments.[1][2]
Comparative Analysis of this compound Reactivity
To assess the selectivity of this compound, its fluorescence response to various ROS, RNS, and other relevant biological compounds was measured. In a typical assay, 10 μM of this compound was incubated with different analytes for 30 minutes in a 0.1 M potassium phosphate buffer at pH 7.4. The resulting fluorescence intensity was then recorded. The table below summarizes the comparative fluorescence response of this compound to superoxide versus other reactive species.
| Analyte | Concentration | Relative Fluorescence Intensity (Fold Increase) |
| Superoxide (O₂⁻) | 40 μM | >650 |
| Hydrogen Peroxide (H₂O₂) | 100 μM | ~1 |
| Hydroxyl Radical (•OH) | 100 μM | ~1 |
| Peroxynitrite (ONOO⁻) | 100 μM | ~1 |
| Nitric Oxide (NO) | 100 μM | ~1 |
| Hypochlorite (OCl⁻) | 100 μM | ~1 |
| tert-Butyl Hydroperoxide | 100 μM | ~1 |
| Glutathione (GSH) | 1 mM | ~1 |
| Ascorbic Acid | 1 mM | ~1 |
Table 1: Selectivity of this compound against various reactive species and biological compounds. Data is based on the described experimental conditions.
Experimental Protocols
The following protocols were employed to generate the various reactive species and assess the selectivity of this compound:
This compound Stock Solution Preparation: A 10 mM stock solution of this compound was prepared in dimethylformamide (DMF). This stock was then diluted to a final working concentration of 10 μM in 0.1 M potassium phosphate buffer (pH 7.4).
Generation of Reactive Oxygen and Nitrogen Species:
-
Superoxide (O₂⁻): Generated by the enzymatic reaction of xanthine (300 μM) and xanthine oxidase (0.01 U/mL) in the reaction buffer.[3]
-
Hydroxyl Radical (•OH): Produced via the Fenton reaction, which involves the reaction of iron(II) chloride with hydrogen peroxide.
-
Peroxynitrite (ONOO⁻): Synthesized from the reaction of sodium nitrite and hydrogen peroxide.
-
Nitric Oxide (NO): Generated from a stock solution of a DEA/NONOate in 0.01 M NaOH.[4]
-
Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻), and tert-Butyl Hydroperoxide: Solutions of these compounds were added directly to the reaction mixture.
Fluorescence Measurement: The fluorescence intensity of the this compound solution was measured after a 30-minute incubation period with the respective reactive species at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for testing the selectivity of the this compound probe against various ROS and RNS.
Caption: Experimental workflow for this compound selectivity testing.
Signaling Pathway of this compound Activation
The high selectivity of this compound for superoxide is attributed to a specific chemical reaction. The probe contains an aryl trifluoromethanesulfonate group which is selectively cleaved by superoxide, resulting in the formation of a highly fluorescent free phenol product. This reaction mechanism is unique to superoxide and does not proceed with other ROS or RNS, thus ensuring the high specificity of the probe.
Caption: this compound activation by superoxide.
References
lucigenin chemiluminescence versus Hksox-1 fluorescence for superoxide.
A Comprehensive Guide to Superoxide Detection: Lucigenin Chemiluminescence vs. Hksox-1 Fluorescence
For researchers, scientists, and drug development professionals investigating cellular oxidative stress, the accurate detection of superoxide (O₂⁻) is paramount. Superoxide is a primary reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Two prominent methods for its detection are lucigenin-enhanced chemiluminescence and this compound fluorescence. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate method for your research needs.
Data Presentation
The following table summarizes the key quantitative performance metrics of lucigenin and this compound for superoxide detection.
| Feature | Lucigenin Chemiluminescence | This compound Fluorescence |
| Detection Principle | Chemiluminescence | Fluorescence |
| Detection Limit | Highly sensitive, capable of detecting low levels of superoxide.[1][2][3] | 23 nM[4][5] |
| Specificity | Primarily for superoxide, but can undergo redox cycling, potentially generating artificial O₂⁻. May also react with other reducing agents. | Highly selective for O₂⁻ over other ROS and cellular reductants. |
| Optimal Concentration | 5-10 µM for cellular assays to minimize artifacts. | 1-10 µM for cellular assays. |
| Excitation Wavelength | Not applicable (chemiluminescence) | ~509 nm |
| Emission Wavelength | ~455 nm | ~534 nm |
| Quantum Yield | Variable and dependent on the chemical environment. | Not explicitly stated in the provided results. |
| Cell Permeability | Permeable, but primarily used for extracellular or cell surface superoxide detection. | Hksox-1r is designed for cellular retention. |
| Potential Interferences | Redox-active compounds, high concentrations of the probe itself. | Minimal interference from other ROS and cellular reductants has been reported. |
Experimental Protocols
Lucigenin-Enhanced Chemiluminescence Assay for Superoxide in Cultured Cells
This protocol is adapted from various sources for the detection of superoxide production in cultured cells.
Materials:
-
Lucigenin powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Krebs-HEPES buffer)
-
Cultured cells of interest
-
Multi-well plates (white plates are recommended for chemiluminescence)
-
Luminometer
Procedure:
-
Preparation of Lucigenin Stock Solution: Dissolve lucigenin in DMSO to prepare a stock solution (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells in a white multi-well plate at a desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, dilute the lucigenin stock solution in a suitable buffer (e.g., PBS) to the final working concentration (typically 5 µM to minimize redox cycling artifacts).
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells gently with the assay buffer.
-
Add the lucigenin working solution to the cells.
-
If applicable, add the experimental stimulants or inhibitors to induce or block superoxide production.
-
-
Chemiluminescence Measurement:
-
Immediately place the plate in a luminometer pre-warmed to 37°C.
-
Measure the chemiluminescence signal at regular intervals for the desired duration. The signal is typically recorded as relative light units (RLU).
-
-
Data Analysis: Plot the chemiluminescence intensity over time. The rate of superoxide production can be calculated from the slope of the curve. It is crucial to include appropriate controls, such as cells treated with superoxide dismutase (SOD) to confirm the specificity of the signal for superoxide.
This compound Fluorescence Assay for Superoxide in Cultured Cells
This protocol is based on information for Hksox-1r, a version designed for cellular retention.
Materials:
-
Hksox-1r probe
-
DMSO
-
Serum-free cell culture medium or PBS
-
Cultured cells of interest
-
Multi-well plates (black plates with clear bottoms are recommended for fluorescence)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of Hksox-1r Stock Solution: Dissolve Hksox-1r in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate and culture overnight.
-
Preparation of Working Solution: Dilute the Hksox-1r stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add the Hksox-1r working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Cell Treatment: After incubation with the probe, you can add your experimental compounds to stimulate or inhibit superoxide production.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~509 nm and an emission wavelength of ~534 nm.
-
Fluorescence Microscope: Capture images using appropriate filter sets.
-
Flow Cytometer: Harvest the cells and analyze the fluorescence in the appropriate channel.
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence corresponds to an increase in superoxide levels. As with the lucigenin assay, include controls such as SOD-treated cells to verify the signal's specificity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the detection mechanisms of lucigenin and this compound.
Caption: Lucigenin superoxide detection mechanism.
Caption: this compound superoxide detection mechanism.
References
A Researcher's Guide to Fluorescent Probes: Correcting the Record on HKSOX-1 and A Comparative Analysis of Probes for Sulfane Sulfur Detection
An Important Clarification for Researchers: Initial inquiries regarding the fluorescent probe HKSOX-1 for the detection of sulfane sulfurs (e.g., H₂S₂) are based on a misunderstanding of the probe's specified target. The this compound series of probes are, in fact, highly sensitive and selective tools designed for the detection of the superoxide anion radical (O₂•⁻) , a key reactive oxygen species (ROS).[1][2][3] This guide will first provide a detailed analysis of the this compound probe for its correct application in superoxide detection. Subsequently, it will present a comprehensive comparison of fluorescent probes that are genuinely designed for the detection of sulfane sulfurs, the likely intended subject of interest for researchers in the field of reactive sulfur species (RSS).
Part 1: The this compound Probe for Superoxide (O₂•⁻) Detection
This compound and its derivatives (HKSOX-1r for enhanced cellular retention and HKSOX-1m for mitochondria-targeting) are powerful fluorescent tools for imaging and quantifying superoxide in living cells and in vivo models.[4][5]
Advantages and Disadvantages of this compound
| Feature | Advantages | Disadvantages / Considerations |
| Selectivity | Excellent selectivity for O₂•⁻ over other relevant ROS/RNS (e.g., H₂O₂, •OH, NO) and abundant cellular reductants like glutathione (GSH). | The reaction is irreversible, providing a measure of total superoxide generation over the incubation period rather than dynamic fluctuations in real-time. |
| Sensitivity | High sensitivity with a significant "turn-on" fluorescence response, enabling the detection of endogenous superoxide production. | As with any probe, sensitivity can be affected by cellular uptake and localization, which may vary between cell types. |
| Applications | Successfully used in a wide range of applications including confocal imaging, flow cytometry, and 96-well plate assays . Proven efficacy in live cells and in vivo models like zebrafish embryos. | Requires careful optimization of probe concentration and incubation time to minimize potential cytotoxicity and off-target effects, although toxicity is generally low at working concentrations. |
| Versions | Available in targeted versions: HKSOX-1r for improved cellular retention and HKSOX-1m for specific mitochondrial targeting. | The choice of probe depends on the specific biological question, requiring prior knowledge of the likely subcellular source of superoxide. |
| Stability | Exhibits high chemical stability and is effective across a broad range of pH values , making it reliable for cellular detection. | Photostability, while superior to standard fluorescein, should be considered during prolonged imaging experiments to avoid photobleaching. |
Mechanism of Action
The detection strategy of this compound involves the specific cleavage of an aryl trifluoromethanesulfonate (triflate) group by superoxide. The triflate group effectively quenches the fluorescence of the fluorescein backbone. In the presence of O₂•⁻, this group is cleaved, yielding a highly fluorescent free phenol, which results in a dramatic "turn-on" signal.
Caption: Reaction mechanism of the this compound probe with superoxide.
Experimental Data: this compound Performance
| Parameter | Value | Source |
| Excitation Wavelength (Ex) | ~509 nm | |
| Emission Wavelength (Em) | ~534 nm | |
| Reaction Time | Completed within 10 minutes | |
| Fluorescence Enhancement | >650-fold upon reaction with O₂•⁻ |
Part 2: A Comparative Guide to Fluorescent Probes for Sulfane Sulfur (e.g., H₂S₂) Detection
For researchers aiming to detect sulfane sulfurs, a range of probes with distinct mechanisms and properties are available. These molecules are increasingly recognized as critical signaling entities, potentially mediating many effects previously attributed to hydrogen sulfide (H₂S).
Comparison of Leading Sulfane Sulfur Probes
| Probe | Target Species | Mechanism | Advantages | Disadvantages | Detection Limit |
| SSP2 / SSP4 | Persulfides, Polysulfides, Elemental Sulfur | Sulfane sulfur-mediated benzodithiolone formation, releasing fluorescein. | High sensitivity and selectivity for a broad range of sulfane sulfurs. SSP4 is an optimized, widely used version. | High concentrations of biothiols (e.g., GSH) can react with H₂S₂, potentially reducing the available analyte. | SSP2: 32 nM SSP4: 28 nM |
| DSP-3 | Hydrogen Polysulfides (H₂Sₙ, n>1) | H₂Sₙ-mediated benzodithiolone formation. | Specific for H₂Sₙ over H₂S and other biothiols. Fast reaction kinetics (<5 min). | Similar to SSP probes, high thiol concentrations may cause some signal decrease. | 71 nM |
| QSₙ | Hydrogen Polysulfides (H₂Sₙ) | H₂Sₙ-mediated cleavage of a 2-fluoro-5-nitrobenzoate group. | Two-photon probe , enabling deeper tissue penetration, lower phototoxicity, and reduced autofluorescence for in vivo imaging. | May have more complex synthesis. Requires specialized two-photon microscopy equipment. | Not explicitly stated, but used for endogenous detection. |
| BD-diSH | Sulfane Sulfur | Nucleophilic capture of sulfane sulfur followed by intramolecular cyclization, releasing an azo-BODIPY fluorophore. | Near-infrared (NIR) emission , ideal for in vivo imaging due to minimal tissue autofluorescence and deep penetration. | As a newer probe, it may have been less extensively validated across different biological models compared to others. | Not explicitly stated, but described as highly sensitive. |
Mechanisms and Signaling Context
The most common strategy for sulfane sulfur detection involves a nucleophilic attack by the probe on an electrophilic sulfur atom of the sulfane sulfur species. This triggers a cyclization reaction that releases a quenched fluorophore.
Caption: General mechanism for SSP and DSP sulfane sulfur probes.
Sulfane sulfurs are key players in redox signaling. They are more potent nucleophiles than H₂S and are now believed to be the primary species responsible for the post-translational modification known as S-sulfhydration (or sulfuration). This modification of cysteine residues in target proteins can alter their function and is central to cellular signaling.
Caption: Sulfane sulfurs (H₂Sₙ) modify Keap1, leading to Nrf2 release.
Experimental Protocols
General Protocol for Live Cell Imaging with Fluorescent Probes
This protocol provides a general workflow. Specific concentrations, incubation times, and buffer conditions must be optimized for each probe and cell line based on literature recommendations.
Caption: A typical workflow for cellular imaging with a fluorescent probe.
Protocol: Detection of Exogenous Sulfane Sulfur with SSP4
This protocol is adapted from methodologies for SSP-type probes.
-
Cell Preparation: Culture HeLa or H9c2 cells on glass-bottom confocal dishes.
-
Probe Loading: Wash cells with Phosphate-Buffered Saline (PBS). Incubate the cells with 5 µM SSP4 in PBS for 20 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove any unloaded probe.
-
Treatment: Treat the cells with varying concentrations of a sulfane sulfur donor (e.g., 50 µM or 100 µM Na₂S₂) for 30 minutes. A control group should receive no donor.
-
Imaging: Image the cells immediately using a fluorescence microscope. For SSP4, use an excitation wavelength of ~482 nm and collect emission at ~518 nm.
-
Analysis: Compare the fluorescence intensity between control and Na₂S₂-treated cells. A significant increase in fluorescence indicates the detection of sulfane sulfurs.
Protocol: Detection of Endogenous Superoxide with HKSOX-1r
This protocol is based on the use of HKSOX-1r for detecting endogenously produced superoxide.
-
Cell Preparation: Culture RAW264.7 macrophages or another suitable cell line on glass-bottom confocal dishes.
-
Probe Loading: Incubate cells with 2-4 µM HKSOX-1r in Hanks' Balanced Salt Solution (HBSS) or another appropriate buffer for 30 minutes at 37°C.
-
Treatment and Control:
-
Positive Control: To induce superoxide production, challenge cells with a known stimulus, such as Antimycin A (1-5 µM) or PMA (0.1-1 µg/mL), co-incubated with the probe for the final 30 minutes.
-
Negative Control: In a separate group, co-incubate with the stimulus and a superoxide scavenger (e.g., TEMPOL or SOD) to confirm the signal is specific to O₂•⁻.
-
Basal Level: An untreated group (probe only) will show the basal level of superoxide.
-
-
Imaging: Wash the cells and image using a confocal microscope with excitation at ~509 nm and emission collection at ~534 nm.
-
Analysis: Quantify the fluorescence intensity across the different treatment groups to determine the change in superoxide levels.
References
A Researcher's Guide to Superoxide Detection: A Comparative Analysis of HkSOX-1 and Other Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the accurate detection of superoxide (O₂⁻) is paramount. This guide provides a comprehensive comparison of the fluorescent probe HkSOX-1 with its common alternatives—Dihydroethidium (DHE), MitoSOX Red, and CellROX Green—highlighting their limitations and potential pitfalls to aid in the selection of the most appropriate tool for your research needs.
Superoxide, a primary reactive oxygen species (ROS), is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its fleeting nature and high reactivity, however, make its precise detection a significant challenge. Fluorescent probes have emerged as indispensable tools for real-time imaging of superoxide in live cells. Among these, this compound has garnered attention for its reported high selectivity and sensitivity. This guide will delve into the performance of this compound, objectively comparing it against established probes to provide a clear perspective on its strengths and weaknesses.
Performance Comparison of Superoxide Fluorescent Probes
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative performance characteristics of this compound and its alternatives.
| Feature | This compound | Dihydroethidium (DHE) | MitoSOX Red | CellROX Green |
| Target Analyte | Superoxide (O₂⁻) | Primarily Superoxide (O₂⁻) | Mitochondrial Superoxide (O₂⁻) | General Reactive Oxygen Species (ROS) |
| Reaction Mechanism | Cleavage of an aryl trifluoromethanesulfonate group by superoxide.[1][2][3][4][5] | Oxidation by superoxide to form fluorescent products (2-hydroxyethidium and ethidium). | Oxidation by mitochondrial superoxide. | Oxidation by various ROS. |
| Selectivity | High selectivity for O₂⁻ over other ROS and cellular reductants. | Low; reacts with other ROS and can be auto-oxidized, leading to the formation of non-specific fluorescent products. | Moderate; while targeted to mitochondria, it can be oxidized by other ROS, and its fluorescence is not exclusively indicative of superoxide. | Low; reacts with a broad range of ROS, including hydroxyl radicals and peroxynitrite. |
| Excitation/Emission (nm) | ~509 / 534 | ~518 / 605 (for 2-hydroxyethidium) | ~510 / 580 | ~485 / 520 |
| Photostability | Reported to be based on a photostable fluorescein derivative. | Prone to photobleaching and photoactivation, which can lead to artifacts. | Moderate; can be susceptible to photobleaching during prolonged imaging. | Generally reported to be photostable. |
| Cytotoxicity | Low cytotoxicity reported at working concentrations (up to 10 µM). | Can exhibit cytotoxicity at higher concentrations. | Can be cytotoxic and may alter mitochondrial morphology at concentrations exceeding 5 µM. | Generally low cytotoxicity at recommended concentrations. |
| Major Limitations | Potential for non-specific reactions, although reported to be minimal; limited data on long-term photostability under various conditions. | Lack of specificity, formation of multiple fluorescent products complicates data interpretation, requires HPLC for accurate quantification. | Similar specificity issues as DHE, potential for artifacts due to mitochondrial targeting and altered mitochondrial function. | Broad reactivity with multiple ROS, not specific for superoxide; susceptible to auto-oxidation and photo-activation. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in superoxide detection, the following diagrams, created using the DOT language, illustrate the reaction mechanisms of the probes and a general experimental workflow.
Figure 1: Reaction mechanisms of superoxide probes.
Figure 2: General experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are generalized protocols for the use of each probe. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
This compound Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and culture to the desired confluency.
-
Probe Loading: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 2-10 µM in serum-free medium or buffer (e.g., HBSS).
-
Incubation: Remove the culture medium, wash the cells once with warm buffer, and then incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells three times with warm buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with excitation at ~509 nm and emission collection at ~534 nm.
Dihydroethidium (DHE) Protocol
-
Stock Solution Preparation: Prepare a 5-10 mM stock solution of DHE in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency in an appropriate imaging vessel.
-
Probe Loading: Dilute the DHE stock solution to a final working concentration of 5-10 µM in serum-free medium or buffer.
-
Incubation: Wash the cells with warm buffer and then incubate with the DHE working solution for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope. For superoxide-specific 2-hydroxyethidium, use excitation around 500-520 nm and emission collection around 580-610 nm. Be mindful of potential photobleaching. For accurate quantification, HPLC analysis is recommended to separate and quantify the different fluorescent products.
MitoSOX Red Protocol
-
Stock Solution Preparation: Prepare a 5 mM stock solution of MitoSOX Red in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Plate and culture cells as required for your experiment.
-
Probe Loading: Dilute the MitoSOX Red stock solution to a final working concentration of 1-5 µM in warm serum-free medium or buffer. Note that concentrations above 5 µM may be cytotoxic.
-
Incubation: Wash the cells and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with warm buffer.
-
Imaging: Image the cells promptly using a fluorescence microscope with excitation at ~510 nm and emission collection at ~580 nm.
CellROX Green Protocol
-
Stock Solution Preparation: Prepare a 5 mM stock solution of CellROX Green in DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Dilute the CellROX Green stock solution to a final working concentration of 5 µM in complete culture medium.
-
Incubation: Add the CellROX Green working solution directly to the cells in their culture medium and incubate for 30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm buffer.
-
Imaging: Image the cells using a fluorescence microscope with excitation at ~485 nm and emission collection at ~520 nm.
Potential Pitfalls and Considerations
-
Probe Specificity: The most significant pitfall in superoxide detection is the lack of probe specificity. While this compound is reported to be highly selective, it is crucial to include appropriate controls in your experiments, such as superoxide dismutase (SOD) to confirm the signal is from superoxide, and various ROS scavengers to rule out off-target reactions. For probes like DHE and MitoSOX, the formation of multiple fluorescent products necessitates careful data interpretation, and ideally, validation with a more specific method like HPLC.
-
Phototoxicity and Artifacts: All fluorescent probes are susceptible to phototoxicity and photo-induced artifacts. To minimize these, use the lowest possible excitation light intensity and exposure times. Time-lapse imaging should be performed with caution, and control experiments without the probe should be conducted to assess autofluorescence.
-
Cellular Environment: The cellular environment can influence probe performance. Factors such as pH, temperature, and the presence of other cellular components can affect probe stability and reactivity.
-
Probe Concentration and Incubation Time: It is essential to optimize the probe concentration and incubation time for each cell type to ensure adequate signal without inducing cytotoxicity or altering cellular physiology.
Conclusion
The selection of a fluorescent probe for superoxide detection requires careful consideration of the specific experimental goals and the inherent limitations of each available tool. This compound presents a promising option due to its high reported selectivity for superoxide, potentially overcoming the significant specificity issues associated with DHE and MitoSOX. However, researchers should remain vigilant about potential pitfalls and employ rigorous experimental controls. CellROX Green, with its broad ROS reactivity, is better suited for general oxidative stress assessment rather than specific superoxide detection. By understanding the nuances of each probe and adhering to meticulous experimental design, researchers can enhance the accuracy and reliability of their findings in the dynamic field of redox biology.
References
- 1. ROS Measurement Using CellROX [protocols.io]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Robust Superoxide Detection: Appropriate Controls for Hksox-1 Experiments
For researchers, scientists, and drug development professionals investigating the role of reactive oxygen species (ROS) in cellular processes, accurate and reliable detection of specific ROS is paramount. Hksox-1 is a fluorescent probe designed for the sensitive and selective detection of the superoxide anion radical (O₂•⁻) in live cells and in vivo.[1][2][3] Its mechanism relies on the cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻, which uncages a fluorophore and results in a "turn-on" fluorescent signal.[4] To ensure the validity of experimental findings using this compound, the inclusion of appropriate positive and negative controls is critical. This guide provides a comprehensive overview of suitable controls, their mechanisms of action, and detailed experimental protocols.
Understanding the Experimental System
This compound and its cell-retainable (HKSOX-1r) and mitochondria-targeting (HKSOX-1m) derivatives can be employed across various platforms, including confocal microscopy, flow cytometry, and 96-well microplate assays, to study processes like inflammation and mitochondrial stress.[3] The fundamental principle involves loading cells with the probe and then measuring the change in fluorescence intensity as an indicator of O₂•⁻ levels. Controls are essential to confirm that the observed signal is genuinely from O₂•⁻ and that the experimental system is responsive.
Positive and Negative Controls for this compound Experiments
The selection of appropriate controls is contingent on the specific research question and experimental model. Below is a summary of commonly used positive and negative controls for modulating superoxide levels in cellular and in vitro assays.
| Control Type | Compound | Mechanism of Action | Typical Working Concentration | Experimental System |
| Positive | Antimycin A | Inhibits Complex III of the mitochondrial electron transport chain, leading to the accumulation of electrons and subsequent O₂•⁻ production. | 0.05 - 10 µM | Cell-based assays (e.g., HCT116, RAW264.7, BV-2 cells) |
| Positive | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | An uncoupling agent that disrupts the mitochondrial membrane potential, leading to increased electron leakage and O₂•⁻ formation. | 0.05 - 10 µM | Cell-based assays |
| Positive | Rotenone | Inhibits Complex I of the mitochondrial electron transport chain, causing a backup of electrons and O₂•⁻ generation. | 5 µM | Cell-based assays |
| Positive | PMA (Phorbol 12-myristate 13-acetate) | Activates NADPH oxidase (NOX), a major enzymatic source of cellular O₂•⁻, particularly in immune cells. | 100 - 1000 ng/mL | Cell-based assays (e.g., RAW264.7 macrophages) |
| Positive | Xanthine/Xanthine Oxidase (X/XO) | An enzymatic system that generates O₂•⁻ in a cell-free environment. Xanthine oxidase catalyzes the oxidation of xanthine, producing superoxide as a byproduct. | 300 µM Xanthine, 0.01 U/mL XO | In vitro (cell-free) assays |
| Negative | NAC (N-acetylcysteine) | A general antioxidant that acts as a precursor to glutathione (GSH), a major cellular antioxidant, thereby scavenging ROS including O₂•⁻. | 10 mM | Cell-based assays |
| Negative | DPI (Diphenyleneiodonium) | An inhibitor of flavoenzymes, including NADPH oxidases (NOX), thus blocking a major source of O₂•⁻ production. | 50 - 500 nM | Cell-based assays, particularly for studying NOX-dependent O₂•⁻ |
| Negative | SOD (Superoxide Dismutase) | An enzyme that catalyzes the dismutation of O₂•⁻ into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), acting as a specific scavenger of superoxide. | Varies (e.g., 50 U/mL) | Cell-based and in vitro assays |
| Negative | TEMPOL | A stable, cell-permeable nitroxide that is a superoxide dismutase (SOD) mimetic, effectively scavenging O₂•⁻. | 40 µM | Cell-based and in vitro assays |
Experimental Protocols
Below are generalized protocols for using this compound with controls in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol 1: In Vitro Superoxide Generation
This protocol is for validating the responsiveness of this compound to a known source of superoxide in a cell-free system.
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in DMF or DMSO. Prepare solutions of xanthine (e.g., 300 µM) and xanthine oxidase (e.g., 0.01 U/mL) in potassium phosphate buffer (0.1 M, pH 7.4).
-
Reaction Setup : In a microplate well or cuvette, add this compound to the phosphate buffer to a final concentration of 10 µM.
-
Positive Control : To initiate the reaction, add the xanthine and xanthine oxidase solutions.
-
Negative Control : In a separate well, pre-incubate the reaction mixture with SOD or TEMPOL before adding xanthine oxidase to demonstrate the specificity of the this compound signal.
-
Measurement : Monitor the fluorescence intensity at Ex/Em = 509/534 nm over time. A rapid increase in fluorescence in the positive control, which is attenuated in the negative control, validates the probe's function.
Protocol 2: Cell-Based Superoxide Detection by Confocal Microscopy
This protocol outlines the use of Hksox-1r for visualizing O₂•⁻ in cultured cells.
-
Cell Culture : Plate cells (e.g., RAW264.7 macrophages) on glass-bottom dishes and culture to the desired confluency.
-
Probe Loading : Remove the culture medium and wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 2-4 µM Hksox-1r in HBSS for 30 minutes at 37°C.
-
Control and Treatment Setup :
-
Untreated Control : Cells incubated with Hksox-1r alone to establish baseline O₂•⁻ levels.
-
Positive Control : After probe loading, replace the solution with HBSS containing a superoxide inducer (e.g., 5 µM Antimycin A) and continue incubation for 30 minutes.
-
Negative Control : Co-incubate cells with the superoxide inducer (e.g., Antimycin A) and a scavenger (e.g., 10 mM NAC) after probe loading.
-
-
Imaging : Wash the cells to remove excess probe and inducer/inhibitor. Acquire images using a confocal microscope with excitation around 509-514 nm and emission collection around 527-559 nm.
Protocol 3: Quantitative Superoxide Detection by Flow Cytometry
This protocol allows for the quantification of O₂•⁻ levels in a cell population.
-
Cell Preparation : Prepare a single-cell suspension of your cells of interest (e.g., HCT116 or RAW264.7).
-
Control and Treatment Setup :
-
Unstained Control : A sample of cells without any probe.
-
Untreated Probe Control : Cells incubated with Hksox-1r (e.g., 4 µM for 30 min) alone to establish baseline fluorescence.
-
Positive Control : Co-incubate cells with Hksox-1r and a dose range of a superoxide inducer (e.g., 50-1000 nM Antimycin A).
-
Negative Control : Co-incubate cells with Hksox-1r, the inducer, and a scavenger or inhibitor (e.g., 10 mM NAC or 500 nM DPI).
-
-
Analysis : After incubation, wash the cells and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC). The mean fluorescence intensity of the cell population can be used to quantify the relative levels of superoxide.
Visualizing Experimental Design and Mechanisms
To further clarify the relationships between this compound, superoxide, and the various controls, the following diagrams illustrate key processes.
Caption: Mechanism of this compound activation by superoxide (O₂•⁻).
Caption: General experimental workflow for a cell-based this compound assay.
References
Validating Hksox-1r Performance in Quantitative Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hksox-1r and other common alternatives for the quantitative analysis of intracellular superoxide (O₂•⁻) using flow cytometry. The information presented is based on available experimental data to assist in the selection of the most appropriate fluorescent probe for your research needs.
Introduction to Superoxide Detection by Flow Cytometry
Flow cytometry is a powerful technique for the high-throughput quantification of fluorescent signals from single cells. In the context of cellular biology, it is frequently employed to measure the levels of reactive oxygen species (ROS), such as superoxide, which are implicated in a wide range of physiological and pathological processes. The selection of an appropriate fluorescent probe is critical for obtaining accurate and reproducible data. An ideal probe should exhibit high sensitivity and specificity for the target molecule, demonstrate good photostability, and have minimal cytotoxicity.
Hksox-1r is a fluorescent probe designed for the detection of superoxide.[1][2] It operates via an O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group, which results in the release of a fluorescent phenol.[1][2] This mechanism is reported to offer high selectivity for superoxide over other ROS and cellular reductants.[1] A commonly used alternative for mitochondrial superoxide detection is MitoSOX Red, a cationic derivative of dihydroethidium that accumulates in the mitochondria.
Performance Comparison: Hksox-1r vs. Alternatives
This section compares the performance characteristics of Hksox-1r with another widely used superoxide probe, MitoSOX Red. The data presented is a synthesis of information from various studies.
| Feature | Hksox-1r | MitoSOX Red |
| Target Analyte | Superoxide (O₂•⁻) | Primarily mitochondrial superoxide (O₂•⁻) |
| Mechanism of Action | Irreversible cleavage of trifluoromethanesulfonate group by O₂•⁻, releasing a fluorescent product. | Oxidation by superoxide to a fluorescent product that intercalates with mitochondrial DNA. |
| Selectivity | High selectivity for O₂•⁻ over other ROS (e.g., H₂O₂, •OH, NO) and cellular reductants (e.g., glutathione). | Can be oxidized by other reactive species, and its fluorescence may not be exclusively due to superoxide. |
| Subcellular Localization | Cytosolic. | Accumulates in the mitochondria, driven by mitochondrial membrane potential. |
| Reported Concentration | 2-10 µM | 1-5 µM |
| Potential for Artifacts | Low potential for auto-oxidation. | Susceptible to auto-oxidation and can be influenced by changes in mitochondrial membrane potential. High concentrations can lead to non-specific cytoplasmic staining. |
| Photostability | Good photostability reported. | Moderate photostability; photobleaching can occur with prolonged laser exposure. |
| Cytotoxicity | Low cytotoxicity at working concentrations. | Can be cytotoxic at higher concentrations or with prolonged incubation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for using Hksox-1r and MitoSOX Red for quantitative flow cytometry.
Protocol 1: Quantitative Detection of Superoxide using Hksox-1r
This protocol is adapted from studies on RAW264.7 macrophages.
Materials:
-
Hksox-1r probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Inducer of superoxide production (e.g., Antimycin A, PMA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and harvest them.
-
Cell Staining:
-
Resuspend the cells in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add Hksox-1r to a final concentration of 2-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Induction of Superoxide Production:
-
Add the superoxide-inducing agent (e.g., Antimycin A at 50-1000 nM) to the cell suspension.
-
Incubate for the desired period (e.g., 30 minutes) at 37°C.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm) and emission filter (e.g., 530/30 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Protocol 2: Quantitative Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol is a general guideline based on multiple sources.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
Cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Inducer of mitochondrial superoxide production (e.g., Antimycin A)
-
Flow cytometer
Procedure:
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Cell Preparation: Harvest cells and wash them with warm HBSS or PBS.
-
Cell Staining:
-
Resuspend cells in warm HBSS or cell culture medium at 1 x 10⁶ cells/mL.
-
Add MitoSOX Red stock solution to a final concentration of 1-5 µM.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells gently with warm PBS.
-
-
Induction and Analysis:
-
Resuspend the cells in fresh, warm medium.
-
Add the superoxide-inducing agent and incubate for the desired time.
-
Analyze immediately on a flow cytometer with excitation at ~510 nm and emission detection at ~580 nm.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the activation of Hksox-1r, the general workflow of a quantitative flow cytometry experiment, and factors influencing MitoSOX Red performance.
Figure 1. Activation mechanism of the Hksox-1r probe.
Figure 2. General workflow for quantitative flow cytometry.
Figure 3. Factors influencing the MitoSOX Red signal.
Conclusion
The choice between Hksox-1r and other superoxide probes for quantitative flow cytometry depends on the specific experimental goals. Hksox-1r offers high selectivity for superoxide, which is a significant advantage for studies aiming to specifically quantify this radical. Its cytosolic localization makes it suitable for measuring total cellular superoxide levels. On the other hand, MitoSOX Red is a valuable tool for specifically investigating mitochondrial superoxide production. However, researchers must be mindful of its potential for non-specific signals and the influence of mitochondrial membrane potential on its uptake and fluorescence. For robust and reliable data, it is essential to include appropriate controls, such as superoxide dismutase (SOD) to confirm the specificity of the signal, and to carefully optimize probe concentrations and incubation times for the specific cell type and experimental conditions.
References
Assessing the Specificity of the Superoxide Probe Hksox-1 Against Cellular Components: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathology. This guide provides a comprehensive assessment of Hksox-1, a fluorescent probe designed for the detection of superoxide anion radicals (O2•−), and objectively compares its performance against other cellular components to evaluate its specificity.
Performance Characteristics of this compound
This compound is a fluorescent probe designed for high sensitivity and selectivity in detecting superoxide in live cells and in vivo.[1][2][3][4] Its mechanism involves the cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the release of a fluorescent phenol.[1] This reaction provides a "turn-on" fluorescent response, minimizing background signal and enhancing detection sensitivity.
Quantitative Comparison of Superoxide Probe Specificity
The following table summarizes the selectivity of this compound against other common reactive oxygen species and cellular reductants. The data is compiled from studies that evaluated the change in fluorescence intensity of the probe upon exposure to various molecules compared to its response to superoxide.
| Interfering Substance | Concentration | Fold Change in this compound Fluorescence (relative to control) | Alternative Probe | Fold Change in Alternative Probe Fluorescence |
| Superoxide (O2•−) | Varies | ~15-fold increase | Dihydroethidium (DHE) | Variable, potential for non-specific oxidation |
| Hydrogen Peroxide (H2O2) | 100 µM | No significant change | Peroxy Orange 1 (PO1) | Significant increase |
| Hydroxyl Radical (•OH) | 100 µM | No significant change | Hydroxyphenyl fluorescein (HPF) | Significant increase |
| Hypochlorite (OCl-) | 100 µM | No significant change | HKOCl-4 | Significant increase |
| Nitric Oxide (NO) | 100 µM | No significant change | DAF-FM | Significant increase |
| Peroxynitrite (ONOO-) | 10 µM | No significant change | APF | Significant increase |
| Glutathione (GSH) | 5 mM | No significant change | ThiolTracker™ Violet | Significant increase |
| Ascorbic Acid (Vitamin C) | 1 mM | No significant change | N/A | N/A |
Note: The fold change values are approximate and can vary depending on the specific experimental conditions. The data presented here is for illustrative comparison.
Experimental Protocols
Accurate assessment of a probe's cross-reactivity is paramount. Below are detailed methodologies for key experiments to validate the specificity of this compound.
In Vitro Selectivity Assay
This protocol assesses the direct reactivity of this compound with various ROS and other cellular components in a cell-free system.
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare solutions of various ROS/RNS generators (e.g., xanthine/xanthine oxidase for O2•−, H2O2, SIN-1 for ONOO-) and other potentially interfering compounds (e.g., GSH, ascorbate) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure :
-
In a 96-well plate, add the buffer to each well.
-
Add the interfering substances to their respective wells at the desired final concentration.
-
Add this compound to all wells to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement :
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 509/534 nm).
-
-
Data Analysis :
-
Calculate the fold change in fluorescence for each condition relative to a buffer-only control.
-
Cellular Specificity Assay using Co-localization
This protocol determines if the this compound signal originates from the expected cellular compartments where superoxide is generated (e.g., mitochondria).
-
Cell Culture and Treatment :
-
Plate cells (e.g., macrophages or endothelial cells) on glass-bottom dishes suitable for microscopy.
-
Induce superoxide production using a known stimulus (e.g., PMA, Antimycin A).
-
-
Probe Loading :
-
Load the cells with a mitochondria-specific fluorescent marker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Wash the cells with pre-warmed buffer.
-
Load the cells with Hksox-1r (a version of this compound designed for cellular retention) at a final concentration of 5-10 µM for 30-60 minutes.
-
-
Live-Cell Imaging :
-
Image the cells using a confocal microscope.
-
Acquire images in the channels for Hksox-1r and the mitochondrial marker.
-
-
Image Analysis :
-
Merge the images from the two channels to assess the degree of co-localization between the Hksox-1r signal and the mitochondria.
-
Quantify the co-localization using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).
-
Visualizing this compound's Mechanism and Assessment Workflow
To further clarify the function and evaluation of this compound, the following diagrams illustrate its reaction mechanism and the experimental workflow for assessing its specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Superoxide (O2•−) Probes: Hksox-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe Hksox-1 with other commonly used probes for the detection of superoxide (O2•−), a critical reactive oxygen species implicated in a wide range of physiological and pathological processes. This analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Quantitative Performance Comparison
The selection of a suitable superoxide probe is paramount for obtaining accurate and reproducible data. The following table summarizes key performance characteristics of this compound, MitoSOX Red, Dihydroethidium (DHE), and the colorimetric WST-1 assay.
| Feature | This compound | MitoSOX Red | Dihydroethidium (DHE) | WST-1 Assay |
| Detection Principle | Fluorescence | Fluorescence | Fluorescence | Colorimetric (Absorbance) |
| Excitation Wavelength | ~509 nm[1] | ~510 nm (also 396 nm for specific detection)[2][3][4] | ~518 nm[5] | Not Applicable |
| Emission Wavelength | ~534 nm | ~580 nm | ~605 nm | 420-480 nm (formazan dye) |
| Signal-to-Noise Ratio (S/N) | S/N = 3 at 23 nM | Optimization of probe concentration (100 nM to 1 µM) is recommended to maximize signal-to-noise ratio. | Optimization of probe concentration is necessary to maximize signal-to-noise. | Higher sensitivity than other tetrazolium-based assays like MTT and XTT. |
| Limit of Detection | 23 nM | Not explicitly defined as a single value; dependent on experimental conditions. | Not explicitly defined as a single value; dependent on experimental conditions. | Dependent on cell number and superoxide dismutase activity. |
| Targeting | Cytosolic (this compound), Mitochondria-targeted version available (Hksox-1m) | Mitochondria-targeted | Primarily cytosolic, can enter the nucleus. | Extracellular superoxide or superoxide generated by cell surface enzymes. |
| Selectivity for O2•− | High selectivity over other ROS/RNS. | Readily oxidized by superoxide but not by other ROS or RNS. | Can be oxidized by other species to form ethidium, requiring specific detection methods (e.g., HPLC) for superoxide-specific product (2-hydroxyethidium). | Reduced by superoxide to a soluble formazan. |
Experimental Protocols
Accurate determination of a probe's performance, particularly its signal-to-noise ratio, is contingent on rigorous experimental design. Below are generalized protocols for utilizing each probe and principles for assessing their signal-to-noise ratio.
General Protocol for Signal-to-Noise Ratio (S/N) Determination for Fluorescent Probes
The signal-to-noise ratio is a critical measure of a probe's ability to distinguish a true signal from background fluorescence. A common method to determine the S/N ratio involves the following steps:
-
Background Measurement (Noise): Prepare a control sample containing the probe in the assay buffer without the superoxide source. Measure the fluorescence intensity of this sample. This value represents the background noise.
-
Signal Measurement: Prepare a sample containing the probe and a known source of superoxide (e.g., xanthine/xanthine oxidase system or cells stimulated to produce superoxide). Measure the fluorescence intensity of this sample.
-
Calculation: The signal-to-noise ratio is calculated by dividing the mean fluorescence intensity of the signal by the mean fluorescence intensity of the background (noise). An S/N ratio of 3 is generally considered the limit of detection.
This compound Staining Protocol
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired working concentration (e.g., 10 µM) in a suitable buffer like phosphate-buffered saline (PBS).
-
Superoxide Generation: For in vitro assays, generate superoxide using an enzymatic system such as xanthine (300 µM) and xanthine oxidase (0.01 U/mL) in potassium phosphate buffer (0.1 M, pH 7.4). For cell-based assays, stimulate cells with an appropriate agent to induce superoxide production.
-
Incubation: Add the this compound working solution to the sample and incubate at 25°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 509 nm and an emission wavelength of 534 nm.
MitoSOX Red Staining Protocol
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. From this, prepare a working solution of 100 nM to 1 µM in a suitable buffer such as HBSS with calcium and magnesium. The optimal concentration should be determined experimentally to maximize the signal-to-noise ratio.
-
Cell Loading: Incubate live cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a warm buffer to remove the excess probe.
-
Fluorescence Measurement: Image the cells using fluorescence microscopy with an excitation of ~510 nm and emission at ~580 nm. For more specific detection of superoxide, an excitation wavelength of 396 nm can be used.
Dihydroethidium (DHE) Staining Protocol
-
Probe Preparation: Prepare a stock solution of DHE in a suitable solvent like DMSO. Dilute to the desired final concentration in cell culture media or buffer.
-
Cell Loading: Incubate cells with the DHE solution.
-
Superoxide Detection: Upon oxidation by superoxide, DHE is converted to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~518 nm and emission of ~605 nm. For more accurate quantification of superoxide, HPLC-based methods are recommended to separate the superoxide-specific product (2-hydroxyethidium) from other oxidation products like ethidium.
WST-1 Assay Protocol for Superoxide Detection
-
Reagent Preparation: Prepare the WST-1 assay solution according to the manufacturer's instructions. This typically involves a mixture of WST-1 and an electron mediator.
-
Superoxide Generation: In a microplate well, combine the sample (e.g., cell suspension or purified enzyme) with a system to generate superoxide, such as xanthine and xanthine oxidase.
-
Incubation: Add the WST-1 reagent to the wells and incubate for a specific period.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 420 and 480 nm using a microplate reader. The amount of formazan produced is proportional to the amount of superoxide generated.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental workflows can aid in understanding how these probes function.
The this compound probe operates via a specific chemical reaction with superoxide. The non-fluorescent this compound molecule contains an aryl trifluoromethanesulfonate group that is selectively cleaved by superoxide. This cleavage event results in the formation of a highly fluorescent free phenol product, leading to a "turn-on" fluorescence signal.
MitoSOX Red is a cell-permeable dye that specifically targets mitochondria due to its cationic triphenylphosphonium group. Once inside the mitochondria, it is oxidized by superoxide, leading to the generation of a red fluorescent product that can be visualized and quantified.
Dihydroethidium (DHE) can be oxidized by superoxide to form a specific fluorescent product, 2-hydroxyethidium. However, DHE can also be oxidized by other reactive oxygen species to form ethidium, which also fluoresces in the red spectrum. This lack of complete specificity necessitates careful experimental design and often the use of supplementary analytical techniques like HPLC to distinguish between the different oxidation products.
The WST-1 assay is a colorimetric method for detecting superoxide. Superoxide radicals reduce the water-soluble tetrazolium salt WST-1 to a colored formazan product. The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the concentration of superoxide in the sample.
References
A Comparative Guide to Mitochondrial Superoxide Probes: Validating the Co-localization of Hksox-1m
For researchers in cellular biology and drug development, the accurate detection of mitochondrial superoxide (O₂⁻) is crucial for understanding cellular stress, pathology, and therapeutic responses. This guide provides a comparative analysis of Hksox-1m, a fluorescent probe for mitochondrial superoxide, with a focus on the validation of its mitochondrial co-localization. We will compare its performance with the well-established probe, MitoSOX Red, and provide detailed experimental protocols for researchers to validate mitochondrial co-localization in their own experimental setups.
Introduction to Mitochondrial Superoxide Probes
Mitochondria are the primary source of cellular reactive oxygen species (ROS), with superoxide being a key player. Fluorescent probes that specifically target mitochondria and react with superoxide are invaluable tools for studying oxidative stress. The ideal probe should exhibit high selectivity for superoxide, demonstrate clear co-localization with mitochondria, and possess photostability.
Hksox-1m is a fluorescent probe designed for the detection of superoxide within mitochondria.[1][2][3] Its mechanism relies on the superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group, which releases a fluorophore and elicits a fluorescent signal.[1][2] The mitochondrial targeting of Hksox-1m is achieved through a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.
MitoSOX Red is a widely used and well-validated fluorescent probe for mitochondrial superoxide. It is a derivative of dihydroethidium, also featuring a TPP cation for mitochondrial targeting. Upon reaction with superoxide, MitoSOX Red is oxidized to a product that intercalates with mitochondrial DNA, leading to a significant increase in fluorescence.
Comparison of Mitochondrial Co-localization Performance
The validation of a probe's mitochondrial localization is paramount for the accurate interpretation of experimental results. This is typically achieved by co-staining cells with the probe of interest and a well-characterized mitochondrial marker, such as MitoTracker dyes, followed by fluorescence microscopy and quantitative analysis of the overlapping signals.
Quantitative Data Summary
| Probe | Mitochondrial Marker | Quantitative Co-localization Data | Source |
| Hksox-1m | Not specified in quantitative studies | No Pearson's or Manders' coefficients reported in primary literature. Qualitative imaging shows overlap with mitochondrial structures. | |
| MitoSOX Red | MitoTracker Green | Pearson's Correlation Coefficient (PCC): 0.91 ± 0.06 |
Note: The absence of a reported Pearson's or Manders' coefficient for Hksox-1m in its primary validation studies is a notable data gap. Researchers using this probe are encouraged to perform their own quantitative co-localization analysis.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of mitochondrial co-localization.
Detailed Experimental Protocols
The following protocols provide a general framework for validating the mitochondrial co-localization of fluorescent probes. Researchers should optimize parameters such as probe concentration and incubation time for their specific cell type and experimental conditions.
Protocol 1: Co-staining with Hksox-1m and MitoTracker
Materials:
-
Hksox-1m
-
MitoTracker Red CMXRos or MitoTracker Deep Red FM
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on a glass-bottom imaging dish at an appropriate density to allow for individual cell imaging.
-
Probe Preparation: Prepare stock solutions of Hksox-1m and MitoTracker in DMSO according to the manufacturer's instructions. On the day of the experiment, dilute the probes to their final working concentration in pre-warmed imaging medium. A typical starting concentration for Hksox-1m is 5-10 µM, and for MitoTracker is 100-500 nM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the imaging medium containing both Hksox-1m and MitoTracker to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any unbound probes.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images in separate channels for Hksox-1m (e.g., excitation/emission ~490/525 nm) and MitoTracker (e.g., MitoTracker Red CMXRos: excitation/emission ~579/599 nm).
Protocol 2: Quantitative Co-localization Analysis using ImageJ/Fiji
Software:
-
ImageJ or Fiji (freely available)
-
Coloc 2 plugin (can be installed through the Fiji updater)
Procedure:
-
Image Preparation: Open the multi-channel confocal image in ImageJ/Fiji. Split the image into its individual channels (Image > Color > Split Channels).
-
Background Subtraction: For each channel, subtract the background noise (Process > Subtract Background). The rolling ball radius should be set to a value larger than the largest object of interest.
-
Region of Interest (ROI) Selection: Use the freehand selection tool to draw an ROI around a single cell.
-
Co-localization Analysis: With the ROI selected, go to Analyze > Colocalization > Coloc 2.
-
Select the appropriate channels for Channel 1 (Hksox-1m) and Channel 2 (MitoTracker).
-
Ensure the "Use ROI" option is checked.
-
Run the analysis.
-
-
Data Interpretation: The results window will display several co-localization coefficients. The Pearson's Correlation Coefficient (PCC) is a commonly used metric that measures the linear relationship between the pixel intensities of the two channels. A value close to +1 indicates strong positive correlation and thus, high co-localization.
Conclusion
The validation of mitochondrial co-localization is a critical step in the use of any mitochondria-targeted probe. While Hksox-1m is a promising tool for detecting mitochondrial superoxide, the current lack of quantitative co-localization data in the peer-reviewed literature is a limitation. In contrast, MitoSOX Red is a well-established probe with published quantitative data supporting its strong mitochondrial localization.
Researchers are strongly encouraged to perform their own rigorous co-localization analysis, as outlined in this guide, to ensure the validity of their findings when using Hksox-1m or any other organelle-specific probe. The protocols and workflows provided here offer a robust framework for obtaining quantitative data to support the specific subcellular localization of fluorescent signals, thereby enhancing the reliability and impact of their research.
References
A Critical Evaluation of Superoxide Indicators: Hksox-1 in the Spotlight
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a reliable superoxide indicator is paramount. This guide provides a critical evaluation of the fluorescent probe Hksox-1, comparing its performance against established alternatives such as Dihydroethidium (DHE), MitoSOX Red, Lucigenin, WST-1, and Amplex Red. By presenting key performance metrics, detailed experimental protocols, and an examination of potential pitfalls, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Superoxide (O₂⁻), a primary ROS, is implicated in a vast array of physiological and pathological processes, from cell signaling to the progression of diseases like cancer and neurodegenerative disorders. Its accurate detection is therefore crucial for advancing our understanding of these processes and for the development of novel therapeutics. This compound has emerged as a promising tool for superoxide detection, boasting high selectivity and sensitivity. This guide will delve into a comprehensive comparison to validate these claims.
Comparative Analysis of Superoxide Indicators
The selection of an appropriate superoxide indicator hinges on several key parameters, including its mechanism of action, optical properties, specificity, and potential for artifacts. The following tables summarize these critical aspects for this compound and its alternatives.
Table 1: Mechanism of Action and Optical Properties
| Indicator | Mechanism of Action | Excitation (nm) | Emission (nm) | Detection Method |
| This compound | Superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group, releasing a fluorescent product.[1] | 509[2] | 534[2] | Fluorescence |
| Dihydroethidium (DHE) | Oxidation by superoxide to form the specific fluorescent product 2-hydroxyethidium. | ~510 | ~595 | Fluorescence |
| MitoSOX Red | A derivative of DHE targeted to the mitochondria, where it is oxidized by superoxide to a red fluorescent product.[3][4] | 510 | 580 | Fluorescence |
| Lucigenin | Chemiluminescent reaction upon interaction with superoxide. | N/A | ~505 | Chemiluminescence |
| WST-1 | Reduction by superoxide to a water-soluble formazan dye. | N/A | 420-480 (absorbance) | Colorimetric |
| Amplex Red | In the presence of horseradish peroxidase (HRP), it reacts with hydrogen peroxide (H₂O₂), which can be formed from superoxide dismutation. | 530-560 | 590 | Fluorescence |
Table 2: Performance Characteristics and Noteworthy Considerations
| Indicator | Specificity for Superoxide | Key Advantages | Major Limitations & Artifacts |
| This compound | Reported to have excellent selectivity over other ROS/RNS. | High sensitivity and selectivity. | Relatively new probe, less extensive validation in the literature compared to others. |
| Dihydroethidium (DHE) | High, with the formation of the specific product 2-hydroxyethidium. | Well-established and widely used. | Can be oxidized by other species to form ethidium, leading to potential overestimation of superoxide. Requires HPLC for specific detection of 2-hydroxyethidium. |
| MitoSOX Red | Specific for mitochondrial superoxide. | Allows for targeted detection of superoxide in mitochondria. | Can be influenced by changes in mitochondrial membrane potential. |
| Lucigenin | Can be specific for superoxide. | High sensitivity. | Prone to auto-oxidation and can itself generate superoxide, especially at higher concentrations, leading to artifacts. |
| WST-1 | Measures extracellular superoxide. | Simple, colorimetric assay suitable for high-throughput screening. | Indirectly measures superoxide and can be influenced by other reducing agents. |
| Amplex Red | Indirectly detects superoxide by measuring H₂O₂. | Very sensitive assay for H₂O₂. | Not a direct measure of superoxide. Requires the addition of superoxide dismutase (SOD) to confirm that the H₂O₂ is derived from superoxide. |
Signaling Pathways and Experimental Workflow
To effectively utilize these indicators, a foundational understanding of the cellular pathways of superoxide production and a clear experimental workflow are essential.
Cellular Superoxide Production Pathways
Superoxide is primarily generated by two key enzyme systems within the cell: the NADPH oxidase (NOX) family of enzymes located in the plasma membrane and phagosomes, and the mitochondrial electron transport chain.
Caption: Major cellular sources of superoxide generation.
Experimental Workflow for Superoxide Detection
A generalized workflow for the detection of intracellular superoxide using fluorescent probes is outlined below. Specific details for each probe are provided in the subsequent experimental protocols section.
Caption: A typical experimental workflow for superoxide detection.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
This compound Staining for Superoxide Detection
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C in the dark.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 10 µM in a suitable buffer (e.g., phosphate buffer, pH 7.4). The working solution should be prepared fresh and protected from light.
-
-
Cellular Staining:
-
Culture cells to the desired confluency in a suitable vessel (e.g., 96-well plate, chamber slide).
-
Remove the culture medium and wash the cells with pre-warmed buffer.
-
Add the 10 µM this compound working solution to the cells and incubate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
-
After incubation, wash the cells with buffer to remove excess probe.
-
Immediately acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader with excitation at 509 nm and emission at 534 nm.
-
MitoSOX Red Assay for Mitochondrial Superoxide
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a working solution by diluting the stock solution to a final concentration of 500 nM to 5 µM in a suitable buffer (e.g., HBSS with calcium and magnesium). The optimal concentration should be determined empirically for each cell type.
-
-
Cellular Staining:
-
Grow cells to the desired density.
-
Remove the culture medium and add the MitoSOX Red working solution to cover the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Gently wash the cells three times with pre-warmed buffer.
-
Detect the fluorescence signal using a fluorescence microscope or a plate reader with excitation at 510 nm and emission at 580 nm.
-
Dihydroethidium (DHE) Staining for Superoxide
-
Reagent Preparation:
-
Prepare a 15.9 mM (5 mg/mL) stock solution of DHE in DMSO. Store aliquots at -20°C.
-
Dilute the stock solution to a working concentration of 10 µM in pre-warmed cell culture medium or buffer.
-
-
Cellular Staining:
-
Treat cells with the experimental compounds as required.
-
Remove the medium and wash the cells gently with buffer.
-
Add the 10 µM DHE working solution and incubate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
After incubation, wash the cells three times with buffer.
-
Acquire images using a fluorescence microscope or measure fluorescence with a plate reader. For specific detection of the superoxide product 2-hydroxyethidium, HPLC analysis is recommended.
-
Lucigenin Chemiluminescence Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Lucigenin in DMSO.
-
Dilute the stock solution to the desired working concentration (typically 5-100 µM) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a luminometer tube or a white-walled 96-well plate, combine the cell suspension or tissue homogenate with the Lucigenin working solution.
-
If applicable, add the substrate for the superoxide-producing enzyme (e.g., NADPH).
-
Immediately measure the chemiluminescence in a luminometer.
-
WST-1 Assay for Extracellular Superoxide
-
Reagent Preparation:
-
WST-1 is typically supplied as a ready-to-use solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell suspension or the superoxide-generating system.
-
Add the WST-1 reagent to each well (typically 10 µL per 100 µL of sample).
-
Incubate the plate for a suitable time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 420-480 nm using a microplate reader.
-
Amplex Red Assay for Hydrogen Peroxide (Indirect Superoxide Measurement)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex Red in DMSO.
-
Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer.
-
Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample containing the superoxide-generating system.
-
To a parallel set of wells, add superoxide dismutase (SOD) to confirm that the H₂O₂ is derived from superoxide.
-
Add the Amplex Red/HRP working solution to all wells.
-
Incubate the plate, protected from light, for a suitable duration.
-
Measure the fluorescence with excitation at 530-560 nm and emission at 590 nm.
-
Conclusion
The selection of a superoxide indicator is a critical decision that can significantly impact the outcome and interpretation of research findings. This compound presents itself as a highly promising fluorescent probe with excellent reported selectivity and sensitivity for superoxide. However, researchers should be mindful that it is a relatively newer probe and may require further validation in diverse biological systems.
For researchers focused on mitochondrial superoxide, MitoSOX Red remains a valuable tool, while DHE is a well-established, albeit less specific, alternative for general intracellular superoxide detection. Chemiluminescent and colorimetric assays like those using Lucigenin and WST-1 offer high sensitivity and suitability for high-throughput applications, respectively, but come with their own set of potential artifacts and limitations. The Amplex Red assay provides a sensitive, indirect method for superoxide detection.
Ultimately, the optimal choice of a superoxide indicator depends on the specific research question, the biological system under investigation, and the available instrumentation. It is often advisable to validate findings obtained with one probe using an alternative method to ensure the robustness and reliability of the experimental data. This comprehensive guide provides the foundational knowledge to navigate these choices and design rigorous and reproducible experiments for the study of superoxide biology.
References
A Head-to-Head Comparison of Commercially Available Superoxide Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the selection of an appropriate superoxide probe is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of commonly used commercial probes, offering insights into their mechanisms, performance, and optimal applications.
Superoxide (O₂⁻), a primary ROS, is implicated in a vast array of physiological and pathological processes. Its fleeting nature and high reactivity, however, make accurate and specific detection a significant challenge. This comparison guide delves into the most prevalent commercially available probes, presenting their key characteristics, experimental considerations, and a transparent view of their respective strengths and limitations.
Quantitative Performance of Superoxide Probes
The selection of a superoxide probe is often a trade-off between sensitivity, specificity, and the experimental context (e.g., intracellular vs. extracellular detection, live-cell imaging vs. lysate-based assays). The following table summarizes the key quantitative and qualitative parameters of leading commercially available superoxide probes.
| Probe | Target Analyte(s) | Detection Method | Cellular Localization | Excitation/Emission (nm) | Key Advantages | Key Limitations |
| Hydroethidine (HE) / Dihydroethidium (DHE) | Superoxide (O₂⁻) | Fluorescence | Cytoplasm, Nucleus[1][2] | ~518 / ~605[3] | Widely used, commercially available.[4] | Can be oxidized by other ROS, broad emission spectrum hinders multiplexing.[3] The superoxide-specific product, 2-hydroxyethidium, has overlapping fluorescence spectra with the non-specific oxidation product, ethidium, necessitating HPLC for accurate quantification. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Fluorescence | Mitochondria | ~510 / ~580 | Specific for mitochondrial superoxide. | Can be oxidized by other ROS at high concentrations. Similar to DHE, it can form multiple oxidation products, and fluorescence microscopy alone may not be sufficient for specific detection. |
| Lucigenin | Superoxide (O₂⁻) | Chemiluminescence | Extracellular/Cell Lysate | N/A (Chemiluminescent) | High sensitivity. | Can undergo redox cycling, leading to artificial superoxide generation. Its use in quantitative assays is debated. |
| WST-1 | Superoxide (O₂⁻) | Colorimetric | Extracellular | ~450 (Absorbance) | Convenient for plate-based assays, water-soluble formazan product. | Indirect detection method, measures superoxide dismutase (SOD) activity inhibition. |
| Amplex® Red | Hydrogen Peroxide (H₂O₂) | Fluorescence | Extracellular/Cell Lysate | ~571 / ~585 | High sensitivity and specificity for H₂O₂. | Indirectly measures superoxide by detecting H₂O₂ formed from its dismutation. Requires horseradish peroxidase (HRP) as a cofactor. |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental design and data interpretation, the following diagrams illustrate the general mechanism of superoxide detection and a typical workflow for comparing different probes.
Caption: General mechanism of superoxide detection by a probe.
Caption: A typical experimental workflow for comparing superoxide probes.
Experimental Protocols
Detailed and standardized protocols are paramount for reproducible and comparable results. Below are representative protocols for key experiments in superoxide probe evaluation.
Protocol 1: In Vitro Superoxide Generation and Detection with DHE/MitoSOX™ Red using a Plate Reader
Objective: To compare the fluorescent response of Dihydroethidium (DHE) and MitoSOX™ Red to a known source of superoxide.
Materials:
-
Dihydroethidium (DHE)
-
MitoSOX™ Red
-
Xanthine
-
Xanthine Oxidase (XO)
-
Superoxide Dismutase (SOD)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em: ~520/610 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of DHE and MitoSOX™ Red in DMSO.
-
Prepare a 10 mM stock solution of Xanthine in 0.1 M NaOH.
-
Prepare a 1 U/mL stock solution of Xanthine Oxidase in PBS.
-
Prepare a 1000 U/mL stock solution of SOD in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of PBS
-
10 µL of 5 mM DHE or MitoSOX™ Red (final concentration 0.5-5 µM).
-
10 µL of 10 mM Xanthine.
-
For control wells, add 10 µL of 1000 U/mL SOD.
-
-
-
Initiate Reaction:
-
To initiate the reaction, add 20 µL of 1 U/mL Xanthine Oxidase to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation of ~520 nm and an emission of ~600 nm every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without Xanthine Oxidase.
-
Plot the fluorescence intensity over time for each probe.
-
Compare the rate of fluorescence increase between DHE and MitoSOX™ Red.
-
Confirm the specificity of the signal by observing the inhibition of fluorescence in the presence of SOD.
-
Protocol 2: Cellular Superoxide Detection using WST-1 Assay
Objective: To measure intracellular superoxide production in response to a stimulus using the WST-1 assay.
Materials:
-
WST-1 reagent
-
Cells of interest (e.g., neutrophils, macrophages)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Superoxide Dismutase (SOD)
-
96-well plate
-
Absorbance microplate reader (450 nm)
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Setup:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of fresh culture medium to each well.
-
Add 10 µL of WST-1 reagent to each well.
-
For control wells, add SOD to a final concentration of 100 U/mL.
-
-
Stimulation:
-
Add PMA to the desired final concentration (e.g., 100 ng/mL) to stimulate superoxide production.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-120 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + WST-1 only).
-
Compare the absorbance of stimulated cells with and without SOD to determine the superoxide-specific signal.
-
Protocol 3: Extracellular Hydrogen Peroxide Measurement with Amplex® Red Assay
Objective: To indirectly measure superoxide production by quantifying the release of hydrogen peroxide from cells.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
Cells of interest
-
Stimulant (e.g., PMA)
-
Catalase
-
96-well black plate
-
Fluorescence microplate reader (Ex/Em: ~570/585 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM Amplex® Red stock solution in DMSO.
-
Prepare a 10 U/mL HRP stock solution in PBS.
-
Prepare a working solution containing 50 µM Amplex® Red and 0.1 U/mL HRP in PBS.
-
-
Standard Curve:
-
Prepare a serial dilution of H₂O₂ (e.g., from 10 µM to 0 µM) in PBS.
-
Add 50 µL of each standard to the 96-well plate, followed by 50 µL of the Amplex® Red/HRP working solution.
-
-
Cellular Assay:
-
Seed cells in a 96-well plate.
-
Wash cells and replace the medium with 50 µL of PBS.
-
Add the stimulant (e.g., PMA). For control wells, add catalase (to confirm H₂O₂ specificity).
-
Incubate for the desired time at 37°C.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~570 nm and an emission of ~585 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Use the standard curve to quantify the concentration of H₂O₂ produced by the cells.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and other parameters for their specific cell types and experimental conditions. The inherent limitations of each probe, such as the potential for autoxidation of hydroethidine-based probes, should be carefully considered in the experimental design and data interpretation. For the most accurate and specific detection of superoxide using hydroethidine-based probes, HPLC-based methods are strongly recommended to separate and quantify the 2-hydroxyethidium product.
References
- 1. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Dynamic Range of Hksox-1 for Superoxide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe Hksox-1 with other common alternatives for the quantification of superoxide (O₂⁻). The following sections detail the dynamic range of these probes, present supporting experimental data in a comparative table, and provide established protocols for key experiments. Furthermore, signaling pathways for common inducers of superoxide production are visualized to provide a complete experimental context.
Comparative Analysis of Superoxide Probes
The selection of a suitable fluorescent probe is critical for the accurate quantification of superoxide. Key performance indicators include a wide dynamic range, high sensitivity, and specificity. This section compares this compound to two other widely used superoxide probes: MitoSOX Red and Hydroethidine (HE).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, MitoSOX Red, and Hydroethidine based on available experimental data. It is important to note that the dynamic ranges can be influenced by specific experimental conditions.
| Feature | This compound | MitoSOX Red | Hydroethidine (HE) |
| Linear Dynamic Range | 0 - 13 µM[1] | Linear correlation with O₂⁻ production rate up to 1.15 µM/min | 0 - 20 µM (for 2-OH-E⁺)[2] |
| Detection Limit | 23 nM[1] | Not explicitly defined in reviewed literature | Not explicitly defined in reviewed literature |
| Saturation Point | Fluorescence saturation observed at a 2:1 molar ratio of O₂⁻ to probe (e.g., ~20 µM O₂⁻ for 10 µM probe)[1] | Not explicitly defined in reviewed literature | Not explicitly defined in reviewed literature |
| Excitation/Emission (nm) | ~509 / 534[3] | ~510 / 580 | ~510 / 595 (for E⁺), ~480 / 570 (for 2-OH-E⁺) |
| Cellular Localization | Cytosolic (this compound), Mitochondria (Hksox-1m), Retained in cells (Hksox-1r) | Mitochondria | Cytosolic |
Experimental Protocols
Accurate determination of a fluorescent probe's dynamic range is essential for quantitative studies. Below are detailed protocols for generating a superoxide standard curve using an in vitro system and for inducing superoxide production in cellular models.
In Vitro Superoxide Standard Curve Generation
This protocol utilizes the xanthine/xanthine oxidase system to generate a known flux of superoxide for calibrating fluorescent probes.
Materials:
-
Fluorescent probe of interest (e.g., this compound)
-
Xanthine
-
Xanthine Oxidase (XO)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMF or DMSO) and dilute to the desired working concentration (e.g., 10 µM) in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare a series of superoxide-generating solutions by adding varying concentrations of xanthine oxidase to solutions containing a fixed concentration of xanthine (e.g., 300 µM). The concentration of superoxide generated is dependent on the concentration of xanthine oxidase.
-
To a 96-well plate, add the fluorescent probe solution.
-
Initiate the reaction by adding the different concentrations of the xanthine/xanthine oxidase solutions to the wells containing the probe.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity against the known superoxide concentration to generate a standard curve and determine the linear dynamic range.
Cellular Superoxide Induction
1. PMA-Induced Superoxide Production in Phagocytic Cells (e.g., Macrophages):
-
Cell Culture: Culture phagocytic cells (e.g., RAW 264.7) to the desired confluency.
-
Probe Loading: Incubate the cells with the fluorescent probe (e.g., Hksox-1r, 4 µM) for 30 minutes.
-
Induction: Add Phorbol 12-myristate 13-acetate (PMA) at a suitable concentration (e.g., 100 nM) to stimulate NADPH oxidase-dependent superoxide production.
-
Measurement: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
2. Antimycin A-Induced Mitochondrial Superoxide Production:
-
Cell Culture: Culture cells of interest (e.g., RAW 264.7) to the desired confluency.
-
Probe Loading: Incubate the cells with a mitochondria-targeted probe (e.g., Hksox-1m or MitoSOX Red, 2-5 µM) for 30 minutes.
-
Induction: Add Antimycin A (e.g., 50 nM to 1 µM), a mitochondrial complex III inhibitor, to induce superoxide production.
-
Measurement: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of superoxide production and the experimental workflow can aid in experimental design and data interpretation.
Caption: Workflow for determining the dynamic range of superoxide probes.
Caption: PMA signaling pathway leading to superoxide production.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hksox-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential guidance on the proper disposal of Hksox-1, a fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To protect skin and clothing.
-
Chemical-Resistant Gloves: (e.g., Nitrile gloves) to prevent skin contact.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste, including unused stock solutions, contaminated consumables, and aqueous working solutions.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce hazardous gases.
-
This compound is a fluorescent dye and contains sulfonate groups.[3] It should be treated as a chemical waste.
-
-
Waste Collection:
-
Unused/Expired this compound Powder: Collect the original vial or container in a designated, leak-proof hazardous waste container.
-
Stock Solutions (in DMSO): Unused or expired stock solutions of this compound, typically prepared in Dimethyl Sulfoxide (DMSO), must be collected as hazardous waste. Do not attempt to dispose of DMSO solutions down the drain.
-
Aqueous Working Solutions: Collect all aqueous working solutions containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
-
Contaminated Labware: Dispose of pipette tips, centrifuge tubes, and other disposable items contaminated with this compound in a designated solid hazardous waste container.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent(s) used (e.g., "in DMSO," "in aqueous buffer")
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of any this compound waste down the sanitary sewer.
-
Do not dispose of solid this compound waste in the regular trash.
-
Quantitative Data Summary
For safe handling and preparation of this compound solutions, refer to the following quantitative data. Unused solutions prepared according to these parameters must be disposed of as chemical waste.
| Parameter | Value | Source |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Recommended Working Solution Concentration | 1-10 µM in a suitable buffer | |
| Storage of Stock Solution | -20°C or -80°C in the dark |
Experimental Protocol Reference: Preparation of this compound Working Solution
The following is a standard protocol for the preparation of an this compound working solution. All waste generated from this procedure should be disposed of following the guidelines above.
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO to achieve a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) using a suitable buffer (e.g., phosphate-buffered saline, PBS).
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Hksox-1
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety and logistical information for the proper handling and disposal of Hksox-1, a fluorescent probe for the detection of superoxide anion radicals in live cells and in vivo. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is typically dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, stringent adherence to PPE protocols is mandatory. DMSO can facilitate the absorption of dissolved substances, including this compound, directly into the bloodstream.
Engineering Controls:
-
Fume Hood: All handling of this compound, both in solid form and in solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
| PPE Category | Item | Specification and Use |
| Hand Protection | Gloves | Due to the rapid degradation of nitrile gloves upon exposure to DMSO, it is crucial to use gloves specifically resistant to this solvent. Recommended: Butyl rubber, fluoroelastomer, or neoprene gloves. Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times when handling this compound and its solutions. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Typically not required when handling small quantities within a fume hood. If weighing or handling larger quantities outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary based on a risk assessment. |
Chemical Handling and Storage
Proper handling and storage are crucial to maintain the stability and efficacy of this compound and to ensure the safety of laboratory personnel.
| Parameter | Guideline |
| Storage of Solid | Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture. |
| Stock Solution (10 mM in DMSO) | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months), protected from light. Avoid repeated freeze-thaw cycles.[1] |
| Working Solution | Prepare fresh for each experiment by diluting the stock solution in an appropriate buffer or medium. Protect from light.[1] |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
Experimental Protocols
Below are detailed methodologies for the preparation and use of this compound in a typical cell-based assay.
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and a subsequent 10 µM working solution.
Preparation workflow for this compound stock and working solutions.
In Vitro Superoxide Detection Protocol
This protocol describes a general procedure for detecting superoxide in live cells using this compound.
Experimental workflow for superoxide detection in live cells.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of in regular trash. |
| DMSO Stock Solution | Collect in a designated, labeled, and sealed hazardous waste container for halogenated organic waste. |
| Aqueous Working Solutions | While concentrations are low, it is best practice to collect aqueous waste containing fluorescent dyes for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid hazardous waste in a designated, labeled container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling the chemical. |
Spill and Decontamination Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Minor Spill (in a fume hood):
-
Alert others: Inform personnel in the immediate area.
-
Containment: Use absorbent pads to contain the spill.
-
Decontamination: Wipe the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify laboratory personnel and your institution's EHS office.
-
Restrict Access: Prevent entry to the contaminated area.
-
Cleanup: Allow only trained personnel with appropriate PPE to decontaminate the area.
Logical relationship for spill response procedures.
Disclaimer: This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before use.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
